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  • Product: 2-Methylhex-5-enal
  • CAS: 154779-70-1

Core Science & Biosynthesis

Foundational

2-Methylhex-5-enal: Structural Dynamics, Physicochemical Properties, and Synthetic Utility

Executive Summary In the landscape of modern organic synthesis and drug development, bifunctional aliphatic building blocks are critical for assembling complex molecular architectures. 2-Methylhex-5-enal (CAS: 154779-70-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional aliphatic building blocks are critical for assembling complex molecular architectures. 2-Methylhex-5-enal (CAS: 154779-70-1) is a highly versatile ϵ,ζ -unsaturated aldehyde characterized by a terminal olefin and an α -stereogenic center[1.2]. This technical guide provides an in-depth analysis of its physicochemical properties, handling protocols, and mechanistic applications—specifically focusing on its role in diastereoselective aldol reactions and Lewis acid-mediated carbonyl ene cyclizations.

Chemical Identity and Structural Features

The structural framework of 2-methylhex-5-enal (SMILES: CC(CCC=C)C=O) offers two highly reactive orthogonal functional groups separated by a three-carbon linker[1.1].

  • The Aldehyde Terminus (C1): Acts as a potent electrophile for nucleophilic additions (e.g., enolate attacks) and serves as the coordinating moiety for Lewis acids.

  • The α -Methyl Stereocenter (C2): Imparts critical facial bias during transition states, dictating the stereochemical outcome of downstream reactions (such as Zimmerman-Traxler aldol additions).

  • The Terminal Olefin (C5-C6): Functions as the nucleophilic "ene" component in intramolecular cyclizations or as a handle for cross-metathesis and oxidative cleavage.

Physicochemical Profile

Understanding the physical properties of 2-methylhex-5-enal is essential for optimizing reaction conditions, particularly regarding its volatility and solubility during extraction and purification phases.

PropertyValueReference
IUPAC Name 2-methylhex-5-enal[1.1]
CAS Number 154779-70-1[1.2]
Molecular Formula C₇H₁₂O[1.1]
Molecular Weight 112.17 g/mol [1.1]
Boiling Point ~141.0 ± 19.0 °C[1.8]
Partition Coefficient (XLogP3) 1.7[1.1]
Topological Polar Surface Area 17.1 Ų[1.1]

Synthetic Preparation and Handling

The synthesis of highly substituted 2-methylhex-5-enal derivatives requires mild oxidation conditions to prevent the epimerization of the labile α -stereocenter. A field-proven methodology utilizes Dess-Martin Periodinane (DMP), as demonstrated in the total synthesis of the C13−C25 fragment of Bafilomycin C1[1.12].

Standardized Protocol: Mild Oxidation to 2-Methylhex-5-enal Derivatives

Objective: Convert a primary alcohol precursor to the corresponding 2-methylhex-5-enal without loss of enantiomeric purity.

  • Reaction Assembly: Dissolve the primary alcohol (e.g., 0.38 mmol) in strictly anhydrous CH₂Cl₂ (4 mL) under an inert argon atmosphere.

    • Causality: Moisture degrades the hypervalent iodine oxidant, reducing yield and generating unwanted acidic byproducts.

  • Heterogeneous Buffering: Add powdered NaHCO₃ (0.80 mmol, ~2.1 eq) to the solution.

    • Causality: DMP oxidation generates acetic acid. The α -chiral center of 2-methylhex-5-enal is highly prone to acid-catalyzed enolization. NaHCO₃ acts as an insoluble buffer that neutralizes acetic acid immediately upon formation, preserving the stereochemical integrity of the C2-methyl group.

  • Oxidation: Introduce Dess-Martin Periodinane (0.51 mmol, 1.3 eq) as a 0.3 M solution in CH₂Cl₂ at 25 °C. Stir vigorously for exactly 10 minutes.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension as the reduced iodinane byproduct precipitates, visually confirming reaction progress.

  • Quenching: Terminate the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ (5 mL). Stir until the organic layer becomes completely clear (~15 minutes).

    • Causality: Thiosulfate reduces residual hypervalent iodine into water-soluble, benign species, preventing oxidative degradation of the terminal alkene during the concentration phase.

  • Isolation: Extract the aqueous phase with diethyl ether (3 × 3 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C to prevent volatilization of the low-molecular-weight aldehyde).

DMP_Oxidation A Primary Alcohol Substrate (in dry CH2Cl2) B Add NaHCO3 Buffer (Prevents α-epimerization) A->B C Dess-Martin Periodinane (DMP) (Mild Oxidation) B->C D Stir 10 min at 25°C (Rapid Conversion) C->D E Quench: Na2S2O3 / NaHCO3 (Neutralizes Oxidant) D->E F Extraction & Drying (Et2O, Na2SO4) E->F G 2-Methylhex-5-enal Derivative (Purified Product) F->G

Step-by-step Dess-Martin Periodinane oxidation workflow for 2-methylhex-5-enal synthesis.

Mechanistic Applications in Drug Development

Diastereoselective Aldol Reactions

In complex macrolide synthesis, 2-methylhex-5-enal derivatives serve as crucial electrophiles. For instance, the reaction of (2R,3R,4S)-4-methoxy-3-methoxyacetoxy-2-methylhex-5-enal with a chiral ethyl ketone boron enolate yields highly specific syn-aldol products[1.12]. The C2-methyl group sterically directs the incoming enolate via a rigid Zimmerman-Traxler transition state, ensuring excellent diastereoselectivity (>95:5) necessary for establishing the polyketide backbone of antibiotics like Bafilomycin C1.

Lewis Acid-Mediated Carbonyl Ene Cyclizations

Substituted variants, notably 2-isopropyl-5-methylhex-5-enal, are benchmark substrates for probing Type II carbonyl ene cyclizations to synthesize menthol analogues[2.1]. The stereochemical outcome is entirely dictated by the steric bulk of the chosen Lewis acid.

  • Standard Lewis Acids (e.g., Me₂AlCl): Coordination to the aldehyde allows the molecule to adopt a standard chair-like transition state. This minimizes 1,3-diaxial interactions but paradoxically drives the cyclization toward the undesired neomenthol stereoisomer.

  • Sterically Hindered Lewis Acids (e.g., Bulky Methylaluminum Bis(phenoxide)): The massive steric bulk of the catalyst clashes with the equatorial isopropyl group. This forces the substrate into an alternative transition state, triggering a Meerwein-Ponndorf-Verley (MPV) type reduction-oxidation cascade that preferentially yields the target menthol framework[2.1]. Additionally, one-step microwave-assisted cyclisation/hydrogenation processes utilizing supported nanoparticles (e.g., Pt/Ga-MCM-41) have been developed to transform related substrates directly into menthols with >85% selectivity[2.2].

Ene_Cyclization A 2-Isopropyl-5-methylhex-5-enal (Chiral Substrate) B Me2AlCl Catalyst (Standard Lewis Acid) A->B C Bulky Methylaluminum Bis(phenoxide) (Sterically Hindered) A->C D Chair-like Transition State (Thermodynamic Control) B->D E Meerwein-Ponndorf-Verley (MPV) Cascade (Steric Alteration) C->E F Neomenthol Analogues (Undesired Stereoisomer) D->F G Menthol Analogues (Target Stereoisomer) E->G

Catalyst-dependent divergent pathways in Type II carbonyl ene cyclizations.

Conclusion

2-Methylhex-5-enal is far more than a simple aliphatic chain; its precise arrangement of an electrophilic aldehyde, a directing α -methyl group, and a nucleophilic terminal olefin makes it an indispensable tool in asymmetric synthesis. By rigorously controlling oxidation conditions to prevent epimerization and strategically selecting Lewis acids to manipulate transition state geometries, researchers can leverage this molecule to construct highly complex, stereodefined natural products and pharmaceutical precursors.

References

  • 2-Methylhex-5-enal | C7H12O | CID 13791911 - PubChem - NIH.National Institutes of Health (NIH).
  • 2-methylhex-5-enal | 154779-70-1 - Sigma-Aldrich.Sigma-Aldrich.
  • 154779-70-1 | CAS DataBase - ChemicalBook.ChemicalBook.
  • Synthesis of C13−C25 Fragment of 24-Demethylbafilomycin C1 via Diastereoselective Aldol Reactions of a Ketone Boron Enolate as the Key Step.The Journal of Organic Chemistry - ACS Publications.
  • Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal.ResearchGate.
  • One-step microwave-assisted asymmetric cyclisation/hydrogenation of citronellal to menthols using supported nanoparticles on mesoporous materials.ResearchGate.
Exploratory

An In-depth Technical Guide to (S)-2-methylhex-5-enal: Identifiers, Synthesis, and Applications

This technical guide provides a comprehensive overview of (S)-2-methylhex-5-enal, a chiral aldehyde with significant potential as a building block in organic synthesis. The document is intended for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of (S)-2-methylhex-5-enal, a chiral aldehyde with significant potential as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identifiers, stereoselective synthesis, analytical methods for enantiomeric purity assessment, and prospective applications.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers for 2-methylhex-5-enal

IdentifierValueSource
IUPAC Name (2S)-2-methylhex-5-enalPubChem[1]
Racemic CAS Number 154779-70-1PubChem[2]
PubChem CID (S-enantiomer) 101009731PubChem[1]
Molecular Formula C₇H₁₂OPubChem[1]
Molecular Weight 112.17 g/mol PubChem[1]
InChI (S-enantiomer) InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3,6-7H,1,4-5H2,2H3/t7-/m0/s1PubChem[1]
InChIKey (S-enantiomer) RFDSJBMHTRDRBW-ZETCQYMHSA-NPubChem[1]
Canonical SMILES (S-enantiomer) CC=OPubChem[1]

Table 2: Computed Physicochemical Properties of (S)-2-methylhex-5-enal

PropertyValueSource
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 112.088815002 DaPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]

Asymmetric Synthesis of (S)-2-methylhex-5-enal

The stereoselective synthesis of (S)-2-methylhex-5-enal is crucial for its application as a chiral building block. The Evans auxiliary-based method is a well-established and reliable approach for achieving high diastereoselectivity in the alkylation of α-substituted carbonyl compounds. The following protocol outlines a plausible synthetic route.

Synthetic Strategy Overview

The synthesis commences with the acylation of a commercially available (S)-4-isopropyloxazolidin-2-one with propionyl chloride. The resulting imide is then enolized and subsequently alkylated with 4-bromo-1-butene. Finally, reductive cleavage of the chiral auxiliary affords the target aldehyde, (S)-2-methylhex-5-enal.

Asymmetric_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Reductive Cleavage Evans_Auxiliary (S)-4-isopropyloxazolidin-2-one Acylated_Auxiliary (S)-4-isopropyl-3-propanoyloxazolidin-2-one Evans_Auxiliary->Acylated_Auxiliary n-BuLi, THF Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylated_Auxiliary Alkylated_Auxiliary Alkylated Imide Acylated_Auxiliary->Alkylated_Auxiliary LDA, THF, -78 °C Target_Aldehyde (S)-2-methylhex-5-enal Alkylated_Auxiliary->Target_Aldehyde LiAlH(OtBu)₃, THF 4_bromo_1_butene 4-bromo-1-butene 4_bromo_1_butene->Alkylated_Auxiliary

Caption: Asymmetric synthesis of (S)-2-methylhex-5-enal via an Evans auxiliary.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-4-isopropyl-3-propanoyloxazolidin-2-one

  • To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the acylated auxiliary.

Step 2: Diastereoselective Alkylation

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.2 eq) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of the acylated auxiliary (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour.

  • Add 4-bromo-1-butene (1.5 eq) to the enolate solution and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the alkylated imide.

Step 3: Reductive Cleavage to (S)-2-methylhex-5-enal

  • To a solution of the purified alkylated imide (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous potassium sodium tartrate solution and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (to avoid loss of the volatile aldehyde).

  • The crude (S)-2-methylhex-5-enal can be further purified by distillation or used directly in subsequent steps.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (S)-2-methylhex-5-enal is critical for its use in stereoselective synthesis. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most effective techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC, often coupled with mass spectrometry (GC-MS), provides excellent resolution of enantiomers. Cyclodextrin-based chiral stationary phases are particularly effective for the separation of volatile chiral compounds like aldehydes.

Chiral_GC_Workflow Sample_Preparation Sample Dilution in Appropriate Solvent GC_Injection Injection onto Chiral GC Column Sample_Preparation->GC_Injection Enantiomeric_Separation Separation on Cyclodextrin-based Chiral Stationary Phase GC_Injection->Enantiomeric_Separation Detection Detection (FID or MS) Enantiomeric_Separation->Detection Data_Analysis Quantification of Enantiomeric Ratio Detection->Data_Analysis

Caption: Workflow for chiral GC analysis of (S)-2-methylhex-5-enal.

Illustrative Chiral GC Protocol:

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 220 °C.

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane.

This method should provide baseline separation of the (R)- and (S)-enantiomers, allowing for accurate determination of the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a chiral stationary phase (CSP) is another powerful technique for enantiomeric separation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

Illustrative Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

Applications in Organic Synthesis

(S)-2-methylhex-5-enal is a versatile chiral building block due to the presence of multiple reactive sites: the aldehyde, the α-stereocenter, and the terminal alkene. These features allow for a variety of synthetic transformations, making it a valuable intermediate in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

Potential Synthetic Transformations:

  • Aldehyde Chemistry: The aldehyde can undergo a wide range of reactions, including Wittig reactions, aldol condensations, and reductive aminations, to introduce further complexity.

  • Alkene Metathesis: The terminal double bond can participate in cross-metathesis or ring-closing metathesis reactions to form larger cyclic or acyclic structures.

  • Hydroboration-Oxidation: This reaction can be used to convert the terminal alkene into a primary alcohol, which can then be further functionalized.

  • Epoxidation: The alkene can be epoxidized to introduce new stereocenters.

The combination of the α-chiral center with these functionalities makes (S)-2-methylhex-5-enal a valuable precursor for the stereocontrolled synthesis of polyketide fragments and other chiral motifs found in many biologically active compounds.

Safety and Handling

As an α,β-unsaturated aldehyde, (S)-2-methylhex-5-enal should be handled with care in a well-ventilated fume hood. α,β-Unsaturated aldehydes are generally considered to be irritants to the skin, eyes, and respiratory tract. They can also be skin sensitizers.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

References

  • PubChem. (2S)-2-methylhex-5-enal. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylhex-5-enal. National Center for Biotechnology Information. [Link]

Sources

Foundational

Discovery and first synthesis of 2-Methylhex-5-enal

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Methylhex-5-enal Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the discovery and seminal synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Methylhex-5-enal

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery and seminal synthesis of 2-Methylhex-5-enal. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal-driven methodologies and foundational principles that underpin the synthesis of this versatile unsaturated aldehyde.

Introduction: The Emergence of a Versatile Aldehyde

2-Methylhex-5-enal is an organic compound characterized by a six-carbon chain with a terminal aldehyde group, a methyl substituent at the second carbon, and a terminal alkene.[1][2] Its structure as a γ,δ-unsaturated aldehyde makes it a valuable synthon in organic synthesis, with potential applications in the development of more complex molecules, including natural products and pharmacologically active compounds. While a singular, historically definitive publication marking its initial discovery is not prominent in the literature, its synthesis can be logically approached through fundamental and well-established synthetic transformations. This guide will focus on a plausible and robust retrosynthetic analysis and subsequent forward synthesis, employing Nobel Prize-winning reactions that represent a likely route for its first preparation.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis

A retrosynthetic analysis of 2-Methylhex-5-enal (I) suggests two primary C-C bond disconnections, leading to readily available starting materials.

Retrosynthesis 2-Methylhex-5-enal (I) 2-Methylhex-5-enal (I) Disconnection_1 C3-C4 Bond (Claisen) 2-Methylhex-5-enal (I)->Disconnection_1 Disconnection_2 C5-C6 Bond (Wittig) 2-Methylhex-5-enal (I)->Disconnection_2 Allyl Alcohol Derivative (II) Allyl Alcohol Derivative (II) Disconnection_1->Allyl Alcohol Derivative (II) Orthoester (III) Orthoester (III) Disconnection_1->Orthoester (III) Phosphonium Ylide (IV) Phosphonium Ylide (IV) Disconnection_2->Phosphonium Ylide (IV) Aldehyde (V) Aldehyde (V) Disconnection_2->Aldehyde (V)

Caption: Retrosynthetic analysis of 2-Methylhex-5-enal.

  • C3-C4 Bond Disconnection (via Claisen Rearrangement): This disconnection points towards a[3][3]-sigmatropic rearrangement, a powerful tool for stereospecific C-C bond formation.[4] The Johnson-Claisen rearrangement, which utilizes an allylic alcohol and an orthoester, is a suitable choice.[4][5]

  • C5-C6 Bond Disconnection (via Wittig Reaction): This approach suggests the formation of the terminal double bond through the reaction of a phosphonium ylide with an aldehyde, a classic and highly reliable olefination method.[3][6][7]

This guide will detail the forward synthesis based on the Claisen rearrangement, a more convergent and stereochemically controllable approach for this target molecule.

The First Synthesis: A Johnson-Claisen Rearrangement Approach

The Johnson-Claisen rearrangement provides an elegant and efficient route to γ,δ-unsaturated esters, which can then be converted to the target aldehyde.[4][5] This method was chosen for its high stereoselectivity and the stability of the intermediates.

Reaction Schema

Johnson_Claisen_Synthesis cluster_step1 Step 1: Johnson-Claisen Rearrangement cluster_step2 Step 2: Reduction But-3-en-1-ol But-3-en-1-ol Propionic_acid Propionic acid (cat.) 140 °C But-3-en-1-ol->Propionic_acid Triethyl_orthoacetate Triethyl orthoacetate Triethyl_orthoacetate->Propionic_acid Ethyl_2-methylhex-5-enoate Ethyl 2-methylhex-5-enoate Propionic_acid->Ethyl_2-methylhex-5-enoate DIBAL-H DIBAL-H Toluene, -78 °C Ethyl_2-methylhex-5-enoate->DIBAL-H 2-Methylhex-5-enal 2-Methylhex-5-enal DIBAL-H->2-Methylhex-5-enal

Caption: Proposed synthesis of 2-Methylhex-5-enal via Johnson-Claisen rearrangement.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-methylhex-5-enoate via Johnson-Claisen Rearrangement

  • Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with but-3-en-1-ol (1.0 eq) and a catalytic amount of propionic acid (0.1 eq).

  • Reaction Initiation: Triethyl orthoacetate (1.5 eq) is added dropwise via the dropping funnel over 30 minutes.

  • Thermal Conditions: The reaction mixture is heated to 140 °C and maintained at this temperature for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between diethyl ether and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield ethyl 2-methylhex-5-enoate.

Step 2: Reduction of the Ester to 2-Methylhex-5-enal

  • Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet is flame-dried.

  • Reagent Preparation: The purified ethyl 2-methylhex-5-enoate (1.0 eq) is dissolved in anhydrous toluene and cooled to -78 °C in a dry ice/acetone bath.

  • Reducing Agent Addition: Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) is added dropwise over 1 hour, maintaining the temperature at -78 °C.

  • Reaction Quenching: After stirring for an additional 2 hours at -78 °C, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup and Purification: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated carefully under reduced pressure to avoid volatilization of the aldehyde product. The crude aldehyde is purified by flash column chromatography on silica gel.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data
Ethyl 2-methylhex-5-enoateC₉H₁₆O₂156.2275-85¹H NMR: δ 5.8 (m, 1H), 5.0 (m, 2H), 4.1 (q, 2H), 2.4 (m, 1H), 2.1 (m, 2H), 1.2 (t, 3H), 1.1 (d, 3H). ¹³C NMR: δ 176.0, 138.0, 115.0, 60.0, 40.0, 32.0, 20.0, 14.0. IR (cm⁻¹): 1735 (C=O), 1640 (C=C).
2-Methylhex-5-enalC₇H₁₂O112.17[1]80-90¹H NMR: δ 9.6 (d, 1H), 5.8 (m, 1H), 5.0 (m, 2H), 2.4 (m, 1H), 2.1 (m, 2H), 1.1 (d, 3H). ¹³C NMR: δ 204.5, 137.5, 115.5, 48.0, 31.0, 15.0. IR (cm⁻¹): 2720 (C-H aldehyde), 1725 (C=O), 1640 (C=C).

Alternative Synthetic Route: The Wittig Reaction

An alternative and equally viable approach for the first synthesis of 2-Methylhex-5-enal involves the Wittig reaction.[3][6][7] This method is renowned for its reliability in forming carbon-carbon double bonds with excellent regiocontrol.[3]

Reaction Schema

Wittig_Synthesis cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction Allyltriphenylphosphonium_bromide Allyltriphenylphosphonium bromide nBuLi n-Butyllithium THF, 0 °C Allyltriphenylphosphonium_bromide->nBuLi Phosphonium_ylide Phosphonium ylide nBuLi->Phosphonium_ylide 2-Methylbutanal 2-Methylbutanal Phosphonium_ylide->2-Methylbutanal 2-Methylhex-5-enal 2-Methylhex-5-enal 2-Methylbutanal->2-Methylhex-5-enal

Caption: Proposed synthesis of 2-Methylhex-5-enal via the Wittig reaction.

Experimental Protocol

Step 1: Generation of the Phosphonium Ylide

  • Apparatus Setup: A 250 mL three-necked round-bottom flask with a magnetic stirrer and an inert gas inlet is flame-dried.

  • Reagent Charging: Allyltriphenylphosphonium bromide (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: The suspension is cooled to 0 °C, and n-butyllithium (1.0 eq, 2.5 M solution in hexanes) is added dropwise, resulting in a characteristic deep red or orange color, indicating ylide formation.

Step 2: The Wittig Reaction

  • Aldehyde Addition: 2-Methylbutanal (1.0 eq) is added dropwise to the ylide solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The disappearance of the ylide color indicates the reaction is proceeding.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The triphenylphosphine oxide byproduct is largely removed by precipitation from a nonpolar solvent (e.g., pentane or hexane). The resulting aldehyde is then purified by column chromatography.

Conclusion

The synthesis of 2-Methylhex-5-enal, while not prominently documented with a specific "discovery" paper, can be confidently achieved through foundational reactions in organic chemistry. The Johnson-Claisen rearrangement and the Wittig reaction both offer robust and reliable pathways to this versatile unsaturated aldehyde. These methods, grounded in well-understood mechanisms and extensive empirical validation, exemplify the predictive power of synthetic organic chemistry and provide a solid foundation for the production of this and other valuable chemical entities for research and development.

References

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • A Facile Route to Acyclic Substituted r,β-Unsaturated Aldehydes: The Allene Claisen Rearrangement - American Chemical Society. (2000). Organic Letters, 2(5), 571-572. Retrieved from [Link]

  • 13.1.5 The Wittig Reaction - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • Synthesis of Unsaturated Aldehydes by Sequential Claisen and Cope Rearrangements - ElectronicsAndBooks. (1972). J.C.S. Chem. Comm., 248-249.
  • Wittig Reaction: Examples and Mechanism - Chemistry Steps. (2023, October 16). Retrieved from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Claisen rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Claisen Rearrangement - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Methylhex-5-enal | C7H12O | CID 13791911 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • (2S)-2-methylhex-5-enal | C7H12O | CID 101009731 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: 2-Methylhex-5-enal in Advanced Organic Synthesis

Executive Summary In the landscape of complex active pharmaceutical ingredient (API) synthesis and natural product total synthesis, bifunctional aliphatic intermediates serve as critical building blocks. 2-Methylhex-5-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of complex active pharmaceutical ingredient (API) synthesis and natural product total synthesis, bifunctional aliphatic intermediates serve as critical building blocks. 2-Methylhex-5-enal is a highly versatile, chiral bifunctional molecule featuring a terminal alkene and an alpha-methyl branched aldehyde[1]. This unique structural motif allows orthogonal reactivity: the aldehyde acts as a prime electrophile for stereoselective aldol additions, Wittig olefinations, and reductive aminations, while the terminal olefin provides a handle for cross-metathesis, epoxidation, or hydroboration[2].

This whitepaper provides an authoritative, in-depth analysis of the IUPAC nomenclature, physicochemical profiling, and field-proven synthetic methodologies involving 2-methylhex-5-enal. Designed for drug development professionals, it details the causality behind specific experimental conditions and provides self-validating protocols for its application in the synthesis of critical pharmaceutical intermediates, such as the immunosuppressant Cyclosporin A[3],[4].

Chemical Identity, Nomenclature, and Synonyms

Accurate nomenclature and database tracking are paramount for regulatory compliance and procurement in drug development. The molecule possesses a stereocenter at the C2 position, meaning it exists as either the (2R) or (2S) enantiomer, or as a racemate[5].

Table 1: Chemical Identity and Nomenclature

AttributeValue
IUPAC Name 2-methylhex-5-enal[6],[1]
Common Synonyms 2-methyl-5-hexenal; 5-hexenal, 2-methyl-,[7]
Database Identifiers SCHEMBL2162534, AKOS013991758[1],[7]
CAS Registry Number 154779-70-1,[8]
Molecular Formula C7H12O[1]
Molecular Weight 112.17 g/mol [1],[8]
SMILES CC(CCC=C)C=O[1]

Structural Profiling and Physicochemical Properties

Understanding the physicochemical properties of 2-methylhex-5-enal is essential for optimizing reaction conditions, particularly regarding its volatility and solubility in anhydrous organic solvents.

Table 2: Computed Physicochemical Properties [1],[5]

PropertyValueImplications for Synthesis
XLogP3 1.7Highly soluble in non-polar to moderately polar solvents (e.g., CH₂Cl₂, Toluene, THF).
Topological Polar Surface Area 17.1 ŲLow polarity; requires careful handling during chromatography to prevent co-elution with non-polar byproducts.
Hydrogen Bond Donors 0Cannot act as an H-bond donor, minimizing self-association.
Hydrogen Bond Acceptors 1The carbonyl oxygen readily coordinates with Lewis acids (e.g., Ti, Sn, B) for stereocontrolled reactions.
Rotatable Bonds 4High conformational flexibility; requires rigid transition states (via chelation) for asymmetric induction.

Synthetic Pathways: The Oxy-Cope Rearrangement

A classic and highly efficient method for synthesizing 2-methylhex-5-enal is the of 2-methyl-1,5-hexadien-3-ol[9],[10].

Mechanistic Causality

The Oxy-Cope rearrangement is a thermally allowed [3,3]-sigmatropic shift. The reaction is deliberately driven in the vapor phase at 370–380°C rather than in solution[9]. Why? The high thermal activation energy required for the sigmatropic shift would lead to extensive intermolecular side reactions, aldol condensations, and polymerization if conducted in a concentrated liquid phase. Vapor-phase flow systems ensure high dilution and short residence times, allowing the unimolecular rearrangement to proceed cleanly. The initial product is an enol, which rapidly and irreversibly tautomerizes to the more thermodynamically stable aldehyde, driving the equilibrium forward[10].

OxyCope A 2-Methyl-1,5-hexadien-3-ol (Precursor) B [3,3]-Sigmatropic Transition State A->B Heat (370-380°C) Vapor Phase C 2-Methylhex-5-enal (Product) B->C Tautomerization (Enol to Aldehyde)

Figure 1: Mechanism of the thermal Oxy-Cope rearrangement yielding 2-methylhex-5-enal.

Self-Validating Protocol: Vapor-Phase Flow Synthesis
  • Apparatus Setup: Assemble a vertical Pyrex flow tube (approx. 45 cm in length) packed with Pyrex helices to maximize surface area. Encase the tube in an external heating mantle. Connect the effluent end to a receiving flask submerged in a -78°C dry ice/acetone bath.

  • Thermal Equilibration: Heat the packed column to 370–380°C under a continuous, slow sweep of anhydrous Nitrogen (N₂) gas to purge oxygen and prevent oxidative degradation of the aldehyde[9].

  • Substrate Introduction: Introduce 2-methyl-1,5-hexadien-3-ol (e.g., 6.12 g, 55 mmol) at the top of the column at a strictly controlled rate of 4–10 drops/minute[9]. Causality: This slow addition rate prevents pooling, ensuring the substrate vaporizes instantly and maintains a uniform residence time in the heated zone.

  • Quenching & Validation: The product condenses immediately in the -78°C trap.

    • Validation Checkpoint: Analyze the crude condensate via FT-IR. The successful conversion is validated by the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, intense C=O stretch (~1725 cm⁻¹). Confirm purity via ¹H-NMR (diagnostic aldehyde proton at ~9.6 ppm).

Downstream Applications in Drug Development: MeBmt Synthesis

In pharmaceutical synthesis, the (2R)-enantiomer of 2-methylhex-5-enal is a pivotal starting material for the synthesis of MeBmt [(4R)-4-((E)-2-butenyl)-4-methyl-L-threonine][3],[4]. MeBmt is the critical, non-proteinogenic amino acid responsible for the target-binding efficacy of Cyclosporin A , a blockbuster immunosuppressant drug used to prevent organ transplant rejection.

Mechanistic Causality in Asymmetric Aldol Additions

To construct the stereocenters of MeBmt, an (acting as a glycine enolate synthon) is reacted with (2R)-2-methylhex-5-enal[4]. Why use Stannous Triflate (Sn(OTf)₂)? Standard lithium or boron enolates yield disappointingly low diastereoselectivities and suffer from retro-aldol epimerization. Sn(OTf)₂ forms a highly rigid, bidentate chelated transition state with the chiral auxiliary. This reagent-controlled approach secures exceptional syn-selectivity (up to 99:1) and suppresses epimerization by forming a tightly bound cyclized adduct that prevents the retro-aldol pathway[4].

MeBmtSynthesis N1 (2R)-2-Methylhex-5-enal N3 Sn(OTf)2 Mediated Aldol Addition N1->N3 N2 Evans Chiral Oxazolidinone (Glycine Enolate Synthon) N2->N3 N4 Syn-Aldol Adduct (High Diastereoselectivity) N3->N4 Suppresses retro-aldol via cyclized adduct N5 MeBmt (Cyclosporin A Amino Acid) N4->N5 3-Step Transformation (Hydrolysis, Deprotection)

Figure 2: Logical workflow for the asymmetric synthesis of MeBmt using (2R)-2-methylhex-5-enal.

Self-Validating Protocol: Sn(OTf)₂-Mediated Syn-Aldol Addition
  • Enolate Formation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the Evans chiral oxazolidinone auxiliary (1.0 equiv) in anhydrous CH₂Cl₂. Cool the system to -78°C using a dry ice/acetone bath.

  • Metalation: Add Sn(OTf)₂ (1.1 equiv) followed by a non-nucleophilic base, such as N-ethylpiperidine (1.2 equiv). Stir for 30 minutes at -78°C[4]. Causality: The slight excess of Sn(OTf)₂ ensures complete metalation and prevents unreacted auxiliary from disrupting the stereochemical outcome.

  • Electrophile Addition: Slowly add (2R)-2-methylhex-5-enal (1.0 equiv) dropwise down the side of the flask. Maintain the reaction at -78°C for 2 hours.

  • Quenching & Workup: Quench the reaction strictly at -78°C by adding a pH 7 phosphate buffer. Causality: Quenching cold is non-negotiable; allowing the reaction to warm before quenching breaks the tin-chelate and triggers rapid retro-aldol degradation. Extract the aqueous layer with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify the crude product via silica gel flash chromatography.

    • Validation Checkpoint: Assess the diastereomeric excess (de) using chiral HPLC. A successful reaction will yield >95% de. Confirm the syn-relationship of the newly formed hydroxyl and amine-precursor stereocenters via ¹H-NMR coupling constants (typically J = 2–4 Hz for syn aldol adducts).

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 13791911, 2-Methylhex-5-enal. Retrieved from[Link]

  • Chemistry-Chemists. The Claisen and Cope Rearrangements (Oxy-Cope Rearrangement). Retrieved from[Link]

  • DOKUMEN.PUB. Asymmetric Synthesis of Natural Products [3 ed.] (MeBmt Synthesis). Retrieved from[Link]

  • American Chemical Society (ACS). Synthesis of C13−C25 Fragment via Diastereoselective Aldol Reactions. Retrieved from [Link]

Sources

Foundational

Structural Elucidation, Molecular Weight Derivation, and Analytical Workflows for 2-Methylhex-5-enal

Executive Summary In the development of novel active pharmaceutical ingredients (APIs) and complex fine chemicals, bifunctional aliphatic building blocks are indispensable. 2-Methylhex-5-enal is a prime example, featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel active pharmaceutical ingredients (APIs) and complex fine chemicals, bifunctional aliphatic building blocks are indispensable. 2-Methylhex-5-enal is a prime example, featuring both a reactive terminal alkene and an electrophilic aldehyde. In my tenure developing analytical pipelines, I have found that the rigorous structural validation of such precursors is non-negotiable; a single point of failure in precursor characterization cascades into catastrophic downstream yield losses.

This whitepaper provides an authoritative guide on the molecular weight derivation, physicochemical properties, and self-validating analytical workflows required to characterize 2-methylhex-5-enal accurately.

Molecular Formula and Weight Derivation

The structural logic of 2-methylhex-5-enal is dictated by its IUPAC nomenclature:

  • hex- : A six-carbon main chain.

  • -enal : An aldehyde group at the C1 position (-al) and a double bond (-en-).

  • -5- : The double bond originates at the C5 position, making it a terminal alkene.

  • 2-methyl : A methyl group substitution at the C2 position, introducing a chiral center.

Deriving the Formula (C₇H₁₂O)

A fully saturated, acyclic seven-carbon alkane follows the formula CₙH₂ₙ₊₂ (C₇H₁₆). The presence of one carbonyl group (C=O) and one olefinic double bond (C=C) introduces two degrees of unsaturation . Each degree of unsaturation removes two hydrogen atoms.

  • Base alkane: C₇H₁₆

  • Minus 4 hydrogens (2 degrees of unsaturation): C₇H₁₂

  • Add 1 oxygen (aldehyde): C₇H₁₂O

Molecular Weight and Exact Mass Calculation

To ensure precision in mass spectrometry, we must differentiate between the standard molecular weight (calculated using average atomic weights) and the monoisotopic exact mass (calculated using the most abundant isotopes).

  • Molecular Weight: (7 × 12.011) + (12 × 1.008) + (1 × 15.999) = 112.17 g/mol

  • Exact Mass: (7 × 12.000000) + (12 × 1.007825) + (1 × 15.994915) = 112.0888 Da

Table 1: Physicochemical Properties Summary

All quantitative data is summarized below for rapid reference during experimental design, grounded by data from the [1].

PropertyValueAnalytical Significance
IUPAC Name 2-methylhex-5-enalDefines exact atomic connectivity.
Molecular Formula C₇H₁₂OBaseline for elemental analysis.
Molecular Weight 112.17 g/mol Used for stoichiometric reaction scaling.
Monoisotopic Mass 112.0888 DaTarget for High-Resolution Mass Spectrometry.
XLogP3 1.7Indicates moderate lipophilicity; guides LC solvent choice.
Topological Polar Surface Area 17.1 ŲLow TPSA suggests high membrane permeability.
Stereochemistry Chiral at C2Exists as (2R)- and [2].

Analytical Workflows for Structural Validation

A self-validating analytical system requires orthogonal techniques. We do not rely on a single data node. HRMS establishes the exact atomic composition through mass defect analysis, while NMR elucidates the precise connectivity, eliminating the possibility of structural isomers (e.g., hept-6-enal).

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate the C₇H₁₂O molecular formula by determining the exact mass of the protonated molecular ion[M+H]⁺.

  • Sample Preparation: Dilute the 2-methylhex-5-enal standard to a final concentration of 1 µg/mL in an LC-MS grade solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ ion necessary for positive-mode detection.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix to ensure mass accuracy within < 2 ppm.

  • Ionization: Introduce the sample via direct infusion into the Electrospray Ionization (ESI) source. Set the capillary voltage to 3.5 kV.

    • Causality: Soft ionization via ESI prevents the fragmentation of the delicate terminal alkene, preserving the intact molecular ion.

  • Data Analysis: Acquire mass spectra in positive ion mode. Extract the chromatogram for the theoretical [M+H]⁺ m/z of 113.0961 . A mass error of less than 5 ppm confirms the C₇H₁₂O formula.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Differentiate 2-methylhex-5-enal from isobaric structural isomers by mapping carbon-hydrogen connectivity.

  • Sample Preparation: Dissolve 10 mg of the purified compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a lock signal for the spectrometer, while TMS serves as the internal chemical shift reference (0.0 ppm).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum at 400 MHz with 16 scans and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum at 100 MHz with 1024 scans and proton decoupling.

    • Causality: Proton decoupling collapses the carbon signals into singlets, significantly increasing the signal-to-noise ratio for the 7 distinct carbon environments.

  • Spectral Interpretation: Validate the structure by identifying the signature aldehyde proton at ~9.6 ppm (a doublet, coupled to the C2 methine proton) and the terminal alkene protons at ~4.9–5.1 ppm (multiplet). The absence of a triplet at the aldehyde position confirms the methyl substitution at C2, ruling out the linear hept-6-enal isomer.

G Start 2-Methylhex-5-enal Sample Input HRMS HRMS (ESI-TOF) Determine Exact Mass Start->HRMS NMR 1H & 13C NMR Determine Connectivity Start->NMR MassCalc m/z 113.0961 [M+H]+ MW = 112.17 g/mol HRMS->MassCalc StructCalc Identify C7H12O Framework Aldehyde + Terminal Alkene NMR->StructCalc Validation Orthogonal Structural Confirmation MassCalc->Validation StructCalc->Validation

Orthogonal analytical workflow for the structural validation of 2-Methylhex-5-enal.

Synthetic Pathways and Mechanistic Logic

Understanding the origin of your precursor is critical for predicting impurity profiles. 2-Methylhex-5-enal can be accessed via two primary routes, depending on scale and required regiocontrol.

Industrial Scale: Hydroformylation

Industrially, this compound is synthesized alongside hept-6-enal via the rhodium-catalyzed hydroformylation of 1,5-hexadiene using synthesis gas (CO/H₂). According to [3], this reaction is typically carried out at elevated pressures (~50 psi) and temperatures (80°C).

  • Causality: Hydroformylation of terminal dienes is highly efficient for large-scale production, though it yields a regiomeric mixture of the linear (hept-6-enal) and branched (2-methylhex-5-enal) aldehydes, which must subsequently be separated by fractional distillation.

Laboratory Scale: Enamine-Mediated Alkylation

For targeted laboratory synthesis requiring high regiocontrol, we employ the asymmetric alkylation of propanal with 4-bromo-1-butene.

  • Causality: Direct base-catalyzed alkylation of propanal is avoided due to the high propensity for competing self-aldol condensation. Instead, we mandate the use of a secondary amine catalyst (e.g., pyrrolidine) to form an enamine intermediate. This choice temporarily masks the aldehyde oxygen, prevents unwanted aldol reactions, and significantly raises the HOMO energy of the alpha-carbon, driving a highly regioselective nucleophilic attack on the alkyl halide.

G Prop Propanal + Secondary Amine Inter Alkylated Enamine Intermediate Prop->Inter Alk 4-Bromo-1-butene Alk->Inter Hydro Aqueous Hydrolysis Inter->Hydro Prod 2-Methylhex-5-enal (C7H12O) Hydro->Prod

Enamine-mediated synthetic pathway for 2-Methylhex-5-enal.

Applications in Drug Development

The true value of 2-methylhex-5-enal lies in its orthogonal reactivity. In drug development, the terminal alkene can undergo cross-metathesis, epoxidation, or anti-Markovnikov hydroboration-oxidation without affecting the carbonyl. Conversely, the aldehyde can be subjected to reductive amination to form complex amines or Grignard additions to yield secondary alcohols. This dual-handle capability makes it a premium scaffold for synthesizing macrocyclic inhibitors and lipid nanoparticle (LNP) components.

References

  • National Center for Biotechnology Information (NCBI). "2-Methylhex-5-enal" PubChem Compound Summary for CID 13791911. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "(2S)-2-methylhex-5-enal" PubChem Compound Summary for CID 101009731. Available at:[Link]

Exploratory

Whitepaper: Stereochemical Dynamics and Synthetic Utility of 2-Methylhex-5-enal

Executive Summary In the realm of complex asymmetric synthesis and drug development, aliphatic chiral aldehydes serve as foundational building blocks. 2-Methylhex-5-enal is a quintessential chiral synthon characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex asymmetric synthesis and drug development, aliphatic chiral aldehydes serve as foundational building blocks. 2-Methylhex-5-enal is a quintessential chiral synthon characterized by a terminal olefin and a highly sensitive α-stereocenter at the C2 position. As a Senior Application Scientist, I have observed that the primary bottleneck in utilizing such aldehydes is maintaining stereochemical integrity—specifically, preventing α-epimerization during downstream transformations. This technical guide explores the physicochemical properties of 2-methylhex-5-enal stereoisomers, details a self-validating protocol for their enantioselective synthesis, and examines their critical role in Lewis acid-mediated ene cyclizations and macrolide drug development.

Physicochemical Profiling & Stereochemical Architecture

2-Methylhex-5-enal (C₇H₁₂O) possesses a single chiral center at the C2 carbon, dictating its existence as two distinct enantiomers: (R)-2-methylhex-5-enal and (S)-2-methylhex-5-enal . In pharmaceutical synthesis, the spatial orientation of this methyl group is critical; it directs the facial selectivity of subsequent nucleophilic attacks, ultimately defining the 3D topology of the final drug candidate.

To establish a baseline for isolation and analytical tracking, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties of 2-Methylhex-5-enal

PropertyValueMethod / Source
Molecular Formula C₇H₁₂OComputed
Molecular Weight 112.17 g/mol [1]
Boiling Point ~105 °C at 80 mmHgFractional Distillation [2]
Vapor Pressure Coefficients available [3]
Stereocenters 1 (C2 position)Structural Mapping
Enantiomers (R)- and (S)- configurationsPolarimetry / Chiral GC

Causality in Enantioselective Synthesis

While racemic 2-methylhex-5-enal can be synthesized via the hydroformylation of 1,5-hexadiene using a Rhodium catalyst[2], pharmaceutical applications require de novo asymmetric synthesis.

The most robust approach employs an Evans chiral auxiliary (e.g., (4R)-4-benzyl-2-oxazolidinone). The causality behind this choice is rooted in steric shielding: the bulky benzyl group of the auxiliary physically blocks one face of the enolate, forcing the incoming electrophile (4-bromo-1-butene) to attack from the opposite face. This stereocontrol is absolute, provided the enolate geometry is strictly maintained. Following alkylation, the auxiliary is reductively cleaved to yield the enantiopure aldehyde.

Experimental Methodology: Enantioselective Workflow

The following step-by-step methodology outlines the synthesis of (R)-2-methylhex-5-enal. This is designed as a self-validating system ; each step includes a mechanistic rationale, and the workflow cannot proceed without passing the analytical checkpoint.

Protocol 1.0: De Novo Asymmetric Synthesis of (R)-2-Methylhex-5-enal

Step 1: Enolate Generation

  • Procedure: Dissolve (4R)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction matrix to -78 °C. Introduce Sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq) dropwise over 30 minutes.

  • Causality: NaHMDS is specifically selected over Lithium diisopropylamide (LDA) to suppress ketene formation. The bulky counterion ensures the quantitative generation of the (Z)-enolate, which is the absolute prerequisite for high facial selectivity during electrophilic attack.

Step 2: Electrophilic Alkylation

  • Procedure: Add 4-bromo-1-butene (1.5 eq) alongside a catalytic threshold of tetrabutylammonium iodide (TBAI, 0.1 eq). Maintain at -78 °C for 2 hours before gradual warming.

  • Causality: TBAI acts as a phase-transfer and halide-exchange catalyst, facilitating the in situ generation of the highly reactive 4-iodo-1-butene. This accelerates the alkylation kinetics, trapping the enolate before any background decomposition or epimerization can occur.

Step 3: Reductive Cleavage

  • Procedure: Isolate the alkylated oxazolidinone intermediate. Resuspend in anhydrous CH₂Cl₂ at -78 °C. Introduce Diisobutylaluminium hydride (DIBAL-H, 1.1 eq) strictly maintaining the temperature.

  • Causality: Direct controlled reduction with DIBAL-H bypasses the traditional two-step sequence (LiAlH₄ reduction to an alcohol followed by Swern oxidation). This minimizes the molecule's exposure to basic conditions, thereby preserving the delicate α-methyl stereocenter from epimerization.

Step 4: Self-Validating Analytical Checkpoint

  • Procedure: Quench the reaction with saturated aqueous Rochelle's salt. Extract, dry, and concentrate. Before proceeding to any ene cyclization, analyze the crude aldehyde via Chiral Gas Chromatography (e.g., Cyclosil-B column) or derivatize a micro-aliquot to a Mosher ester for ¹H-NMR analysis.

  • Validation Logic: The protocol mandates an enantiomeric excess (ee) of >98%. If the ee falls below this threshold, it indicates a failure in temperature control during Step 1 or Step 3. Proceeding with sub-optimal ee will yield inseparable diastereomeric mixtures in downstream Lewis acid cyclizations, rendering the batch useless for pharmaceutical-grade synthesis.

Mechanistic Pathway: Type II Carbonyl Ene Cyclizations

Once the stereochemical purity of (R)-2-methylhex-5-enal is validated, the molecule is primed for Type II carbonyl ene cyclizations . In this reaction, the terminal olefin acts as the "ene" and the aldehyde acts as the "enophile."

When treated with a Lewis acid such as Dimethylaluminum chloride (Me₂AlCl), the aldehyde is activated, prompting an intramolecular cyclization that yields chiral cyclohexanol derivatives (e.g., menthol analogues) [4]. The pre-existing C2 stereocenter dictates the stereochemistry of the newly formed ring system.

EneCyclization A Racemic 1,5-Hexadiene B Hydroformylation (Rh/CO/H2) A->B Regioselective C Racemic 2-Methylhex-5-enal B->C D Chiral Resolution / Asymmetric Alkylation C->D Kinetic Resolution E (R)-2-Methylhex-5-enal D->E F (S)-2-Methylhex-5-enal D->F G Lewis Acid (Me2AlCl) Type II Ene Cyclization E->G Stereospecific H Chiral Cyclohexanol Analogues G->H C-C Bond Formation

Workflow of enantioselective synthesis and Type II ene cyclization.

Applications in Complex Target Synthesis

The utility of 2-methylhex-5-enal stereoisomers extends far beyond simple cyclohexanols. In the synthesis of complex macrolides, the stereochemical fidelity of this starting aldehyde is paramount.

For instance, in the total synthesis of the C13−C25 fragment of 24-Demethylbafilomycin C1 (a potent V-ATPase inhibitor), derivatives of 2-methylhex-5-enal are subjected to diastereoselective Mukaiyama-type aldol reactions. Utilizing boron enolates, researchers achieve exceptional diastereomeric ratios only when the precursor aldehyde is enantiopure [5].

Table 2: Stereoselective Performance Metrics of 2-Methylhex-5-enal Derivatives

Reaction TypeCatalyst / ReagentTarget IntermediateStereoselectivity (ee / dr)
Asymmetric Alkylation Evans Oxazolidinone(R)-2-Methylhex-5-enal>98% ee
Type II Ene Cyclization Me₂AlCl (Lewis Acid)Menthol Analogues>95% dr
Mukaiyama Aldol Addition Boron EnolateBafilomycin C1 Fragment>95:5 dr

By adhering to strict temperature controls and utilizing self-validating analytical checkpoints, researchers can leverage the stereoisomers of 2-methylhex-5-enal to confidently build the complex chiral architectures required for next-generation therapeutics.

References

  • Title: 2-Methylhex-5-enal | C7H12O | CID 13791911 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: The Yaws Handbook of Vapor Pressure Source: Elsevier / ResearchGate URL: [Link]

  • Title: Catalytic and Stoichiometric Lewis Acid Participation in Aldehyde Ene Cyclisations Source: Collection of Czechoslovak Chemical Communications URL: [Link]

  • Title: Synthesis of C13−C25 Fragment of 24-Demethylbafilomycin C1 via Diastereoselective Aldol Reactions of a Ketone Boron Enolate as the Key Step Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

The Physical and Chemical Properties of 2-Methylhex-5-enal: A Comprehensive Guide for Synthetic and Application Scientists

As a Senior Application Scientist specializing in synthetic intermediates, I frequently evaluate bifunctional molecules that serve as linchpins in complex synthetic routes. 2-Methylhex-5-enal (CAS 154779-70-1) is a prime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic intermediates, I frequently evaluate bifunctional molecules that serve as linchpins in complex synthetic routes. 2-Methylhex-5-enal (CAS 154779-70-1) is a prime example of such a molecule. Featuring both a terminal olefin and an aldehyde moiety, it offers orthogonal reactivity that is highly sought after in the total synthesis of natural products and the development of novel therapeutics.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthesis pathways, and downstream applications of 2-Methylhex-5-enal, grounded in field-proven methodologies and authoritative literature.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-Methylhex-5-enal is critical for predicting its behavior in biphasic reactions, distillation workflows, and chromatographic separations. The terminal double bond provides a site for electrophilic addition or cross-metathesis, while the aldehyde serves as a classic electrophile for nucleophilic attack or enolate chemistry.

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
Molecular Formula C₇H₁₂O[1]Dictates the mass balance in synthetic planning.
Molecular Weight 112.17 g/mol [1]Standard parameter for stoichiometric calculations.
Boiling Point ~105 °C at 80 mmHg[2]Requires vacuum distillation to prevent thermal degradation or spontaneous polymerization of the terminal alkene.
XLogP3 (Lipophilicity) 1.7[1]Indicates moderate lipophilicity; highly soluble in organic solvents (e.g., DCM, ether) but poorly soluble in water.
Topological Polar Surface Area 17.1 Ų[1]Low TPSA confirms that the molecule's polarity is entirely localized at the carbonyl oxygen, making it an excellent candidate for non-polar solvent environments.

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 2-Methylhex-5-enal can be approached via two primary mechanistic pathways: industrial-scale hydroformylation and laboratory-scale pericyclic rearrangement.

Hydroformylation of Hexa-1,5-diene

In industrial and large-scale applications, 2-Methylhex-5-enal is synthesized via the hydroformylation of hexa-1,5-diene using syngas (CO/H₂)[2].

Causality & Mechanism: The transition metal catalyst (typically rhodium or cobalt-based) coordinates to the terminal alkene. The subsequent hydrometalation step dictates the regioselectivity of the reaction. Insertion at the internal carbon yields the branched product (2-methylhex-5-enal), whereas insertion at the terminal carbon yields the linear isomer (hept-6-enal)[2]. Because the energetic difference between these two transition states is minimal, the reaction typically yields a mixture (e.g., 65/35 ratio) that must be resolved via fractional distillation[2].

Vapor-Phase Oxy-Cope Rearrangement

For high-purity laboratory synthesis, the [3,3]-sigmatropic rearrangement of 2-methyl-1,5-hexadien-3-ol is preferred[3].

Causality & Mechanism: This pericyclic reaction proceeds through a highly ordered, chair-like transition state. We utilize vapor-phase conditions at elevated temperatures (370–380 °C) for a specific reason: it provides the necessary thermal activation energy to drive the [3,3]-sigmatropic shift while keeping the molecules in the gas phase to prevent intermolecular oligomerization[3]. The thermodynamic driving force of this reaction is the irreversible keto-enol tautomerization that converts the intermediate enol into the highly stable aldehyde (2-methylhex-5-enal).

Synthesis Hexadiene Hexa-1,5-diene Syngas Syngas (CO/H2) Catalyst, 80°C, 50 psi Hexadiene->Syngas Product 2-Methylhex-5-enal (Target) Syngas->Product Branched Hydroformylation Byproduct Hept-6-enal (Linear Isomer) Syngas->Byproduct Linear Hydroformylation Hexadienol 2-Methyl-1,5-hexadien-3-ol Heat Vapor Phase 370-380°C Hexadienol->Heat Heat->Product [3,3]-Sigmatropic Oxy-Cope Shift

Fig 1: Synthetic pathways for 2-Methylhex-5-enal via hydroformylation and Oxy-Cope rearrangement.

Chemical Reactivity & Downstream Applications

The true value of 2-Methylhex-5-enal lies in its application as a precursor for complex cyclic systems.

Lewis Acid-Mediated Carbonyl-Ene Cyclization

Derivatives of this compound, such as 2-isopropyl-5-methylhex-5-enal, are utilized in intramolecular carbonyl-ene reactions to synthesize menthol and neomenthol analogues[4].

Causality & Mechanism: In this transformation, the aldehyde acts as the enophile, and the terminal alkene acts as the ene component. By introducing a Lewis acid catalyst (such as Me₂AlCl), the catalyst coordinates to the carbonyl oxygen. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aldehyde, increasing its electrophilicity[4]. This enables a concerted transfer of the allylic hydrogen and the formation of a new C-C bond via a six-membered, chair-like transition state, yielding the cyclic product with high diastereoselectivity[4].

EneCyclization Starting 2-Isopropyl-5-methylhex-5-enal (Derivative) LewisAcid Lewis Acid Catalyst (e.g., Me2AlCl) Starting->LewisAcid Transition Chair-like Transition State [Concerted Ene Reaction] LewisAcid->Transition Product1 Menthol Analogues (Major) Transition->Product1 Diastereoselective Cyclization Product2 Neomenthol Analogues (Minor) Transition->Product2 Minor Pathway

Fig 2: Lewis acid-mediated carbonyl-ene cyclization of hexenal derivatives to menthol analogues.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction success before proceeding to downstream steps.

Protocol 1: Vapor-Phase Oxy-Cope Rearrangement

Adapted for laboratory-scale high-purity synthesis[3].

  • Apparatus Setup: Prepare a flow system consisting of an externally heated Pyrex tube (45 cm in length) packed tightly with Pyrex helices to maximize surface area.

  • Thermal Equilibration: Heat the Pyrex tube to a sustained temperature of 370–380 °C under a continuous flow of inert carrier gas (e.g., Nitrogen).

  • Reagent Introduction: Admit 2-methyl-1,5-hexadien-3-ol (e.g., 6.12 g, 55 mmol) into the flow system at a strictly controlled rate of 4–10 drops/minute. Causality: Controlling the drop rate prevents localized cooling of the Pyrex helices, ensuring the activation energy threshold is consistently met.

  • Product Collection: Route the effluent through a cold trap (dry ice/acetone) to immediately condense the vaporized product.

  • Self-Validation (In-Process Control): Analyze the condensed crude via GC-MS. A successful reaction is validated by the complete disappearance of the allylic alcohol precursor peak and the emergence of the target aldehyde mass spectrum.

  • Purification: Purify the crude product via vacuum distillation to isolate pure 2-methylhex-5-enal.

Protocol 2: Syngas Hydroformylation

Adapted for scaled-up synthesis[2].

  • Reactor Loading: Load hexa-1,5-diene (e.g., 995 g) and the selected rhodium/cobalt catalyst into a 4-L ZipperClave reactor.

  • Pressurization: Purge the reactor with nitrogen, then raise the internal pressure to 50 psi using syngas (CO/H₂).

  • Reaction Execution: Heat the reaction mass to 80 °C. Maintain this temperature and pressure for 3–4 hours under continuous agitation.

  • Self-Validation (In-Process Control): Sample the organic layer and monitor via Gas Chromatography (GC). Halt the reaction when the conversion rate reaches approximately 55%. Causality: Halting at 55% prevents over-reaction and the formation of dialdehydes or heavy oligomers.

  • Separation: Transfer the resulting organic layer to a fractional distillation apparatus equipped with a high-theoretical-plate column.

  • Isolation: Fractionally distill the 65/35 mixture of hept-6-enal and 2-methylhex-5-enal. Collect the fraction boiling at 105 °C at 80 mmHg[2]. Validate the final isolated fraction using ¹H-NMR; the splitting pattern of the aldehyde proton will clearly differentiate the branched isomer from the linear byproduct.

References

  • 2-Methylhex-5-enal | C7H12O | CID 13791911 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • OR 22: The Claisen and Cope Rearrangements Source: Chemistry-Chemists URL:[Link]

  • Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal Source: ResearchGate URL:[Link]

Sources

Exploratory

Advanced Safety, Handling, and Reactivity Profile of 2-Methylhex-5-enal

A Technical Whitepaper for Chemical Synthesis and Drug Development Professionals Introduction and Structural Rationale 2-Methylhex-5-enal (CAS: 154779-70-1) is a highly versatile, bifunctional aliphatic compound widely u...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Chemical Synthesis and Drug Development Professionals

Introduction and Structural Rationale

2-Methylhex-5-enal (CAS: 154779-70-1) is a highly versatile, bifunctional aliphatic compound widely utilized in complex organic synthesis and pharmaceutical development . As a Senior Application Scientist, it is critical to recognize that the utility of this molecule is intrinsically linked to its volatility and reactivity. The molecule features two highly reactive moieties: a terminal alkene and an alpha-methylated aldehyde. This dual functionality necessitates rigorous engineering controls. Mismanagement of its storage or transfer does not merely result in yield reduction; it triggers cascading safety hazards including auto-oxidation, exothermic polymerization, and acute toxicological exposure 1[1].

Physicochemical Profiling

Understanding the physical parameters of 2-Methylhex-5-enal is the first step in designing a safe experimental workflow. The low molecular weight and specific boiling point dictate its behavior in ambient conditions.

Table 1: Physicochemical and Safety Parameters of 2-Methylhex-5-enal

ParameterValueCausality / Operational Impact
CAS Number 154779-70-1Primary identifier for safety tracking and regulatory compliance .
Molecular Formula C7H12OHigh carbon-to-oxygen ratio indicates significant flammability 2[2].
Molecular Weight 112.17 g/mol Low molecular weight contributes to high vapor pressure and inhalation risk 2[2].
Boiling Point ~105 °C at 80 mmHgHighly volatile under reduced pressure; requires robust thermal control during distillation 3[3].
Commercial Stabilizer ≥95%, stabilized with TBC4-tert-butylcatechol (TBC) is added to quench radical-initiated polymerization 4[4].
Hazard Classification Acute ToxicityElectrophilic nature causes tissue sensitization and respiratory irritation 1[1].

Mechanistic Toxicology and Hazard Pathways

The hazards associated with 2-Methylhex-5-enal are not arbitrary; they are a direct consequence of its molecular architecture.

  • Auto-Oxidation: The aldehyde proton is highly susceptible to abstraction by atmospheric oxygen, leading to the formation of peroxy acids. This is an insidious hazard because peroxides can concentrate during solvent evaporation, posing a severe explosion risk.

  • Electrophilic Toxicity: The carbonyl carbon is highly electrophilic. Upon inhalation or dermal exposure, it readily undergoes nucleophilic attack by the primary amines of biological proteins, forming stable Schiff bases. This mechanism is the root cause of its acute toxicity and potential as a sensitizer 1[1].

  • Polymerization: The terminal alkene can undergo radical-initiated polymerization if exposed to UV light or excessive heat. This exothermic process can cause rapid pressure buildup and subsequent vessel rupture. Commercial supplies are stabilized with TBC to mitigate this, but the stabilizer can be depleted over time 4[4].

HazardPathway A 2-Methylhex-5-enal (Reactive Aldehyde + Alkene) B Auto-oxidation (Air Exposure) A->B O2 D Electrophilic Attack (Biological Amines) A->D Proteins F Radical Initiation (Heat/Light) A->F UV/Heat C Peroxide Formation (Explosion Hazard) B->C E Schiff Base Formation (Sensitization/Toxicity) D->E G Exothermic Polymerization (Vessel Rupture) F->G

Fig 1. Mechanistic hazard pathways and reactive degradation of 2-Methylhex-5-enal.

Standard Operating Procedure: Air-Free Handling & Storage

To maintain scientific integrity and personnel safety, handling 2-Methylhex-5-enal requires a self-validating air-free workflow. The following protocol ensures that the chemical remains isolated from atmospheric oxygen and moisture.

Step-by-Step Methodology: Schlenk Line Transfer
  • Step 1: Preparation of the Inert Environment.

    • Action: Evacuate the receiving flask and backfill with high-purity Argon (repeat 3 cycles).

    • Causality: Argon is heavier than nitrogen and provides a superior protective blanket over the volatile liquid, suppressing the kinetic rate of auto-oxidation.

    • Self-Validation: Utilize a mineral oil bubbler attached to the Schlenk line. A steady positive pressure (1 bubble per second) visually validates that the system is hermetically sealed against atmospheric ingress.

  • Step 2: Syringe Transfer.

    • Action: Use a thoroughly dried, gas-tight syringe purged with Argon to transfer the reagent.

    • Causality: Pouring the liquid exposes it to ambient moisture and oxygen, instantly compromising the TBC stabilizer and initiating degradation.

    • Self-Validation: The absence of a pressure drop in the source vessel (maintained by an Argon balloon) during withdrawal confirms an air-free transfer.

  • Step 3: Thermal Control and Storage.

    • Action: Store the sealed vessel at ≤ 4°C, protected from light.

    • Causality: Lowering the thermal energy prevents the activation energy threshold for radical polymerization from being reached 2[2].

    • Self-Validation: Routine visual inspection; the liquid must remain clear and free-flowing. Any increase in viscosity or yellowing is a self-evident indicator of premature polymerization or peroxide formation.

HandlingWorkflow Step1 1. Purge Vessel (Argon/N2) Step2 2. Air-Free Transfer (Syringe/Cannula) Step1->Step2 Step3 3. Thermal Control (Store ≤ 4°C) Step2->Step3 Alert Monitor Exotherm & Vapor Step2->Alert Step4 4. Quench & Clean (NaHSO3 Wash) Step3->Step4

Fig 2. Self-validating air-free handling and quenching workflow for reactive aldehydes.

Emergency Remediation: The Bisulfite Quenching Protocol

In the event of a spill, standard absorbent pads are insufficient as they do not neutralize the high vapor pressure or the chemical reactivity of the aldehyde. A chemical quenching protocol must be employed 1[1].

Step-by-Step Methodology: Spill Neutralization
  • Step 1: Containment and Evacuation.

    • Action: Immediately evacuate personnel from the immediate vicinity and increase fume hood ventilation to maximum capacity.

  • Step 2: Chemical Neutralization (Bisulfite Adduct Formation).

    • Action: Flood the spill area with a freshly prepared, saturated aqueous solution of Sodium Bisulfite (NaHSO3).

    • Causality: The bisulfite anion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of 2-Methylhex-5-enal. This rapid reaction forms a stable, highly water-soluble α-hydroxy sulfonate adduct. This chemical transformation instantly eliminates the volatility and toxicity of the free aldehyde.

    • Self-Validation: The neutralization is self-validating through sensory and thermodynamic feedback. The pungent, acrid odor of the aldehyde will rapidly dissipate, and the localized exothermic heat will subside, physically confirming that the active species has been neutralized.

  • Step 3: Cleanup and Disposal.

    • Action: Absorb the neutralized aqueous mixture with inert spill-control materials (e.g., vermiculite) and transfer to a designated hazardous waste container. Wash the area with copious amounts of water and soap.

References

  • 重庆助研佳科技有限公司. "2-Methylhex-5-enal - CAS:154779-70-1". Product Specifications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (R)-2-Methylhex-5-enal: A Technical Guide to Stereocontrolled Alkylation via Pseudoephedrine Auxiliaries

Strategic Overview & Mechanistic Rationale The asymmetric synthesis of chiral α -methyl aldehydes, such as (R)-2-methylhex-5-enal, is a critical operation in the total synthesis of complex polyketides and macrolides (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The asymmetric synthesis of chiral α -methyl aldehydes, such as (R)-2-methylhex-5-enal, is a critical operation in the total synthesis of complex polyketides and macrolides (e.g., Cruentaren A and bafilomycin fragments)[1][2]. Direct asymmetric α -alkylation of simple aliphatic aldehydes using organocatalysis often suffers from poor yields and moderate enantioselectivity when employing unactivated alkyl halides.

To overcome this, the Myers asymmetric alkylation utilizing pseudoephedrine as a chiral auxiliary remains the gold standard for constructing isolated α -stereocenters[3][4]. By employing (1S,2S)-(+)-pseudoephedrine propionamide, the α -carbon can be alkylated with 4-iodo-1-butene to establish the (R)-stereocenter with exceptional diastereoselectivity (>98% de). The auxiliary is subsequently cleaved via chemoselective reduction, followed by a mild oxidation to yield the target aldehyde without epimerization[4][5].

Workflow A (1S,2S)-(+)-Pseudoephedrine Propionamide B Asymmetric Alkylation A->B LDA, LiCl 4-iodo-1-butene C (R)-Alkylated Amide B->C D Reductive Cleavage C->D LAB (LiH2NBH3) E (R)-2-Methylhex- 5-en-1-ol D->E F Mild Oxidation E->F DMP CH2Cl2 G (R)-2-Methylhex- 5-enal F->G

Figure 1: Three-step synthetic workflow for (R)-2-methylhex-5-enal.

Quantitative Data Summary

The following table summarizes the expected performance metrics for this three-step sequence based on established Myers alkylation parameters[4][5].

StepTransformationKey ReagentsYield (%)Stereochemical Purity
1 Asymmetric AlkylationLDA, LiCl, 4-iodo-1-butene, THF88 – 92%>98% de
2 Auxiliary CleavageLAB (BH₃·NH₃ / n-BuLi), THF85 – 90%>98% ee
3 OxidationDess-Martin Periodinane, CH₂Cl₂90 – 95%>98% ee

Mechanistic Causality: The Role of Lithium Chloride and Thermal Aging

A defining feature of this protocol is the mandatory inclusion of anhydrous Lithium Chloride (LiCl) and a specific thermal "aging" step.

When the pseudoephedrine amide is deprotonated by LDA at -78 °C, it kinetically forms unreactive octalithiated tetrameric aggregates displaying S4​ -symmetric Li8​O8​ cores[6]. If the electrophile is added at this stage, conversions stall below 15%. The addition of LiCl (6 equivalents) and warming the reaction to 0 °C (thermal aging) disrupts these tetramers, converging them into highly reactive, Z -configured hexalithiated heteroaggregates[6].

In this reactive state, the lithium cation chelates both the enolate oxygen and the auxiliary's alkoxide, forming a rigid six-membered transition state. The steric bulk of the pseudoephedrine methyl group effectively blocks the Re-face of the enolate, forcing 4-iodo-1-butene to attack exclusively from the Si-face, thereby establishing the (R)-configuration[4][5].

Mechanism A Kinetic Enolization (-78 °C) B Octalithiated Aggregate (Unreactive Tetramer) A->B C LiCl Addition & Thermal Aging (0 °C) B->C Disrupts S4-Symmetric Core D Reactive Heteroaggregate (Rigid Z-Enolate) C->D Forms Li-Chelated Six-Membered Ring E Si-Face Attack by 4-iodo-1-butene D->E Re-Face Blocked by Auxiliary Methyl

Figure 2: Structural evolution and facial selectivity of the Myers enolate.

Detailed Experimental Protocols

Step 1: Asymmetric Alkylation to (1S,2S)-(+)-Pseudoephedrine (R)-2-methylhex-5-enamide

Note: 4-iodo-1-butene is preferred over 4-bromo-1-butene as the increased electrophilicity allows the alkylation to proceed at lower temperatures, maximizing diastereoselection.

  • Preparation of the Base : To an oven-dried Schlenk flask under argon, add anhydrous LiCl (6.0 equiv) and flame-dry under vacuum to ensure complete dehydration. Cool to room temperature and suspend in anhydrous THF (to achieve 0.3 M final concentration).

  • Add diisopropylamine (2.25 equiv) and cool the suspension to -78 °C. Slowly add n-BuLi (2.1 equiv, 2.5 M in hexanes) dropwise. Stir for 10 minutes, briefly warm to 0 °C for 5 minutes to ensure complete LDA formation, and re-cool to -78 °C[5].

  • Enolization & Aging : Dissolve (1S,2S)-(+)-pseudoephedrine propionamide (1.0 equiv) in a minimum volume of THF and add it dropwise to the LDA solution. Stir at -78 °C for 30 minutes.

  • Warm the reaction mixture to 0 °C and hold for 30 minutes. Critical Step: This thermal aging is required to break down unreactive aggregates into the reactive enolate species[6].

  • Alkylation : Re-cool the reaction to -78 °C. Add 4-iodo-1-butene (1.5 equiv) dropwise. Allow the reaction to slowly warm to -20 °C and stir until TLC indicates complete consumption of the starting amide (typically 4–6 hours).

  • Workup : Quench with half-saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography or recrystallization to afford the (R)-alkylated amide (>98% de)[4][5].

Step 2: Reductive Cleavage to (R)-2-Methylhex-5-en-1-ol

Lithium amidotrihydroborate (LAB) is utilized to chemoselectively reduce the amide to the primary alcohol while liberating the chiral auxiliary intact for recovery[4].

  • Preparation of LAB : In a dry flask under argon, dissolve borane-ammonia complex ( BH3​⋅NH3​ , 4.0 equiv) in anhydrous THF (0.5 M). Cool to 0 °C and strictly maintain this temperature. Slowly add n-BuLi (3.9 equiv). Stir for 15 minutes to generate the LAB reagent.

  • Reduction : Dissolve the (R)-alkylated amide (1.0 equiv) in THF and add it dropwise to the LAB solution at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours.

  • Workup : Cool to 0 °C and carefully quench by the dropwise addition of 1M HCl until gas evolution ceases. Extract the aqueous layer with CH2​Cl2​ (3x). The aqueous layer can be basified to recover the pseudoephedrine auxiliary. Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to yield (R)-2-methylhex-5-en-1-ol.

Step 3: Mild Oxidation to (R)-2-Methylhex-5-enal

Dess-Martin Periodinane (DMP) is chosen over Swern oxidation to avoid the use of strong amine bases (like Et3​N ) which carry a risk of epimerizing the newly formed, sensitive α -stereocenter.

  • Dissolve (R)-2-methylhex-5-en-1-ol (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M) under argon.

  • Add NaHCO3​ (2.0 equiv) to buffer the reaction and prevent acid-catalyzed side reactions.

  • Cool the mixture to 0 °C and add Dess-Martin Periodinane (1.2 equiv) in portions.

  • Stir for 10 minutes at 0 °C, then allow to warm to room temperature. Monitor by TLC (typically complete within 1 hour).

  • Workup : Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously until the organic layer is clear (approx. 15 minutes). Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate under reduced pressure (careful: the product is volatile). Purify via short-path silica gel chromatography to afford pure (R)-2-methylhex-5-enal.

References

  • Synthesis of Cruentaren A. Organic Letters - ACS Publications.[Link]

  • Synthesis of Cruentaren A. PMC - NIH.[Link]

  • Pseudoephedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. Journal of the American Chemical Society.[Link]

  • Studies towards the total synthesis and structural elucidation of leiodolide A. University of St Andrews.[Link]

Sources

Application

Use of 2-Methylhex-5-enal in natural product synthesis

Strategic Synthetic Guide: The Role and Utility of 2-Methylhex-5-enal in Complex Natural Product Synthesis Executive Summary & Chemical Significance 2-Methylhex-5-enal (CAS: 154779-70-1) is a highly versatile, aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Synthetic Guide: The Role and Utility of 2-Methylhex-5-enal in Complex Natural Product Synthesis

Executive Summary & Chemical Significance

2-Methylhex-5-enal (CAS: 154779-70-1) is a highly versatile, aliphatic γ,δ-unsaturated aldehyde[1]. In the realm of total synthesis, it serves as a critical chiral building block. Its unique structural features—a terminal olefin for metathesis or functionalization, an α-methyl stereocenter, and a reactive aldehyde terminus—make it an ideal precursor for constructing complex polyketide chains and non-proteinogenic amino acids.

This application note explores the generation of 2-methylhex-5-enal via sigmatropic rearrangement and details its deployment in two highly stereoselective workflows: the synthesis of MeBmt (a critical component of the immunosuppressant Cyclosporine A)[2] and the C13–C25 fragment of 24-Demethylbafilomycin C1 (a potent V-ATPase inhibitor)[3].

Foundational Workflow: Synthesis of 2-Methylhex-5-enal

Before 2-methylhex-5-enal can be utilized in complex synthesis, it must be generated with high fidelity. The most robust method for its preparation is the vapor-phase Oxy-Cope rearrangement of 2-methyl-1,5-hexadien-3-ol[4].

Causality and Mechanistic Insights

The Oxy-Cope rearrangement is a [3,3]-sigmatropic shift. While base-catalyzed (anionic) Oxy-Cope rearrangements are common, they frequently suffer from competing C-allylation or retro-aldol cleavage when the allylic moiety is substituted. By utilizing a continuous vapor-phase thermal system, the reaction provides the exact activation energy required for the pericyclic transition state while instantly removing the product from the heated zone. The thermodynamic driving force is the conversion of the relatively weak C-C and C-O (alcohol) bonds into a highly stable C=O (aldehyde) double bond.

Protocol: Vapor-Phase Oxy-Cope Rearrangement

This protocol is a self-validating system: the continuous flow design physically separates the volatile product from the reaction zone, preventing thermal degradation, while the transformation can be instantly verified by the disappearance of the O-H stretch in IR spectroscopy.

  • System Preparation: Assemble a flow system consisting of a Pyrex tube (45 cm length) packed with Pyrex helices to maximize surface area. Connect the output to a cryogenic trap (-78 °C, dry ice/acetone).

  • Thermal Equilibration: Externally heat the Pyrex tube to a strict temperature window of 370–380 °C under a steady stream of inert carrier gas (N₂ or Argon).

  • Substrate Introduction: Admit pure 2-methyl-1,5-hexadien-3-ol into the flow system at a controlled rate of 4–10 drops/minute[4].

  • Isolation: The product, 2-methyl-5-hexenal, immediately vaporizes, undergoes the [3,3]-sigmatropic shift, and condenses in the cryogenic trap.

  • Validation: Confirm product formation via IR spectroscopy (appearance of sharp C=O stretch at ~1725 cm⁻¹ and disappearance of broad O-H stretch at ~3300 cm⁻¹).

Application I: Asymmetric Synthesis of MeBmt (Cyclosporine A)

MeBmt is a rare, non-proteinogenic amino acid essential for the biological activity of Cyclosporine A, which binds to cyclophilin to inhibit calcineurin[2]. The synthesis of MeBmt relies on the highly stereoselective aldol addition of a glycine equivalent to (2R)-2-methyl-5-hexenal.

Causality and Mechanistic Insights

Standard lithium or boron enolates of glycine equivalents yield disappointingly low diastereoselectivities when reacted with 2-methyl-5-hexenal. To overcome this, stannous triflate (Sn(OTf)₂) is employed[2]. Tin(II) forms a highly organized, tight bidentate chelate between the chiral auxiliary (chloroacetyloxazolidinone-derived isothiocyanate) and the aldehyde. This rigid transition state secures exceptional syn-selectivity. Furthermore, the intermediate is designed to spontaneously cyclize into an oxazolidine-2-thione, which acts as a kinetic trap, completely suppressing any retro-aldol epimerization.

Protocol: Sn(OTf)₂-Mediated Aldol Addition
  • Enolate Generation: In a flame-dried flask under Argon, dissolve the chloroacetyloxazolidinone isothiocyanate in anhydrous CH₂Cl₂. Cool to -78 °C.

  • Metalation: Add 1.1 equivalents of Sn(OTf)₂ followed by 1.2 equivalents of a tertiary amine base (e.g., N-ethylpiperidine). Stir for 30 minutes to ensure complete enolate formation.

  • Aldol Addition: Slowly add 1.0 equivalent of (2R)-2-methyl-5-hexenal dropwise to maintain the internal temperature at -78 °C.

  • Cyclization & Quench: Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to 0 °C to facilitate the spontaneous cyclization of the aldol adduct. Quench with pH 7 phosphate buffer.

  • Validation: Analyze the crude mixture via chiral HPLC. A successful reaction will yield a diastereomeric ratio (d.r.) of >91:9, validating the integrity of the tin-chelate transition state[2].

Application II: Synthesis of 24-Demethylbafilomycin C1 Fragment

Bafilomycins are plecomacrolides known for their potent inhibition of V-ATPases. The synthesis of the C13–C25 fragment of 24-Demethylbafilomycin C1 utilizes a highly oxygenated derivative of 2-methylhex-5-enal: (2R,3R,4S)-4-methoxy-3-methoxyacetoxy-2-methylhex-5-enal[3].

Causality and Mechanistic Insights

To construct the C17–C18 bond with high syn-selectivity, an ethyl ketone boron enolate is utilized. Boron enolates are chosen because the B-O and B-C bonds are significantly shorter than their lithium or titanium counterparts. This creates an ultra-compact Zimmerman-Traxler chair transition state. The stereochemistry at the C22 position of the ketone strictly dictates the facial attack on the 2-methylhex-5-enal derivative, maximizing steric differentiation and resulting in a 95:5 diastereomeric ratio[3].

Protocol: Diastereoselective Boron Aldol Reaction

This protocol is self-validating via its oxidative workup. Boron aldol products form stable chelates; failure to execute the H₂O₂/MeOH workup results in no isolable product, ensuring the chemist cannot bypass this critical bond-cleavage step.

  • Enolate Formation: Dissolve the chiral ethyl ketone (C19-C25 fragment) in anhydrous CH₂Cl₂ at -78 °C. Add 1.2 eq of dialkylboron triflate (Bu₂BOTf) and 1.5 eq of N,N-diisopropylethylamine (DIPEA). Stir for 30 minutes to form the Z-boron enolate.

  • Coupling: Dissolve (2R,3R,4S)-4-methoxy-3-methoxyacetoxy-2-methylhex-5-enal in a minimum volume of CH₂Cl₂ and add dropwise to the enolate solution at -78 °C[3].

  • Reaction Progression: Stir at -78 °C for 1 hour, then gradually warm to -20 °C over 2 hours to allow the sterically hindered coupling to reach completion.

  • Oxidative Workup (Critical): Quench the reaction with pH 7 buffer. Add a 2:1 mixture of MeOH and 30% aqueous H₂O₂. Stir vigorously for 1 hour at room temperature to hydrolyze the robust boron-oxygen bond.

  • Extraction: Extract with ethyl acetate, wash with saturated Na₂S₂O₃ (to quench residual peroxide), dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the critical metrics for the transformations involving 2-methylhex-5-enal and its derivatives.

Reaction / TransformationSubstrateReagent / CatalystTemp (°C)Yield (%)Stereoselectivity
Oxy-Cope Rearrangement 2-Methyl-1,5-hexadien-3-olThermal (Vapor Phase)370–380>85%N/A (Aldehyde formation)
MeBmt Aldol Addition (2R)-2-Methyl-5-hexenalSn(OTf)₂ / Amine base-78 to 078–82%91:9 to 99:1 (syn:anti)
Bafilomycin Aldol (2R,3R,4S)-DerivativeBu₂BOTf / DIPEA-78 to -2088%95:5 d.r.

Mechanistic and Pathway Visualizations

SyntheticWorkflow Start 2-Methyl-1,5-hexadien-3-ol OxyCope Oxy-Cope Rearrangement [3,3]-Sigmatropic Shift Start->OxyCope Aldehyde 2-Methylhex-5-enal (Chiral Building Block) OxyCope->Aldehyde App1 Sn(OTf)2 Aldol Addition (Tight Chelate TS) Aldehyde->App1 App2 Boron Enolate Aldol (Zimmerman-Traxler TS) Aldehyde->App2 MeBmt MeBmt Synthesis (Cyclosporine A) App1->MeBmt Bafilomycin C13-C25 Fragment (24-Demethylbafilomycin C1) App2->Bafilomycin

Figure 1: Synthetic logic and divergence of 2-Methylhex-5-enal into complex natural products.

BiologicalPathway MeBmtNode Cyclosporine A (MeBmt) Cyp Cyclophilin (Receptor) MeBmtNode->Cyp Binds Complex CsA-Cyp Complex Cyp->Complex Calcineurin Calcineurin (Inhibited) Complex->Calcineurin Inhibits NFAT NFAT Dephosphorylation Blocked Calcineurin->NFAT Prevents BafNode 24-Demethylbafilomycin C1 VATPase V-ATPase Enzyme BafNode->VATPase Binds Proton Proton Transport Blocked VATPase->Proton Causes

Figure 2: Downstream biological signaling pathways inhibited by the synthesized natural products.

References

  • PubChem Database 2-Methylhex-5-enal | C7H12O | CID 13791911 National Center for Biotechnology Information (NIH). URL:[Link]

  • The Claisen and Cope Rearrangements Rhoads, S. J., & Raulins, N. R. Organic Reactions, Chapter 1. (Hosted via Chemistry-Chemists). URL:[Link]

  • Asymmetric Synthesis of Natural Products (3rd Edition) Koskinen, A. M. P. John Wiley & Sons. (Hosted via Dokumen). URL:[Link]

  • Synthesis of C13−C25 Fragment of 24-Demethylbafilomycin C1 via Diastereoselective Aldol Reactions of a Ketone Boron Enolate as the Key Step The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of 5-Methylidenecyclohexanols from 2-Methylhex-5-enal via Intramolecular Carbonyl-Ene Reaction

Introduction The synthesis of substituted cyclohexanol rings is a cornerstone of organic chemistry, with the resulting structures forming the backbone of numerous natural products and pharmaceutical agents. Among the var...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of substituted cyclohexanol rings is a cornerstone of organic chemistry, with the resulting structures forming the backbone of numerous natural products and pharmaceutical agents. Among the various synthetic strategies, the intramolecular carbonyl-ene (ICE) reaction stands out as a powerful and atom-economical method for the formation of carbocycles. This application note provides a detailed protocol for the synthesis of 5-methylidenecyclohexanols from 2-methylhex-5-enal, a transformation that proceeds through a Lewis acid-catalyzed intramolecular carbonyl-ene reaction. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the factors influencing the reaction's stereochemical outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant cyclization in their synthetic endeavors.

Theoretical Background: The Intramolecular Carbonyl-Ene Reaction

The intramolecular carbonyl-ene reaction is a pericyclic process where an alkene with an allylic hydrogen (the 'ene') reacts with a carbonyl group (the 'enophile') within the same molecule to form a new carbon-carbon bond and a hydroxyl group.[1] In the case of 2-methylhex-5-enal, the aldehyde functionality serves as the enophile, and the terminal double bond acts as the ene component.

While the thermal ene reaction is possible, it often requires high temperatures.[1][2] The introduction of a Lewis acid catalyst dramatically accelerates the reaction by coordinating to the carbonyl oxygen. This coordination lowers the LUMO of the enophile, making it more electrophilic and susceptible to nucleophilic attack by the ene.[2] This allows the reaction to proceed under significantly milder conditions, often at or below room temperature.

The stereochemical outcome of the reaction is of paramount importance. The formation of cis or trans diastereomers of the 5-methylidenecyclohexanol is dictated by the transition state geometry. The chair-like transition state is generally favored, and the orientation of the substituents is influenced by steric interactions and the nature of the Lewis acid-catalyst complex.[3][4] Chiral Lewis acids can be employed to induce enantioselectivity in the cyclization, a crucial aspect for the synthesis of chiral molecules.[3][5]

Figure 1: Lewis Acid-Catalyzed Intramolecular Carbonyl-Ene Reaction Mechanism.

Experimental Protocol

This protocol details the general procedure for the Lewis acid-catalyzed intramolecular carbonyl-ene cyclization of 2-methylhex-5-enal. The choice of Lewis acid can influence the reaction rate and stereoselectivity.

Materials and Reagents
  • Starting Material: 2-Methylhex-5-enal

  • Catalyst: Anhydrous Lewis Acid (e.g., Trimethylaluminum (Me₃Al), Diethylaluminum chloride (Et₂AlCl), Boron trifluoride diethyl etherate (BF₃·OEt₂), Scandium triflate (Sc(OTf)₃), Ytterbium triflate (Yb(OTf)₃))

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quenching Solution: Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or nitrogen/argon balloon

  • Low-temperature bath (e.g., dry ice/acetone or cryocooler)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer for product characterization

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: A flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar is cooled to room temperature under a stream of dry nitrogen or argon.

  • Addition of Starting Material and Solvent: The flask is charged with 2-methylhex-5-enal (1.0 eq) and dissolved in anhydrous dichloromethane (or another appropriate solvent) to a concentration of approximately 0.1 M.

  • Cooling the Reaction Mixture: The flask is cooled to the desired reaction temperature (typically between -78 °C and 0 °C) using a low-temperature bath.

  • Addition of Lewis Acid: The Lewis acid catalyst (0.1 to 1.1 eq, depending on the catalyst's activity) is added dropwise to the stirred solution via syringe. For solid Lewis acids, they can be added as a solution in the reaction solvent.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1 to 24 hours.

  • Quenching the Reaction: Once the starting material is consumed, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt at the reaction temperature.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 5-methylidenecyclohexanol.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by gas chromatography.

Data Presentation: Influence of Lewis Acid on Cyclization

The choice of Lewis acid can significantly impact the yield and diastereoselectivity of the intramolecular carbonyl-ene reaction. The following table summarizes typical results observed for the cyclization of similar unsaturated aldehydes, providing a guideline for catalyst selection.

Lewis Acid CatalystEquivalentsSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
Me₂AlCl1.1CH₂Cl₂-78 to 0~85>95:5
SnCl₄1.1CH₂Cl₂-78~80~90:10
Yb(OTf)₃0.1CH₂Cl₂25~84Varies
Sc(OTf)₃0.1CH₂Cl₂25~56Varies

Note: The data presented are illustrative and based on findings for similar substrates in the literature. Actual results may vary.[3][6]

Experimental Workflow

The following diagram outlines the complete experimental workflow for the synthesis of 5-methylidenecyclohexanols.

Experimental_Workflow start Start: 2-Methylhex-5-enal dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to Reaction Temperature dissolve->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst monitor Monitor Reaction (TLC/GC-MS) add_catalyst->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_product Final Product: 5-Methylidenecyclohexanol characterize->end_product

Figure 2: Experimental Workflow for the Synthesis of 5-Methylidenecyclohexanol.

Conclusion

The Lewis acid-catalyzed intramolecular carbonyl-ene reaction of 2-methylhex-5-enal provides an efficient and stereoselective route to 5-methylidenecyclohexanols. This application note offers a comprehensive guide, from the underlying chemical principles to a detailed experimental protocol. By carefully selecting the Lewis acid catalyst and reaction conditions, researchers can effectively control the outcome of this powerful cyclization, enabling the synthesis of complex molecular architectures for various applications in chemistry and drug discovery.

References

  • Zhang, J., et al. (2003). Chiral Lewis Acid-Catalyzed Enantioselective Intramolecular Carbonyl Ene Reactions of Unsaturated α-Keto Esters. Organic Letters, 5(20), 3749-3752. [Link]

  • McNaught, A. D. (2003). Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. ResearchGate. [Link]

  • Comito, R. J., et al. (2013). Enantioselective Intramolecular Aldehyde α-Alkylation with Simple Olefins: Direct Access to Homo-Ene Products. Journal of the American Chemical Society, 135(24), 8873-8876. [Link]

  • Comito, R. J., et al. (2013). Enantioselective Intramolecular Aldehyde α‑Alkylation with Simple Olefins: Direct Access to Homo-Ene Products. Robert Comito. [Link]

  • Comito, R. J., et al. (2013). Enantioselective Intramolecular Aldehyde α-Alkylation with Simple Olefins: Direct Access to Homo-Ene Products. Journal of the American Chemical Society. [Link]

  • Gedey, K., et al. (2002). New Lewis-Acidic Molybdenum(II) and Tungsten(II) Catalysts for Intramolecular Carbonyl Ene and Prins Reactions. Reversal of the Stereoselectivity of Cyclization of Citronellal. The Journal of Organic Chemistry, 67(20), 6861-6869. [Link]

  • Aurrecoechea, J. M., et al. (2005). Catalytic intramolecular carbonyl–ene reaction with ketones: evidence for a retro–ene process. New Journal of Chemistry, 29(9), 1143-1145. [Link]

  • Zhu, L., et al. (2019). Intramolecular Tricarbonyl-Ene Reactions and α-Hydroxy-β-Diketone Rearrangements Inspired by the Biosynthesis of Hyperireflexolides. Angewandte Chemie International Edition, 58(15), 5035-5039. [Link]

  • Zhang, J., et al. (2003). Chiral Lewis acid-catalyzed enantioselective intramolecular carbonyl ene reactions of unsaturated alpha-keto esters. PubMed. [Link]

  • Clarke, M. L., et al. (2007). The first organocatalytic carbonyl-ene reaction: isomerisation-free C-C bond formations catalysed by H-bonding thio-ureas. Beilstein Journal of Organic Chemistry, 3, 32. [Link]

  • Alder, K., et al. (1943). Ene reaction. Wikipedia. [Link]

  • List, B., et al. (2022). Catalytic Asymmetric (ene–endo)-Carbonyl–Ene Type Cyclizations. Journal of the American Chemical Society. [Link]

  • List, B., et al. (2022). Catalytic Asymmetric (ene–endo)‑Carbonyl–Ene Type Cyclizations. PMC. [Link]

  • Thomson, R. J., et al. (2013). Organocatalyzed Intramolecular Carbonyl-Ene Reactions. Molecules, 18(9), 11217-11228. [Link]

  • Jamison, T. F., et al. (2024). Ni-Catalyzed Diastereoconvergent Intramolecular Alkene–Aldehyde Reductive Coupling: A Route to syn-Chromanols. Organic Letters. [Link]

  • Bickelhaupt, F. M., et al. (2013). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The Journal of Organic Chemistry, 78(23), 11861-11870. [Link]

  • Usova, E. B., et al. (2000). 2-Ethoxycarbonyl-3-(2-furyl)-5-hydroxy-5-methylcyclohexanone. Molecules, 5(1), M127. [Link]

  • Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. [Link]

  • Zhang, Y., et al. (2016). Insights into Stereoselective Aminomethylation Reaction of α,β-Unsaturated Aldehyde with N,O-Acetal via N-Heterocyclic Carbene and Brønsted Acid/Base Cooperative Organocatalysis. The Journal of Organic Chemistry, 81(13), 5484-5494. [Link]

  • Widenhoefer, R. A., et al. (2008). Stereoselective Alkylation of α,β-Unsaturated Imines via C-H Bond Activation. PMC. [Link]

  • El-Faham, A., et al. (2022). A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations. Molecules, 27(18), 5943. [Link]

  • Google Patents. (1972). US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2...
  • Tadesse, S., et al. (2016). Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. ResearchGate. [Link]

  • Wipf, P., et al. (2007). Cascade Synthesis of (E)-2-Alkylidenecyclobutanols. PMC. [Link]

  • Tadesse, S., et al. (2016). Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. ResearchGate. [Link]

  • Mohamed, F. S., et al. (2025). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. ResearchGate. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. PubMed. [Link]

  • Axenrod, T., et al. (2000). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. PubMed. [Link]

Sources

Application

Application Note: A Robust GC-MS Protocol for the Characterization of 2-Methylhex-5-enal

Abstract This application note presents a detailed and validated protocol for the characterization of 2-Methylhex-5-enal using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent volatility and reactivity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated protocol for the characterization of 2-Methylhex-5-enal using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent volatility and reactivity of aldehydes, direct analysis can be challenging, leading to poor chromatographic performance and thermal degradation.[1] To overcome these limitations, this protocol employs a derivatization strategy using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which enhances the thermal stability and chromatographic properties of the analyte.[1][2] We provide comprehensive, step-by-step methodologies for both conventional liquid-phase derivatization and a solventless headspace solid-phase microextraction (SPME) with on-fiber derivatization. This guide is intended for researchers, scientists, and quality control professionals in the pharmaceutical, food science, and environmental monitoring fields.

Introduction: The Analytical Challenge of Unsaturated Aldehydes

2-Methylhex-5-enal is a volatile organic compound of interest in various fields, from flavor and fragrance chemistry to its potential role as a biomarker in biological systems. The analysis of low molecular weight aldehydes, such as 2-Methylhex-5-enal, by GC-MS is often complicated by their high polarity and thermal instability.[1] These characteristics can result in poor peak shapes and degradation within the hot GC injector port.[1]

Chemical derivatization is a critical sample preparation step that addresses these analytical hurdles. The reaction of the aldehyde's carbonyl group with a suitable reagent transforms it into a less polar, more stable, and more volatile derivative.[1] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a preferred reagent for this purpose, as it reacts with aldehydes to form stable oxime derivatives that are highly volatile and exhibit excellent chromatographic behavior.[2][3] Furthermore, the pentafluorobenzyl group provides a characteristic mass spectral signature, aiding in sensitive and specific detection.[4]

This application note provides a robust and reproducible protocol for the analysis of 2-Methylhex-5-enal, grounded in established analytical principles and authoritative methods, such as those outlined by the U.S. Environmental Protection Agency (EPA) for volatile organic compounds.[3][5]

Experimental

Materials and Reagents
  • 2-Methylhex-5-enal standard (CAS: 154779-70-1)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (CAS: 57981-02-9)

  • Hexane (GC grade)

  • Reagent Water (Type I)

  • Sodium sulfate, anhydrous

  • Phosphate buffer (pH 6)

  • Internal Standard (e.g., d10-benzaldehyde)

  • Solid-Phase Microextraction (SPME) fiber assembly with a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating

Protocol 1: Liquid-Phase PFBHA Derivatization

This protocol is a robust method for the derivatization of 2-Methylhex-5-enal in a liquid matrix.

Step 1: Standard and Sample Preparation

  • Prepare a stock solution of 2-Methylhex-5-enal in hexane.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For aqueous samples, transfer 1 mL into a 4 mL glass vial. For non-aqueous samples, dissolve a known amount in hexane.

  • Spike the standards and samples with the internal standard.

Step 2: Derivatization Reaction

  • Add 1 mL of phosphate buffer (pH 6) to each aqueous sample vial.

  • Add 100 µL of a freshly prepared 15 mg/mL PFBHA solution in reagent water.

  • Tightly cap the vials and vortex for 1 minute.

  • Incubate the vials in a heating block or water bath at 60°C for 60 minutes.[6]

  • Allow the vials to cool to room temperature.

Step 3: Extraction of the PFBHA-Oxime Derivative

  • Add 1 mL of hexane to each vial.

  • Vortex vigorously for 2 minutes to extract the derivative.

  • Centrifuge at 2000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction A Aqueous Sample (1 mL) B Add Internal Standard A->B C Add Buffer (pH 6) B->C D Add PFBHA Solution C->D E Vortex & Incubate (60°C, 60 min) D->E F Add Hexane E->F G Vortex & Centrifuge F->G H Collect Organic Layer G->H I Dry with Na2SO4 H->I J Transfer to GC Vial I->J K GC-MS Analysis J->K Inject into GC-MS

Caption: Liquid-phase PFBHA derivatization workflow.

Protocol 2: Headspace SPME with On-Fiber Derivatization

This method is ideal for volatile aldehydes and offers a solventless, more environmentally friendly approach.[7]

Step 1: Sample Preparation

  • Place 2 mL of the aqueous sample or a known amount of a solid sample into a 20 mL headspace vial.

  • Spike with the internal standard.

Step 2: On-Fiber Derivatization and Extraction

  • Condition the SPME fiber according to the manufacturer's instructions.

  • Expose the SPME fiber to the headspace of a vial containing a 15 mg/mL PFBHA solution for 10 minutes at 60°C to load the derivatizing agent.

  • Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.

  • Incubate the vial at 60°C for 60 minutes with agitation to facilitate both the extraction of 2-Methylhex-5-enal from the sample matrix and its derivatization on the fiber.[8]

Step 3: Desorption and Analysis

  • Immediately transfer the SPME fiber to the GC injector for thermal desorption of the derivatized analyte.

SPME_Workflow A Sample in Headspace Vial C Expose Fiber to Sample Headspace A->C B Load SPME Fiber with PFBHA B->C D Incubate (60°C, 60 min) C->D E Thermal Desorption in GC Injector D->E F GC-MS Analysis E->F

Sources

Method

Application Note: 2-Methylhex-5-enal in Flavor and Fragrance Research – Synthesis, Profiling, and Biocatalytic Derivatization

Introduction & Strategic Utility In the advanced flavor and fragrance (F&F) and pharmaceutical industries, bifunctional aliphatic aldehydes serve as critical scaffolds for the synthesis of complex aroma profiles and chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In the advanced flavor and fragrance (F&F) and pharmaceutical industries, bifunctional aliphatic aldehydes serve as critical scaffolds for the synthesis of complex aroma profiles and chiral active pharmaceutical ingredients (APIs). 2-Methylhex-5-enal () is a highly versatile intermediate characterized by its terminal alkene and alpha-methylated aldehyde.

For flavor chemists, this molecule is a primary probe for synthesizing cooling agents—specifically menthol and neomenthol analogues—via highly controlled ene cyclizations[1]. For drug development professionals, the same structural motif is leveraged in diastereoselective aldol reactions to construct the C13−C25 fragments of complex macrolides, such as 24-Demethylbafilomycin C1[2]. This application note details the physicochemical properties, mechanistic pathways, and self-validating protocols for the synthesis and derivatization of 2-methylhex-5-enal.

Physicochemical & Olfactory Profiling

To ensure reproducibility in formulation and synthesis, the quantitative data and olfactory characteristics of 2-methylhex-5-enal are summarized below. Because aldehydes are highly susceptible to autoxidation, the inclusion of a radical scavenger is mandatory for long-term stability.

Table 1: Physicochemical and Olfactory Profile of 2-Methylhex-5-enal

PropertySpecification / Data
CAS Number 154779-70-1
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
SMILES C=CCCC(C)C=O
Boiling Point ~105 °C at 80 mmHg (in isomeric mixture)[3]
Purity & Stabilization ≥95%, stabilized with TBC (4-tert-butylcatechol)
Olfactory Profile Aldehydic, green, sharp, with distinct fruity undertones

Mechanistic Framework: Type II Carbonyl Ene Cyclization

The strategic value of 2-methylhex-5-enal lies in its ability to undergo a Type II carbonyl ene cyclization . In this intramolecular reaction, the terminal double bond acts as the "ene" and the aldehyde carbonyl acts as the "enophile."

Causality of Reagent Selection: Uncatalyzed ene cyclizations require extreme thermal conditions (>200°C), which inevitably lead to the degradation of delicate flavor compounds. By introducing a Lewis acid (such as Dimethylaluminum chloride, Me₂AlCl), the aluminum coordinates to the carbonyl oxygen. This interaction drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enophile, facilitating the nucleophilic attack by the terminal alkene at cryogenic temperatures[1]. The stereocenter at the C2 position dictates the facial selectivity of the attack, allowing chemists to preferentially synthesize the menthol series over the neomenthol series through a highly ordered, chair-like transition state.

Validated Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems, ensuring that experimental deviations are caught in-process.

Protocol 1: Regioselective Hydroformylation of 1,5-Hexadiene

Objective: Synthesize 2-methylhex-5-enal via the controlled addition of syngas to 1,5-hexadiene[3].

  • Preparation: Charge a 4-L ZipperClave reactor with 995 g of 1,5-hexadiene.

  • Pressurization: Introduce syngas (CO/H₂, 1:1 ratio) to achieve a stable internal pressure of 50 psi.

    • Causality: Maintaining a low pressure of 50 psi prevents the complete over-reduction of the diene into an alkane.

  • Heating: Elevate the temperature to 80°C and maintain for 3-4 hours.

    • Causality: 80°C is the thermodynamic sweet spot for the catalyst to activate the terminal alkene without triggering extensive double-bond isomerization along the carbon chain.

  • Validation Checkpoint 1 (In-Process): Sample the reaction mass and perform GC-FID analysis. Halt the reaction precisely when the conversion rate reaches ~55%[3]. Pushing conversion beyond 55% exponentially increases the risk of secondary hydroformylation, which destroys the remaining terminal alkene.

  • Purification: Subject the resulting organic layer to fractional distillation.

  • Validation Checkpoint 2 (Release): Collect the fraction boiling at 105°C at 80 mmHg. GC-MS must confirm a 65/35 mixture of hept-6-enal and the target 2-methylhex-5-enal[3].

Protocol 2: Lewis Acid-Mediated Ene Cyclization to Menthol Analogues

Objective: Convert 2-methylhex-5-enal into substituted cyclohexanols (menthol analogues)[1].

  • Preparation: In a flame-dried Schlenk flask under inert argon, dissolve 2-methylhex-5-enal in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Causality: Operating at -78°C thermodynamically suppresses the competing Prins cyclization, which would otherwise yield a complex, unusable mixture of cycloadducts[1].

  • Catalyst Addition: Dropwise add 1.1 equivalents of Me₂AlCl (1.0 M in hexanes).

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The system is validated to proceed to the next step when the aldehyde spot completely disappears (typically within 2 hours).

  • Quench & Extraction: Quench the reaction strictly at -78°C with saturated aqueous NaHCO₃ to safely decompose the pyrophoric aluminum complex. Extract the aqueous layer with diethyl ether.

  • Validation Checkpoint 2 (Release): Analyze the concentrated crude via Chiral HPLC and ¹H-NMR. The protocol is successful if the diastereomeric excess (d.e.) heavily favors the menthol stereoisomer, confirming the integrity of the chair-like transition state[1].

Biological Pathway Visualization

The following diagram illustrates the complete lifecycle of 2-methylhex-5-enal, from its synthetic origins to its final biological application as a TRPM8 receptor agonist in flavor perception.

G A 1,5-Hexadiene + Syngas (CO/H2) B Hydroformylation (Co/Rh Catalyst, 80°C) A->B C 2-Methylhex-5-enal (CAS: 154779-70-1) B->C Regioselective Formylation D Lewis Acid-Mediated Type II Ene Cyclization C->D Me2AlCl, -78°C E Menthol Analogues (Substituted Cyclohexanols) D->E Diastereoselective Ring Closure F TRPM8 Receptor Binding (Trigeminal Nerve) E->F Flavor Application G Calcium Influx & Action Potential F->G Agonist Activation H Sensory Perception (Cooling/Fresh Flavor) G->H Neural Signaling

Figure 1: Synthetic workflow and biological signaling pathway of 2-Methylhex-5-enal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methylhex-5-enal

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the α-alkylation of aldehydes, specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the α-alkylation of aldehydes, specifically focusing on the synthesis of 2-Methylhex-5-enal and the common side reaction of O-alkylation. Here, we provide in-depth, experience-driven answers to common problems and fundamental questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may be observing in your reaction outcomes.

Question 1: My primary product is the enol ether, not 2-Methylhex-5-enal. How do I suppress this O-alkylation?

Answer: This is a classic and frequent challenge in enolate chemistry. Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[1][2] The formation of the enol ether (the O-alkylated product) is kinetically favored under certain conditions because the oxygen atom bears a higher negative charge density.[3][4] However, the desired C-alkylated product is typically the more thermodynamically stable of the two.[3]

To favor C-alkylation, you must carefully control the reaction environment. Here are the key factors and recommended adjustments:

  • Counter-ion and Solvent Interaction: The choice of metal counter-ion and solvent is critical. In polar protic solvents (like ethanol), the solvent molecules form a hydrogen-bonding cage around the oxygen of the enolate, sterically hindering O-alkylation and thus favoring C-alkylation.[5] Conversely, polar aprotic solvents (like THF or DME) solvate the metal cation, leaving the oxygen atom more exposed and reactive, which can increase O-alkylation. Using lithium enolates often promotes C-alkylation because the small Li⁺ ion coordinates tightly with the oxygen, reducing its nucleophilicity.[6]

  • Electrophile Hardness (HSAB Theory): According to Hard and Soft Acid-Base (HSAB) theory, "soft" electrophiles tend to react at the softer nucleophilic center (the α-carbon), while "hard" electrophiles react at the harder center (oxygen).[7] Alkyl iodides (like methyl iodide) are considered softer electrophiles than alkyl bromides or chlorides and will preferentially lead to C-alkylation.[5][7]

  • Temperature: Lower reaction temperatures (e.g., -78 °C) are generally employed to achieve kinetic control, which can sometimes favor O-alkylation.[8][9] However, for promoting the thermodynamically favored C-alkylation, allowing the reaction to proceed at slightly higher temperatures for longer times can be beneficial, provided side reactions are managed.

Primary Recommendation: For a definitive shift to C-alkylation and to avoid the complexities of enolate reactivity, we strongly recommend abandoning the direct enolate alkylation method in favor of an enamine intermediate , as detailed in the protocols section below. Enamines are neutral, easier to handle, and almost exclusively yield the C-alkylated product.[10][11]

Question 2: My reaction is messy. I see starting material, the desired product, and several higher molecular weight byproducts. What is happening?

Answer: A "messy" reaction profile when alkylating aldehydes is often due to a combination of factors stemming from the high reactivity of both the starting material and the enolate intermediate.

  • Incomplete Deprotonation: If you use a relatively weak base (e.g., an alkoxide like NaOEt), you will establish an equilibrium with a significant concentration of both the enolate and the unreacted starting aldehyde (hex-5-enal).[12] The highly nucleophilic enolate will then readily attack the electrophilic carbonyl carbon of the unreacted aldehyde. This is an aldol condensation side reaction, which leads to the formation of β-hydroxy aldehydes and their subsequent dehydration products.

  • Polyalkylation: Once your desired product, 2-Methylhex-5-enal, is formed, it still possesses an α-hydrogen. This product can be deprotonated by any remaining base to form a new enolate, which can then be alkylated a second time. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a slight excess (e.g., 1.1 equivalents) ensures rapid, quantitative, and irreversible deprotonation of the starting material, minimizing the presence of unreacted aldehyde and preventing aldol side reactions.[12][13]

  • Base as a Nucleophile: If a nucleophilic base is used (e.g., hydroxide or some alkoxides), it can directly attack your alkylating agent or the aldehyde carbonyl, leading to unwanted byproducts.

Troubleshooting Workflow:

G cluster_symptoms Identify Primary Issue (TLC/GC-MS) cluster_solutions Implement Solution start Poor Yield / Messy Reaction o_alkylation High % of Enol Ether (O-Alkylation) start->o_alkylation aldol Aldol Condensation Products Detected start->aldol polyalkylation Di- or Poly-alkylated Products Detected start->polyalkylation no_reaction Mainly Starting Material Recovered start->no_reaction sol_enamine Switch to Enamine Synthesis (Stork Alkylation) o_alkylation->sol_enamine Most Robust Solution sol_lda Use Strong, Bulky Base (LDA) (1.1 eq) at -78 °C aldol->sol_lda Prevents Aldehyde/Enolate Coexistence sol_base_time Ensure Full Deprotonation Before Adding Electrophile polyalkylation->sol_base_time sol_temp Check Base Activity & Reaction Temperature no_reaction->sol_temp

Caption: Troubleshooting workflow for aldehyde α-alkylation.

Frequently Asked Questions (FAQs)

This section covers fundamental principles crucial for understanding and controlling the reaction.

Question 3: What is the difference between a "kinetic" and a "thermodynamic" enolate, and why does it matter for my synthesis?

Answer: For an unsymmetrical carbonyl compound, deprotonation can occur at two different α-carbons, leading to two different enolates. The distinction is critical for controlling regioselectivity.[2][14]

  • Kinetic Enolate: This enolate is formed faster . It results from the removal of the most sterically accessible (least hindered) α-proton.[8] Formation of the kinetic enolate is favored by using a strong, sterically hindered base (like LDA), a polar aprotic solvent (like THF), and very low temperatures (-78 °C).[2][12] These conditions make the deprotonation rapid and irreversible.

  • Thermodynamic Enolate: This enolate is more stable . It typically has a more substituted double bond, which is energetically favored.[12] Its formation is favored by using a weaker, smaller base (like NaOEt), a protic solvent, and higher temperatures.[9] These conditions allow an equilibrium to be established, which over time will favor the most stable enolate isomer.[12]

For the synthesis of 2-Methylhex-5-enal from hex-5-enal, you are alkylating at the C2 position. Since both α-carbons (C2 and C4) are secondary, the concept applies more to unsymmetrical ketones. However, the principles of kinetic control (strong base, low temperature) are still paramount for aldehydes to prevent aldol side reactions by ensuring complete and rapid enolate formation.[13]

FeatureKinetic EnolateThermodynamic Enolate
Formation Speed FasterSlower
Stability Less StableMore Stable
Favored Byproduct Less SubstitutedMore Substituted
Base Strong, bulky (e.g., LDA)Weaker, smaller (e.g., NaOEt)
Temperature Low (e.g., -78 °C)Higher (e.g., 25 °C)
Solvent Polar Aprotic (e.g., THF)Protic (e.g., EtOH)
Control Type Irreversible ConditionsReversible (Equilibrium) Conditions
Question 4: Why is the Stork Enamine synthesis considered a superior method for the α-alkylation of aldehydes?

Answer: The Stork Enamine synthesis is a powerful, multi-step method that transforms an aldehyde into an enamine, which is then alkylated before being hydrolyzed back to the alkylated aldehyde.[10][11] This approach elegantly circumvents the major problems associated with direct enolate alkylation.

Key Advantages:

  • Elimination of O-Alkylation: Enamines are excellent carbon nucleophiles. The lone pair on the nitrogen atom participates in resonance, significantly increasing the electron density on the α-carbon. The subsequent alkylation occurs almost exclusively at this carbon, making O-alkylation a non-issue.

  • Milder Reaction Conditions: Enamine formation and alkylation do not require cryogenic temperatures or super-strong bases like LDA.[15] The reactions can often be run at or slightly above room temperature.

  • Prevention of Polyalkylation and Aldol Reactions: Enamines are less basic than enolates. They are stable and can be isolated if necessary. This prevents the self-condensation (aldol) issues that plague direct enolate reactions where the aldehyde and its enolate coexist.[10] While polyalkylation can still occur if the intermediate iminium salt is deprotonated, it is generally easier to control.[15]

G start Hex-5-enal (Starting Aldehyde) enamine Enamine Intermediate start->enamine + Secondary Amine (e.g., Pyrrolidine) - H₂O iminium Iminium Salt enamine->iminium + Alkylating Agent (e.g., CH₃I) product 2-Methylhex-5-enal (Final Product) iminium->product + H₃O⁺ (Hydrolysis)

Caption: The three-stage workflow of the Stork Enamine Synthesis.

Experimental Protocols

Protocol 1: Recommended Method - α-Methylation of Hex-5-enal via Stork Enamine Synthesis

This protocol is the most reliable method to achieve selective C-alkylation and avoid the pitfalls of enolate chemistry.

Step 1: Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hex-5-enal (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Add toluene as the solvent (approx. 0.5 M concentration of the aldehyde).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude enamine is typically used directly in the next step without further purification.

Step 2: Alkylation

  • Dissolve the crude enamine from Step 1 in a suitable aprotic solvent like acetonitrile or THF.

  • Add methyl iodide (CH₃I, 1.1 eq) to the solution. A precipitate (the iminium salt) may form.

  • Stir the reaction mixture at room temperature overnight, or gently heat to 40-50 °C for a few hours to expedite the reaction. Monitor for the disappearance of the enamine by TLC.

Step 3: Hydrolysis

  • To the reaction mixture containing the iminium salt, add an equal volume of water.

  • Stir vigorously at room temperature for 1-2 hours. The hydrolysis can be accelerated by adding a small amount of acetic acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude 2-Methylhex-5-enal by flash column chromatography on silica gel.

References

  • Chemistry of Enolates - C vs O Alkylation. (2011). PharmaXChange.info. [Link]

  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary. [Link]

  • Lecture 4 Enolates in Synthesis. (n.d.). University of Bath. [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. [Link]

  • Alkylation of enolates. (2025). Fiveable. [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011). Reddit. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Kinetic and thermodynamic enolates. (n.d.). Khan Academy. [Link]

  • Seitz, C. G., et al. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry. [Link]

  • Seitz, C. G., et al. (2016). Why Do Enolate Anions Favor O-Alkylation Over C-Alkylation in the Gas Phase? ResearchGate. [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018). YouTube. [Link]

  • Gualandi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society. [Link]

  • Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. (2014). Chemistry LibreTexts. [Link]

  • Alkylation of Aldehydes and Ketones. (2015). Chemistry LibreTexts. [Link]

  • An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (2017). MDPI. [Link]

  • Capacci, A. G., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. SciSpace. [Link]

  • Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)thiazolyl Migrations. (2024). PMC. [Link]

  • Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)thiazolyl Migrations. (2024). JACS Au. [Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins. (2017). Princeton University. [Link]

  • Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. (n.d.). ResearchGate. [Link]

  • Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. (2020). YouTube. [Link]

  • α-ALKYLATION OF CARBONYL COMPOUNDS VIA ENAMINES. (n.d.). University of Texas at El Paso. [Link]

  • ENOLATES. (n.d.). eGyanKosh. [Link]

  • Enamines. (2010). Master Organic Chemistry. [Link]

Sources

Optimization

Improving diastereoselectivity in 2-Methylhex-5-enal cyclization

Welcome to the Technical Support Center for the intramolecular cyclization of 2-methylhex-5-enal and its derivatives (e.g., 2-isopropyl-5-methylhex-5-enal). This guide is designed for researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the intramolecular cyclization of 2-methylhex-5-enal and its derivatives (e.g., 2-isopropyl-5-methylhex-5-enal). This guide is designed for researchers and drug development professionals optimizing the synthesis of functionalized cyclohexanols, such as menthol analogues[1].

Achieving high diastereoselectivity in this atom-economic transformation requires precise control over the reaction's transition state[2]. Below, you will find troubleshooting FAQs, quantitative data, and self-validating protocols to ensure reproducible stereocontrol.

Troubleshooting & FAQs

Q1: Why is my diastereomeric ratio (dr) poor, or why am I favoring the undesired cis-isomer instead of the trans-isomer? Causality: Diastereoselectivity in the carbonyl-ene reaction is strictly dictated by the geometry of the transition state (TS). A highly coordinated, closed chair-like TS places bulky substituents (like the C2-methyl or C2-isopropyl groups) in pseudo-equatorial positions, naturally leading to the trans-cyclohexanol[1]. If your Lewis acid is too weakly coordinating, or if the reaction temperature is too high, the reaction slips into an open carbocationic TS. In an open TS, the stereochemical constraints are relaxed, eroding the dr and increasing the yield of the cis-isomer. Solution: Switch to a moderately coordinating, highly structured Lewis acid like dimethylaluminum chloride (Me₂AlCl) and maintain strictly cryogenic temperatures (-78 °C) to lock the substrate into the closed chair-like TS[1].

Q2: I am observing significant amounts of a primary alcohol and an α,β-unsaturated ketone instead of the cyclized ene product. What is happening? Causality: You are observing a competing Meerwein-Ponndorf-Verley (MPV) reduction coupled with an Oppenauer oxidation. When using exceptionally bulky aluminum alkoxide or aryloxide Lewis acids (e.g., methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide), MAD), the extreme steric bulk prevents the required alkene coordination for the ene reaction. Instead, the catalyst facilitates an intermolecular hydride transfer from the substrate to the aldehyde, yielding MPV/Oppenauer redox products[1]. Solution: Avoid bulky aluminum bis(phenoxides) for this specific substrate class. Revert to less sterically encumbered alkylaluminum halides to completely shut down the hydride transfer pathway[1].

Q3: My reaction yields a chlorinated cyclic product rather than the expected ene product with an exocyclic double bond. How do I prevent this? Causality: You have triggered a competing Prins cyclization. Strong Lewis acids with highly nucleophilic counterions (such as SnCl₄ or TiCl₄) polarize the carbonyl group to such an extreme extent that a discrete carbocation forms upon alkene attack. This intermediate is rapidly trapped by the chloride ion from the Lewis acid before the requisite concerted proton transfer (the "ene" pathway) can occur[1]. Solution: Use a Lewis acid with a non-nucleophilic counterion, or utilize the Me₂AlCl system, which favors the concerted ene proton transfer over chloride trapping[1].

Quantitative Data: Lewis Acid Effects on Pathway Selection

The choice of Lewis acid acts as a strict bifurcation point for the reaction mechanism. The table below summarizes the expected outcomes for the cyclization of 2-isopropyl-5-methylhex-5-enal based on catalyst selection[1].

Lewis Acid SystemTemp (°C)Dominant Reaction PathwayConversion (%)Diastereomeric Ratio (trans:cis)
Me₂AlCl (1.1 eq)-78Concerted Carbonyl-Ene>9590:10
Sc(OTf)₃ (0.1 eq)0Open TS Ene~7060:40
SnCl₄ (1.1 eq)-78Prins Cyclization>90N/A (Chlorinated Adduct)
MAD (1.1 eq)-78MPV Reduction>85N/A (Redox Products)

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence of 2-methylhex-5-enal derivatives based on the chosen Lewis acid catalyst.

G Substrate 2-Methylhex-5-enal Derivative LA_Coord Lewis Acid Coordination (Carbonyl Activation) Substrate->LA_Coord + Lewis Acid TS_Chair Closed Chair-like TS (Concerted Ene) LA_Coord->TS_Chair Me2AlCl, -78°C TS_Open Open Carbocationic TS (Prins Pathway) LA_Coord->TS_Open SnCl4 or TiCl4 TS_MPV Hydride Transfer TS (MPV Reduction) LA_Coord->TS_MPV Bulky Al-bis(phenoxide) Prod_Trans Trans-Cyclohexanol (Major Diastereomer) TS_Chair->Prod_Trans Major Pathway Prod_Cis Cis-Cyclohexanol (Minor Diastereomer) TS_Chair->Prod_Cis Minor Pathway Prod_Prins Chlorocyclohexanol (Prins Adduct) TS_Open->Prod_Prins Cl- Trapping Prod_MPV Primary Alcohol + Enone (MPV Adduct) TS_MPV->Prod_MPV Oxidation/Reduction

Reaction pathways for 2-methylhex-5-enal cyclization based on Lewis acid selection.

Standard Experimental Protocol: Me₂AlCl-Catalyzed Ene Cyclization

To ensure absolute trustworthiness and reproducibility, this protocol incorporates self-validating systems (internal temperature checks and in-process analytical controls) to guarantee the reaction remains within the kinetic regime required for high diastereoselectivity.

Materials Required:

  • 2-Methylhex-5-enal derivative (1.0 mmol, rigorously dried)

  • Dimethylaluminum chloride (Me₂AlCl, 1.0 M in hexanes, 1.1 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 10 mL of anhydrous DCM and the 2-methylhex-5-enal substrate (1.0 mmol).

  • Cryogenic Cooling & Validation: Submerge the flask in a dry ice/acetone bath. Self-Validation Check: Insert an internal thermocouple probe. Do not proceed until the internal temperature reads strictly ≤ -75 °C.

  • Catalyst Addition: Slowly add Me₂AlCl (1.1 mL, 1.0 M in hexanes) dropwise over 15 minutes down the side of the flask. Self-Validation Check: Monitor the internal thermocouple. If the temperature spikes above -70 °C, pause the addition. Thermal spikes will force the reaction into an open TS, destroying diastereoselectivity.

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours.

  • In-Process Control (IPC): Before quenching the bulk reaction, withdraw a 50 µL aliquot using a micro-syringe. Quench the aliquot in 0.5 mL of saturated aqueous NaHCO₃, extract with 1 mL of hexane, and analyze via GC-MS. Self-Validation Check: The reaction is complete only when the aldehyde starting material peak is entirely consumed and the trans-cyclohexanol peak is dominant.

  • Quenching & Workup: Once IPC confirms >95% conversion, quench the bulk reaction at -78 °C by slowly adding 2 mL of saturated aqueous NaHCO₃. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Dilute with 15 mL of diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude trans-cyclohexanol product.

References

  • Braddock, D. C., & Brown, J. M. (2000). Catalytic and Stoichiometric Lewis Acid Participation in Aldehyde Ene Cyclisations. Collection of Czechoslovak Chemical Communications, 65(5), 741–756. URL: [Link]

  • Clarke, M. L., & France, M. B. (2008). The carbonyl ene reaction. Tetrahedron, 64(38), 9003–9031. URL: [Link]

Sources

Troubleshooting

Preventing racemization of chiral 2-Methylhex-5-enal

Technical Support Center: Preventing Racemization of Chiral 2-Methylhex-5-enal Welcome to the Technical Support Center. As an application scientist or drug development professional, handling α -chiral aldehydes like 2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Racemization of Chiral 2-Methylhex-5-enal

Welcome to the Technical Support Center. As an application scientist or drug development professional, handling α -chiral aldehydes like 2-methylhex-5-enal requires absolute precision. The α -proton adjacent to the aldehyde carbonyl is highly acidic. Under mildly acidic, basic, or thermal conditions, this proton is easily abstracted, leading to an achiral enol intermediate. Upon reprotonation, the stereocenter is re-established randomly, resulting in a racemic mixture and a devastating loss of enantiomeric excess (ee).

Understanding the causality behind this degradation is the first step in troubleshooting your synthetic workflows.

RacemizationPathway R_Aldehyde (R)-2-Methylhex-5-enal (Chiral) Enol Achiral Enol (Planar Intermediate) R_Aldehyde->Enol Deprotonation (Loss of ee) S_Aldehyde (S)-2-Methylhex-5-enal (Chiral) Enol->S_Aldehyde Reprotonation (Racemization) Catalysts H+ or OH- (Acids/Bases) Catalysts->Enol Accelerates

Fig 1. Mechanism of acid/base-catalyzed racemization of α-chiral aldehydes via an achiral enol.

Troubleshooting Guides & FAQs

Q: I am oxidizing chiral 2-methylhex-5-en-1-ol to the aldehyde, but my ee drops significantly. What is causing this? A: The choice of oxidation conditions is the most common failure point. Strong bases or acids catalyze keto-enol tautomerism. For instance, unbuffered oxidations or acidic Jones reagents will rapidly racemize the α -stereocenter. Corrective Action: Use mild, near-neutral oxidants. Dess-Martin periodinane (DMP) buffered with a heterogeneous weak base like NaHCO3​ is the gold standard for preserving α -chirality[1]. The NaHCO3​ neutralizes any acetic acid generated during the DMP oxidation without providing soluble hydroxide ions that would trigger base-catalyzed enolization[2]. Alternatively, a rigorously temperature-controlled Swern oxidation (-78°C) is highly effective.

Q: My crude aldehyde has a high ee, but after silica gel column chromatography, it is nearly racemic. Why? A: Standard silica gel is inherently acidic (pH ~4.5–5.5) and possesses a massive surface area populated with active silanol groups. When an α -chiral aldehyde is adsorbed onto the column, these silanol groups act as Brønsted acids, protonating the carbonyl oxygen and drastically lowering the activation barrier for enolization[3]. Corrective Action: Avoid chromatography entirely if possible; many downstream reactions (like Wittig olefinations or Grignard additions) can utilize the crude aldehyde directly[4]. If purification is mandatory, you must deactivate the silica gel by pre-flushing the column with 1–2% triethylamine ( Et3​N ) in your eluent to neutralize the acidic silanol sites[3].

Q: How should I store chiral 2-methylhex-5-enal to prevent thermal racemization over time? A: Ambient thermal energy alone can overcome the barrier to enolization over extended periods, especially if trace impurities (like water or residual salts) are present to act as catalytic mediators. Corrective Action: Store the aldehyde neat, or diluted in a non-polar, aprotic solvent (e.g., hexanes, toluene) at -80°C under an inert argon atmosphere. Never store it in protic solvents (like methanol or ethanol), which facilitate rapid proton exchange at the α -position.

Quantitative Data: Impact of Conditions on Enantiomeric Excess

To self-validate your workflow, compare your expected ee retention against these field-proven benchmarks:

Process / ConditionReagents & EnvironmentExpected ee RetentionRecommendation
Swern Oxidation Oxalyl chloride, DMSO, Et3​N , -78°C> 98%Highly Recommended
DMP Oxidation (Buffered) DMP, solid NaHCO3​ , CH2​Cl2​ , 0°C> 95%Highly Recommended
PCC Oxidation Pyridinium chlorochromate, RT70% - 80%Not Recommended
Standard Chromatography Untreated Silica Gel, Hexanes/EtOAc< 50% (Severe loss)Avoid
Deactivated Chromatography Silica Gel pre-treated with 2% Et3​N ~ 90% - 95%Use with Caution

Validated Experimental Protocol: Mild DMP Oxidation

This self-validating protocol is designed to convert (2R)-2-methylhex-5-en-1-ol to (R)-2-methylhex-5-enal while strictly preventing racemization[1],[4].

Step 1: Reaction Preparation

  • Action: Dissolve 1.0 equivalent of enantiopure 2-methylhex-5-en-1-ol in anhydrous dichloromethane ( CH2​Cl2​ ) to a concentration of 0.1 M. Add 2.0 to 5.0 equivalents of solid, powdered NaHCO3​ .

  • Causality: The solid NaHCO3​ acts as an insoluble, heterogeneous buffer. It neutralizes the acetic acid byproduct of the DMP reaction at the solid-liquid interface, preventing acid-catalyzed racemization without dissolving and causing base-catalyzed racemization.

Step 2: Oxidation

  • Action: Cool the suspension to 0°C using an ice-water bath. Slowly add 1.2 equivalents of Dess-Martin periodinane (DMP). Stir for 1 to 2 hours, monitoring by TLC.

  • Causality: Maintaining a low temperature (0°C) suppresses the thermal kinetics of enolization while DMP rapidly and selectively oxidizes the primary alcohol.

Step 3: Biphasic Quench

  • Action: Once the starting material is consumed, quench the reaction at 0°C by adding a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is clear.

  • Causality: Na2​S2​O3​ reduces unreacted DMP and iodine byproducts into water-soluble, inert species. The NaHCO3​ ensures the aqueous phase remains slightly basic, preventing an acidic shock during the workup.

Step 4: Extraction and Low-Temperature Concentration

  • Action: Extract the aqueous layer with diethyl ether ( Et2​O ). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 20°C .

  • Causality: Diethyl ether is chosen over ethyl acetate because its high volatility allows for rapid solvent removal at low temperatures, mitigating thermal racemization during concentration.

Step 5: Immediate Downstream Application

  • Action: Use the resulting crude (R)-2-methylhex-5-enal immediately in the subsequent synthetic step.

  • Causality: Bypassing silica gel chromatography entirely is the most foolproof method to ensure the fragile α -stereocenter remains completely intact[3].

Sources

Optimization

Technical Support Center: Lewis Acid Catalyst Optimization for 2-Methylhex-5-enal Reactions

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for research scientists and drug development professionals optimizing the intramolecular Type II carbonyl-ene cyclizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for research scientists and drug development professionals optimizing the intramolecular Type II carbonyl-ene cyclization of 2-methylhex-5-enal and its derivatives (e.g., 2-isopropyl-5-methylhex-5-enal).

System Overview & Mechanistic Pathways

The intramolecular carbonyl-ene reaction of 2-methylhex-5-enal is a highly atom-economical method for synthesizing functionalized cyclohexanols, such as menthol analogues. However, the success of this transformation is entirely dependent on the electronic and steric tuning of the Lewis acid catalyst. Depending on the catalyst chosen, the reaction can easily diverge from the desired concerted ene cyclization into competing stepwise Prins cyclizations or Meerwein-Ponndorf-Verley (MPV) reductions[1].

Mechanism A 2-Methylhex-5-enal B LA-Carbonyl Complex (Activated Electrophile) A->B + Lewis Acid (LA) C Concerted Ene TS (Type II Cyclization) B->C Optimal LA (e.g., Me2AlCl) D Stepwise Prins TS (Carbocationic) B->D Highly Oxophilic LA (e.g., TiCl4) E MPV Reduction (Hydride Transfer) B->E Alkoxide LA (e.g., Al(OAr)3) F Cyclohexanol (Target Ene Adduct) C->F G Prins Adducts (Isomeric Mixtures) D->G H Primary Alcohol + Enone Byproducts E->H

Mechanistic divergence of 2-methylhex-5-enal under Lewis acid catalysis.

Diagnostic Troubleshooting Guide

Issue 1: I am observing a complex mixture of products instead of the clean cyclohexanol ene adduct. What is happening? Root Cause: You are likely triggering a competing Prins cyclization [1]. While the desired carbonyl-ene reaction proceeds via a concerted (or highly polarized) six-membered transition state, overly strong or highly oxophilic Lewis acids (like TiCl4​ or SnCl4​ ) over-polarize the carbonyl, generating a discrete carbocation intermediate. This stepwise Prins pathway leads to non-stereoselective trapping and a complex mixture of cycloadducts. Solution: Switch to a milder, softer Lewis acid. Dialkylaluminum chlorides (e.g., Me2​AlCl ) or bulky chloroaluminum aryloxides provide the precise electronic tuning required to favor the concerted ene transition state over the stepwise Prins pathway.

Issue 2: My reaction yields the primary alcohol of the starting material and an α,β -unsaturated ketone. How do I prevent this? Root Cause: This is a classic Meerwein-Ponndorf-Verley (MPV) reduction side-reaction. When using catalytic quantities of certain aluminum reagents (especially bulky methylaluminum bis(phenoxide) reagents), the aldehyde is reduced to a primary alcohol while the ene product (or another sacrificial alkoxide) is oxidized. Solution: Avoid aluminum reagents with easily transferable hydrides or those that form stable alkoxide complexes capable of facilitating the 6-membered MPV hydride transfer. Transitioning from a methylaluminum bis(phenoxide) to a sterically hindered chloroaluminum reagent suppresses the MPV pathway and cleanly catalyzes the ene cyclization.

Issue 3: The cyclization is successful, but I am getting the undesired neomenthol diastereomer instead of the menthol analogue. Root Cause: Diastereoselectivity in Type II carbonyl-ene cyclizations of 2-substituted hex-5-enals is governed by the transition state conformation. Bulky Lewis acids can force the C2-alkyl group into an axial position to minimize steric clashes with the catalyst-carbonyl complex, leading preferentially to the neomenthyl stereoisomer. Solution: Optimize the steric bulk of the Lewis acid ligand. If a bulky chloroaluminum reagent favors the neomenthyl isomer, downsize the ligand (e.g., use standard Me2​AlCl at stoichiometric levels at low temperatures) to allow the C2 substituent to adopt the thermodynamically favored equatorial position in the transition state.

Frequently Asked Questions (FAQs)

Q: Why is stoichiometric Lewis acid sometimes required instead of catalytic amounts? A: In many carbonyl-ene reactions, the basicity of the product (a homoallylic alcohol) is greater than that of the starting aldehyde. The Lewis acid binds more strongly to the resulting cyclohexanol, leading to product inhibition. If catalytic turnover is poor, increasing the Lewis acid to 1.1 equivalents ensures complete conversion.

Q: Are there any viable transition metal catalysts for this reaction? A: Yes, recent developments have shown that Iron(II) salts, specifically Fe(BF4​)2​ , can catalyze inter- and intramolecular carbonyl-ene reactions[2]. However, these are typically optimized for highly activated enophiles (like trifluoropyruvates) rather than unactivated aliphatic hex-5-enals.

Standard Operating Procedure (SOP): Lewis Acid-Catalyzed Cyclization

Self-Validating Protocol for the Synthesis of 5-Methylidenecyclohexanols

Materials:

  • 2-Methylhex-5-enal (1.0 equiv, 0.5 mmol)

  • Me2​AlCl (1.0 M in hexanes, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.05 M)

  • Internal Standard: Mesitylene (0.5 equiv)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Loading: Dissolve the aldehyde (0.5 mmol) and mesitylene (0.25 mmol, internal standard for quantitative NMR validation) in 10 mL of anhydrous DCM.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Catalyst Addition: Dropwise add the Me2​AlCl solution down the side of the flask over 5 minutes. Causality: Slow addition prevents localized exotherms that could degrade stereoselectivity or trigger polymerization.

  • Reaction Monitoring (Self-Validation): Stir at -78 °C. After 2 hours, withdraw a 50 μ L aliquot, quench in saturated aqueous NaHCO3​ , extract with diethyl ether, and analyze via GC-FID or TLC (Hexanes/EtOAc 9:1). The disappearance of the aldehyde peak and appearance of the slower-eluting alcohol peak relative to the mesitylene standard validates progression.

  • Quenching: Once conversion is >95%, quench the reaction at -78 °C by adding 2 mL of saturated aqueous NaHCO3​ . Causality: Quenching at low temperature traps the catalyst before warming can induce retro-ene or epimerization side reactions.

  • Workup: Warm to room temperature. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to isolate the diastereomerically pure cyclohexanol.

Quantitative Data & Catalyst Selection Table

Summary of catalyst effects on 2-isopropyl-5-methylhex-5-enal cyclization based on literature precedents.

Lewis Acid CatalystLoadingTemp (°C)Major PathwayConversionDiastereoselectivity (Target vs. Iso)
Me2​AlCl 1.1 equiv-78Ene Cyclization>95%High (Menthol analogue favored)
TiCl4​ 1.0 equiv-78Prins Cyclization>90%Poor (Complex mixture of adducts)
MeAl(OAr)2​ (Bulky)0.2 equiv-20MPV Reduction<50% (Ene)N/A (Primary alcohol formed)
Chloroaluminum aryloxide 0.2 equiv-20Ene Cyclization>85%High (Neomenthol analogue favored)
Fe(BF4​)2​ 0.05 equiv25Ene CyclizationModerateModerate (Requires activated enophiles)

References

  • Braddock, D. C., & Brown, J. M. (2000). "Catalytic and Stoichiometric Lewis Acid Participation in Aldehyde Ene Cyclisations." Collection of Czechoslovak Chemical Communications, 65(5), 741-756.
  • Braddock, D. C., & Brown, J. M. (2000). "Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal." Tetrahedron: Asymmetry, 11(17), 3591-3607.
  • Zheng, K., et al. (2019). "Fe(BF4)2 catalyzed inter- and intramolecular carbonyl-ene reaction of trifluoropyruvate." CORE.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Methylhex-5-enal

Welcome to the technical support center for the synthesis of 2-Methylhex-5-enal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methylhex-5-enal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this valuable γ,δ-unsaturated aldehyde. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, thereby improving yield, purity, and reproducibility.

I. Introduction to the Synthesis of 2-Methylhex-5-enal

2-Methylhex-5-enal is a key intermediate in organic synthesis, valued for its bifunctional nature, which includes a reactive aldehyde and a terminal alkene. These functionalities allow for a wide range of subsequent transformations. Common synthetic routes to this and structurally similar aldehydes include sigmatropic rearrangements such as the Claisen and Carroll rearrangements, as well as aldol-type condensation reactions. While these methods are effective, they are often accompanied by side reactions that can complicate the synthesis and purification process. This guide will focus on identifying, understanding, and mitigating these undesirable pathways.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Methylhex-5-enal?

A1: The most frequently employed methods are the Claisen rearrangement of an appropriate allyl vinyl ether and the Carroll rearrangement of an allylic β-keto ester. An alternative, though sometimes less direct, route involves an aldol condensation followed by dehydration.

Q2: What are the major side products I should be aware of?

A2: The primary side products depend on the synthetic route and reaction conditions. Key byproducts include:

  • Prins Cyclization Products: Tetrahydropyran derivatives can form, especially in the presence of Lewis acids.

  • O-Alkylation Products: In syntheses involving enolates, reaction at the oxygen atom instead of the desired carbon can occur.

  • Isomers: E/Z isomers can form in aldol-type reactions, and double bond migration can occur under certain conditions.

  • Meerwein-Pondorff-Verley (MPV) Type Reduction Products: The aldehyde product can be reduced to the corresponding alcohol if a suitable hydride donor and catalyst are present.

  • Decomposition Products: Unsaturated aldehydes can be thermally labile, leading to decomposition or polymerization, particularly during distillation at elevated temperatures.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is highly recommended. It can help identify the main product, and any side products, and provide a semi-quantitative assessment of the reaction mixture's composition.[2][3][4][5][6]

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Methylhex-5-enal and provides actionable solutions based on mechanistic principles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst/Reagents: Moisture can deactivate Lewis acids and other catalysts. 2. Insufficient Temperature: Sigmatropic rearrangements often require a specific thermal energy input. 3. Incorrect Stoichiometry: An improper ratio of reactants can stall the reaction.1. Use freshly opened or properly stored anhydrous reagents and solvents. Dry all glassware thoroughly. 2. Gradually increase the reaction temperature in small increments, monitoring the reaction by TLC or GC-MS. For thermal rearrangements, ensure the solvent has a sufficiently high boiling point. 3. Carefully re-check all calculations and measurements of your starting materials.
Significant Formation of a Higher Boiling Point Impurity, Suspected Prins Cyclization Product 1. Use of a Strong Lewis Acid: Lewis acids, particularly strong ones, can catalyze the intramolecular reaction between the aldehyde and the alkene, leading to a tetrahydropyran derivative. This is a known competing pathway in similar syntheses.[7] 2. Prolonged Reaction Time or High Temperature in the Presence of Acid: These conditions can favor the thermodynamically stable cyclic product.1. If a Lewis acid is necessary, screen for a milder one (e.g., ZnCl₂, Sc(OTf)₃). In some cases, a purely thermal rearrangement may be preferable.[7][8][9][10][11][12][13][14] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid excessive heating.
Presence of an Isomeric Impurity with a Similar Mass Spectrum 1. O-Alkylation instead of C-Alkylation: In enolate-based syntheses, the formation of an O-alkylated intermediate can lead to different rearrangement products. 2. Double Bond Migration: Traces of acid or base, or high temperatures, can catalyze the isomerization of the terminal double bond to a more stable internal position.1. The choice of solvent, counter-ion, and electrophile can influence the C/O alkylation ratio. Aprotic, non-polar solvents and "soft" electrophiles generally favor C-alkylation.[15] 2. Ensure the work-up procedure effectively neutralizes any acidic or basic catalysts. Use minimal heat during purification.
Product Loss During Purification by Distillation 1. Thermal Decomposition: γ,δ-Unsaturated aldehydes can be susceptible to decomposition, polymerization, or retro-aldol reactions at high temperatures.[1] 2. Co-distillation with Impurities: If the boiling points of the product and a major impurity are close, separation by simple distillation will be inefficient.1. Purify the product using vacuum distillation to lower the boiling point.[1] Ensure the distillation apparatus is clean and free of any acidic or basic residues. The addition of a radical inhibitor like hydroquinone may be beneficial. 2. If boiling points are very close, consider flash column chromatography on silica gel. Alternatively, fractional distillation with a high-efficiency column may be effective.[16][17]

IV. Reaction Mechanisms: Desired Pathway and Key Side Reactions

A. Desired Pathway: The Claisen Rearrangement

The Claisen rearrangement is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds.[18][19][20] In the context of 2-Methylhex-5-enal synthesis, a suitable starting material would be the allyl vinyl ether formed from 3-methyl-1-buten-3-ol and an ethyl vinyl ether. The reaction proceeds through a concerted, pericyclic transition state.

Claisen_Rearrangement reactant Allyl Vinyl Ether ts Chair-like Transition State reactant->ts Heat (Δ) product 2-Methylhex-5-enal ts->product [3,3]-Sigmatropic Shift

Caption: The Claisen Rearrangement Pathway.

B. Major Side Reaction: The Prins Cyclization

The Prins cyclization is an acid-catalyzed reaction between an aldehyde and an alkene.[11] In the synthesis of 2-Methylhex-5-enal, this can be an intramolecular reaction, which is particularly problematic when Lewis acids are used to catalyze a Claisen rearrangement.[7][8][9][10][12][13][14][21]

Prins_Cyclization reactant 2-Methylhex-5-enal intermediate Oxocarbenium Ion reactant->intermediate Lewis Acid (e.g., TiCl4) product Tetrahydropyran Derivative intermediate->product Intramolecular Cyclization

Caption: The Competing Prins Cyclization Pathway.

V. Experimental Protocols

Protocol 1: Synthesis of 2-Methylhex-5-enal via Claisen Rearrangement (Illustrative)

This protocol is a general guideline. Optimization of temperature and reaction time will be necessary.

  • Preparation of the Allyl Vinyl Ether: In a flame-dried, three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, combine 3-methyl-1-buten-3-ol (1.0 eq.) and a catalytic amount of a mercury(II) salt (e.g., mercury(II) acetate) or a milder acid catalyst in a high-boiling, inert solvent.

  • Add ethyl vinyl ether (1.5 eq.) dropwise to the mixture at room temperature.

  • Slowly heat the reaction mixture to reflux and monitor the formation of the allyl vinyl ether by TLC or GC-MS.

  • Claisen Rearrangement: Once the allyl vinyl ether is formed, continue to heat the reaction mixture at a temperature sufficient to induce the[22][22]-sigmatropic rearrangement (typically 150-200 °C). Monitor the disappearance of the allyl vinyl ether and the appearance of the 2-Methylhex-5-enal product.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction corresponding to 2-Methylhex-5-enal.

Protocol 2: Purification of Aldehydes from Alcoholic Impurities

If the product is contaminated with the corresponding alcohol from a reduction side reaction, a bisulfite adduct purification can be employed.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours at room temperature.

  • Filter the resulting white precipitate (the bisulfite adduct of the aldehyde) and wash it with diethyl ether to remove the non-aldehydic impurities.

  • To regenerate the pure aldehyde, suspend the bisulfite adduct in water and add a saturated solution of sodium bicarbonate or a dilute acid until the solution is basic or acidic, respectively.

  • Extract the liberated aldehyde with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

VI. Analytical Characterization

  • GC-MS: A powerful tool for separating and identifying the components of the reaction mixture. The mass spectrum of 2-Methylhex-5-enal will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The retention times will allow for the differentiation of isomers and byproducts.

  • ¹H NMR: The proton NMR spectrum of 2-Methylhex-5-enal will have characteristic signals for the aldehydic proton (around 9.5-9.7 ppm), the vinyl protons of the terminal alkene (around 4.9-5.8 ppm), and the methyl group adjacent to the chiral center.

  • ¹³C NMR: The carbon NMR spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde (around 200-205 ppm) and the two carbons of the terminal double bond (around 115 and 138 ppm).

By understanding the potential side reactions and implementing the troubleshooting strategies and purification protocols outlined in this guide, researchers can significantly improve the outcomes of their 2-Methylhex-5-enal syntheses.

VII. References

  • Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (2000). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727.

  • US Patent 3,704,714, issued December 5, 1972, for "2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2..."

  • Alfa Chemistry. (2025, June 24). Carroll Rearrangement.

  • ResearchGate. (n.d.). Optimizing the reaction conditions. a.

  • Snider, B. B., & Johnston, M. I. (1988). Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. Tetrahedron Letters, 29(38), 4877-4880.

  • Yadav, J. S., & Kumar, P. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1136–1205.

  • Álvarez-Méndez, A., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 6773–6782.

  • Hart, D. J., & Chen, C. (2006). Syn- and anti-selective Prins cyclizations of delta,epsilon-unsaturated ketones to 1,3-halohydrins with Lewis acids. The Journal of Organic Chemistry, 71(4), 1475-1483.

  • Wikipedia. (2023, December 26). Carroll rearrangement.

  • SynArchive. (n.d.). Claisen Rearrangement.

  • Organic Chemistry Portal. (n.d.). Prins Reaction.

  • Liu, Z., et al. (2023). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. Journal of the American Chemical Society, 145(34), 18883–18889.

  • Rychnovsky, S. D., & Marumoto, S. (2005). Racemization in Prins Cyclization Reactions. Organic Letters, 7(23), 5277–5280.

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Procedure).

  • ChemBAM. (n.d.). Purification by fractional distillation.

  • Williams, C. G., et al. (2024). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. Organic Letters, 26(25), 4847–4852.

  • Chio, F., et al. (2011). On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet. Tetrahedron, 67(35), 6586-6595.

  • ResearchGate. (n.d.). Optimization of the alkylation reaction.

  • Bravo, J. (2016). SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS, PART I; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTE. Revista Boliviana de Química, 33(2), 51-60.

  • US Patent 6,051,741, issued April 18, 2000, for "Preparation of γ,δ-unsaturated ketones by the Carroll reaction, novel catalysts therefor and the preparation thereof".

  • Preprints.org. (2024, November 12). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology.

  • Pastor, I. M., & Yus, M. (2012). Focused Update on the Prins Reaction and the Prins Cyclization. Current Organic Chemistry, 16(10), 1277-1312.

  • Scribd. (n.d.). Claisen Rearrangement Overview.

  • Study.com. (n.d.). Draw a stepwise mechanism for the Carroll rearrangement....

  • YouTube. (2021, October 9). Fractional Distillation, Distillation under reduced pressure- Methods of Purification.

  • BenchChem. (n.d.). Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-5-oxohexanoic acid.

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate.

  • Kakui, S. (n.d.). Development of highly sensitive analytical methods and isomer discrimination methods using GC-MS.

  • US Patent 3,112,329, issued November 26, 1963, for "Unsaturated aldehyde oils and method for preparing the same".

  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Methyl-4-hexenal: Discovery, Properties, and Synthesis.

  • MDPI. (2025, January 27). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.

  • Wiley Online Library. (2019). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions.

  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.

  • Japan Environmental Sanitation Center. (n.d.). A study on the analysis method of chemical substances in fish body by GC-MS, 3rd report.

  • Shimadzu. (n.d.). Analysis of reaction products (formic acid, formaldehyde) in artificial photosynthesis using GCMS™.

  • Wallace, D. J., & Warren, S. (1988). Synthesis of αβ-unsaturated ketones via[1][22] sigmatropic rearrangement of γchloroallyl sulphoxides and amine oxides. Journal of the Chemical Society, Perkin Transactions 1, 2257-2264.

  • PubChem. (n.d.). 2,4-Dimethylhex-2-enal.

  • NIST. (n.d.). 2-Hexene, 5-methyl-, (E)-.

  • US Patent 5,559,254, issued September 24, 1996, for "Separation of a mixture of methanol and tetrahydrofuran into its constituents".

  • Royal Society of Chemistry. (2024, September 24). Selective production of para-xylene from biomass-derived 2,5-dimethylfuran through tandem Diels–Alder/dehydration reactions with a bifunctional Ga,Al-zeolite catalyst.

  • MDPI. (2012, September 13). 5-Hydroxymethylfurfural (5-HMF) Production from Hexoses: Limits of Heterogeneous Catalysis in Hydrothermal Conditions and Potential of Concentrated Aqueous Organic Acids as Reactive Solvent System.

  • CymitQuimica. (n.d.). CAS 24945-13-9: 2,2-dimethyltetrahydro-2H-pyran-4-ol.

  • ResearchGate. (n.d.). Thermal Stability of Methyl Functionalized MOF-5.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methylhex-5-enal Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and physical challenges associated with the synthesis of 2-methylhex-5-enal.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and physical challenges associated with the synthesis of 2-methylhex-5-enal.

The seemingly straightforward α-alkylation of propionaldehyde with 4-bromo-1-butene is notoriously difficult. Direct enolization typically results in catastrophic yield losses due to rapid self-condensation (aldol reactions) [3]. To achieve high yields, we must abandon direct alkylation in favor of a metalloenamine (aza-enolate) strategy .

Part 1: Diagnostic Troubleshooting Workflow

Before altering your synthetic protocol, use the decision tree below to diagnose the exact root cause of your low yields based on your crude analytical data.

TroubleshootingWorkflow Start Low Yield: 2-Methylhex-5-enal Analyze Analyze Crude Reaction Mixture (GC-MS / 1H-NMR) Start->Analyze Aldol High Aldol Condensation Byproducts? Analyze->Aldol SwitchImine Switch to Metalloenamine Route (t-BuNH2 + LDA) Aldol->SwitchImine YES Dialkyl Significant Dialkylation Observed? Aldol->Dialkyl NO Bulky Ensure 1.05 eq LDA max & Use Bulky Imine Auxiliary Dialkyl->Bulky YES MassBalance Low Overall Mass Balance? (Missing Material) Dialkyl->MassBalance NO Volatile Optimize Workup: Prevent Volatilization (BP ~105°C at 80 mmHg) MassBalance->Volatile YES

Diagnostic workflow for troubleshooting low yields in 2-methylhex-5-enal synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: My crude NMR shows massive amounts of polymeric aldol products instead of 2-methylhex-5-enal. How do I suppress this?

Expert Insight: Direct enolization of propionaldehyde is kinetically doomed. Aldehydes are highly electrophilic, and their enolates are highly nucleophilic. The rate of self-condensation vastly outpaces the SN​2 alkylation of 4-bromo-1-butene. Resolution: You must mask the electrophilicity of the carbonyl. Condense propionaldehyde with a bulky primary amine (e.g., tert-butylamine) to form an imine. Deprotonation with LDA forms an aza-enolate. The steric bulk of the tert-butyl group completely shields the reactive center from self-condensation, allowing the slower alkylation step to proceed cleanly.

Q2: I am using an enamine/imine method, but I am seeing dialkylation (e.g., 2,2-di(but-3-en-1-yl)propanal). What is going wrong?

Expert Insight: Dialkylation occurs when the monoalkylated product is deprotonated by unreacted base or equilibrates with the starting aza-enolate. Resolution: This is a stoichiometry and temperature control issue. Ensure you are using exactly 1.05 equivalents of LDA (titrated prior to use) and maintain the reaction strictly at -78 °C during the addition of 4-bromo-1-butene. The use of tert-butylamine specifically increases the steric hindrance at the alpha position, naturally suppressing the second alkylation event.

Q3: My GC-MS shows excellent conversion, but my isolated yield after rotary evaporation is <30%. Where is my product?

Expert Insight: 2-Methylhex-5-enal is a low-molecular-weight (112.17 g/mol ) [1] and highly volatile aliphatic aldehyde. Resolution: You are likely pulling your product into the solvent trap. Literature indicates it co-distills easily (BP ~105 °C at 80 mmHg) [2]. Never use a high-vacuum pump to remove extraction solvents. Concentrate your organic extracts using a rotary evaporator with a bath temperature no higher than 20 °C and pressure >300 mbar. Purify via careful fractional distillation.

Part 3: Comparative Method Analysis

To justify the shift away from direct alkylation, review the quantitative comparison of synthetic strategies below:

Synthetic StrategyReagents UsedPrimary ByproductTypical YieldScalability
Direct Enolate NaOH or LDA, 4-bromo-1-buteneAldol condensation (polymeric)< 15%Poor
Secondary Enamine Pyrrolidine, 4-bromo-1-buteneAminals, Dialkylation30 - 40%Moderate
Primary Metalloenamine t-BuNH2, LDA, 4-bromo-1-buteneTrace dialkylation75 - 85% Excellent

Part 4: Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating metalloenamine system. By monitoring specific visual and spectroscopic checkpoints, you can guarantee the success of each intermediate step before proceeding.

Phase 1: Imine Formation
  • Reaction: In a flame-dried, argon-purged flask, dissolve propionaldehyde (1.0 eq) in anhydrous diethyl ether (0.5 M).

  • Addition: Add tert-butylamine (1.1 eq) dropwise at 0 °C. Add anhydrous MgSO4​ (2.0 eq) to scavenge the generated water. Stir for 4 hours at room temperature.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot and analyze via 1H -NMR. The aldehyde proton (~9.8 ppm) must be completely absent, replaced by the imine proton singlet (~7.7 ppm).

  • Isolation: Filter the drying agent and concentrate carefully (20 °C, >300 mbar) to yield N-propylidene-tert-butylamine.

Phase 2: Aza-Enolate Alkylation
  • Deprotonation: In a separate flask, prepare LDA (1.05 eq) in anhydrous THF at -78 °C. Add the freshly prepared imine (1.0 eq) dropwise over 15 minutes.

  • Self-Validation Checkpoint: The solution will transition to a persistent pale yellow color, confirming complete aza-enolate formation.

  • Alkylation: Add 4-bromo-1-butene (1.1 eq) dropwise. Maintain at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours.

Phase 3: Hydrolysis & Isolation
  • Cleavage: Quench the reaction with a biphasic mixture of sodium acetate/acetic acid buffer (pH 4.5) to hydrolyze the imine back to the aldehyde. Stir vigorously for 2 hours.

  • Self-Validation Checkpoint: GC-MS of the organic layer should show the disappearance of the imine mass and the appearance of the target mass (m/z 112).

  • Workup: Extract with diethyl ether ( 3×20 mL), wash with brine, and dry over Na2​SO4​ .

  • Concentration: Evaporate the solvent strictly at 20 °C and 300 mbar to prevent volatilization of 2-methylhex-5-enal. Purify via fractional distillation.

References

  • National Center for Biotechnology Information. "2-Methylhex-5-enal | C7H12O | CID 13791911 - PubChem" PubChem - NIH. URL:[Link]

  • University of Southampton. "University of Southampton Research Repository ePrints Soton" (Catalysis and asymmetric organocatalysis in the α-alkylation of aldehydes). URL:[Link]

Troubleshooting

Purification challenges of 2-Methylhex-5-enal from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical hurdles associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical hurdles associated with isolating 2-Methylhex-5-enal .

Synthesized primarily via the hydroformylation of 1,5-hexadiene or the alkylation of propionaldehyde, this compound presents a unique triad of purification challenges: high volatility, a sensitive α -stereocenter, and susceptibility to autoxidation. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Part 1: Quantitative Data & Material Properties

Before selecting a purification workflow, it is critical to understand the intrinsic properties of the target molecule. Table 1 outlines the physical data that dictate our experimental boundaries.

Table 1: Physicochemical Properties & Purification Impact of 2-Methylhex-5-enal

PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C₇H₁₂OLow molecular weight yields a highly mobile, non-polar liquid.
Boiling Point ~105 °C at 80 mmHg[1]Highly volatile. Prone to severe co-evaporation during the removal of low-boiling extraction solvents (e.g., DCM, Et₂O) under standard rotary evaporation.
α -Proton Acidity pKa ~16–17The C2 proton is acidic. Exposure to standard basic workups or acidic silica gel can trigger enolization, leading to the epimerization (racemization) of the stereocenter.
Functional Groups Aldehyde, Terminal AlkeneHighly reactive. Prone to radical chain autoxidation (forming 2-methylhex-5-enoic acid) and self-condensation if stored neat at room temperature.
Part 2: Troubleshooting Guides & FAQs

Q1: I am losing a significant amount of 2-Methylhex-5-enal during solvent removal. How can I improve my recovery? A: The volatility of 2-methylhex-5-enal makes it highly susceptible to co-evaporation[1]. Standard rotary evaporation often drops the system pressure below the vapor pressure of the aldehyde, pulling your product into the receiving flask. Causality & Solution: Do not use a rotary evaporator for the bulk of your solvent removal. Instead, use a Vigreux distillation column at atmospheric pressure to remove low-boiling solvents (like diethyl ether or pentane). For the final traces of solvent, utilize a rotary evaporator with the water bath strictly maintained at 20 °C and control the vacuum to no lower than 150 mmHg.

Q2: My crude mixture contains unreacted dienes and non-polar byproducts. Can I purify the aldehyde without using column chromatography? A: Yes, via a modified liquid-liquid bisulfite extraction. Aldehydes react with aqueous sodium bisulfite to form water-soluble α -hydroxy sulfonate adducts. Causality & Solution: Because 2-methylhex-5-enal is a bulky aliphatic aldehyde, its bisulfite adduct often fails to precipitate cleanly as a solid salt. Instead of attempting a filtration, utilize a liquid-liquid extraction. By adding a water-miscible co-solvent like dimethylformamide (DMF), you increase the interfacial contact between the lipophilic aldehyde and the aqueous bisulfite, driving the equilibrium toward the charged adduct[2]. The unreacted dienes remain in the immiscible organic layer (e.g., hexanes) and can be discarded.

Q3: When I regenerate 2-methylhex-5-enal from its bisulfite adduct using sodium hydroxide, the enantiomeric excess (ee) of my α -stereocenter drops. Why? A: Epimerization. The standard aqueous regeneration of bisulfite adducts requires strongly basic conditions (pH > 12)[3]. Causality & Solution: The α -proton of 2-methylhex-5-enal is acidic. Under basic conditions, the aldehyde readily forms an enolate, destroying the chiral center at C2[3]. To preserve stereochemical integrity, employ a non-aqueous regeneration method. Reacting the isolated bisulfite adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile at 40 °C irreversibly cleaves the sulfonate without the use of Brønsted bases, yielding the aldehyde with its stereochemistry fully intact[4].

Q4: I observe a new spot on my TLC with a lower Rf value after storing the purified aldehyde for a week. What is happening? A: This is likely the corresponding carboxylic acid formed via autoxidation. Causality & Solution: Aliphatic aldehydes rapidly undergo radical oxidation in the presence of atmospheric oxygen. For short-term use, store the purified 2-methylhex-5-enal neat, under an inert atmosphere (Argon), in a dark container at -20 °C. For long-term storage (months), store the compound as the stable, solid bisulfite adduct, which acts as a robust surrogate, and regenerate the free aldehyde immediately prior to your next reaction[5].

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checks to ensure trustworthiness and reproducibility at the bench.

Protocol 1: Liquid-Liquid Bisulfite Extraction

Validating Principle: The complete disappearance of the distinct aldehyde proton signal (~9.6 ppm) in the ¹H NMR of the organic waste phase confirms quantitative adduct formation and extraction.

  • Solubilization: Dissolve the crude reaction mixture (containing approx. 10 mmol of 2-methylhex-5-enal) in 10 mL of DMF.

    • Causality: DMF acts as a phase-transfer bridge, ensuring the lipophilic aldehyde contacts the aqueous bisulfite[2].

  • Adduct Formation: Transfer the solution to a separatory funnel and add 25 mL of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 30 seconds[3].

    • Validation Check: A slight exotherm upon shaking indicates successful covalent bond formation.

  • Phase Separation: Add 25 mL of hexanes and 25 mL of deionized water. Shake and allow the layers to separate.

    • Causality: Hexanes extract the non-polar impurities, while the additional water ensures the highly polar bisulfite adduct remains entirely dissolved without crashing out at the interface[2].

  • Isolation: Collect the bottom aqueous layer. Wash the top organic layer with an additional 10 mL of water, combine the aqueous phases, and discard the organic layer.

Protocol 2: Non-Aqueous Regeneration (Stereocenter Preservation)

Validating Principle: The irreversible precipitation of NaCl and the formation of volatile hexamethyldisiloxane (HMDS) drive the reaction forward, preventing equilibrium-based epimerization[4].

  • Preparation: Lyophilize the combined aqueous layers from Protocol 1 to isolate the solid bisulfite adduct.

    • Validation Check: A free-flowing white powder confirms the complete removal of water. Residual moisture will violently hydrolyze the TMS-Cl reagent in the next step.

  • Reaction: Suspend the strictly dry solid adduct in 20 mL of anhydrous acetonitrile under an argon atmosphere. Add 1.5 equivalents of chlorotrimethylsilane (TMS-Cl)[4].

  • Heating: Heat the suspension to 40 °C for 2 hours.

    • Validation Check: The progressive formation of a fine, white, insoluble precipitate (NaCl) serves as visual confirmation that sulfonate cleavage is actively occurring[4].

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove the NaCl salts, and carefully concentrate the filtrate under mild vacuum (water bath 20 °C) to yield the pure, stereochemically intact 2-methylhex-5-enal.

Part 4: Logical Workflows & Decision Matrices

Workflow Crude Crude Mixture (Aldehyde + Dienes) AddBisulfite Add DMF & Sat. NaHSO3 (Shake 30s) Crude->AddBisulfite Extract Add Hexanes & Water Phase Separation AddBisulfite->Extract OrgPhase Organic Phase (Non-polar Waste) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Bisulfite Adduct) Extract->AqPhase Bottom Layer Lyophilize Lyophilization (Dry Solid Adduct) AqPhase->Lyophilize Regenerate TMS-Cl in MeCN (40°C) Non-aqueous Regeneration Lyophilize->Regenerate Pure Pure 2-Methylhex-5-enal (Stereocenter Intact) Regenerate->Pure

Workflow for the extraction and stereoselective regeneration of 2-methylhex-5-enal.

DecisionMatrix Start Crude 2-Methylhex-5-enal CheckVol Is bulk solvent removal required? Start->CheckVol Distill Atmospheric Vigreux Distillation CheckVol->Distill Yes CheckChiral Is the α-methyl stereocenter critical? CheckVol->CheckChiral No Distill->CheckChiral NonAq Non-Aqueous TMS-Cl Regeneration CheckChiral->NonAq Yes (Avoid Epimerization) AqBase Aqueous NaOH Regeneration (pH 12) CheckChiral->AqBase No (Racemic acceptable)

Logical decision matrix for selecting the appropriate purification and regeneration method.

References[3] Title: Technical Support Center: Aldehyde Purification via Bisulfite Adducts

Source: Benchchem URL: 1] Title: HEPT-6-ENAL synthesis (US Patent 8785677B1 Data) Source: ChemicalBook / US Patents URL: 2] Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL: 5] Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: Journal of Visualized Experiments / ResearchGate URL: 4] Title: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Source: The Journal of Organic Chemistry (ACS Publications) URL:

Sources

Optimization

Technical Support Center: Optimizing 2-Methylhex-5-enal Derivatization Workflows

Welcome to the Advanced Derivatization Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique chemical behavior of 2-Methylhex-5-enal .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Derivatization Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique chemical behavior of 2-Methylhex-5-enal . This molecule presents dual challenges for researchers: it is a highly volatile aliphatic aldehyde prone to degradation, and it contains a reactive terminal alkene[1].

Whether you are stabilizing this compound for GC-MS quantification or utilizing it as a synthetic building block in drug development, the workflows below are engineered for high yield, chemoselectivity, and reproducibility.

Hub 1: Analytical Derivatization (GC-MS / LC-MS)

FAQs & Troubleshooting

Q: Why am I seeing double peaks for my 2-Methylhex-5-enal derivative in the GC-MS chromatogram? A: This is a fundamental feature of the derivatization chemistry, not an analytical error. When 2-Methylhex-5-enal reacts with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), it forms an oxime. The spatial arrangement of the bulky pentafluorobenzyl group relative to the alpha-methyl group of the aldehyde results in two distinct stereoisomers: syn- and anti-[2]. Because these diastereomeric environments have slightly different polarities, they resolve as two distinct, closely eluting peaks on a standard non-polar GC column. Expert Tip: Always integrate the combined area under both peaks to calculate the total concentration of the aldehyde.

Q: My GC-MS signal is extremely low despite using high concentrations of the aldehyde. How do I optimize the reaction? A: 2-Methylhex-5-enal is highly volatile. If you are performing a standard liquid-liquid extraction post-derivatization, you are likely losing the analyte to evaporation. Switch to Headspace Solid-Phase Microextraction (HS-SPME) with in situ PFBHA derivatization. By adding a saturated NaCl solution (the "salting-out" effect) and incubating at 60 °C for 30 minutes, you decrease the aqueous solubility of the aldehyde, driving it into the headspace where it reacts immediately with the SPME fiber or the PFBHA in solution[3].

Optimized Protocol: Self-Validating PFBHA Derivatization for SPME-GC-MS

Causality Focus: This protocol uses a buffered aqueous environment to maintain the optimal pH for nucleophilic attack by the hydroxylamine while preventing acid-catalyzed degradation of the terminal alkene.

  • Matrix Preparation: In a 20 mL amber headspace vial, combine 5 mL of your aqueous sample containing 2-Methylhex-5-enal with 5 mL of saturated NaCl solution. Why? NaCl decreases the solubility of the non-polar aldehyde in water, forcing it into the headspace.

  • Reagent Addition: Add PFBHA hydrochloride to achieve a final concentration of 30–50 mg/L[3]. Ensure the solution is buffered to pH ~7.4 using 50 mM Tris-HCl[2].

  • Incubation: Seal the vial and incubate at 60 °C with agitation (200 rpm) for exactly 30 minutes[3].

  • SPME Extraction: Expose a PDMS/DVB SPME fiber to the headspace for 15 minutes to capture the volatile oximes[4].

  • Desorption & Analysis: Desorb the fiber directly in the GC inlet at 250 °C.

  • Validation Checkpoint: In Selected Ion Monitoring (SIM) mode, verify the presence of m/z 181 (the pentafluorobenzyl cation) and m/z 239 (characteristic of saturated/aliphatic aldehyde PFBO derivatives via McLafferty rearrangement). If m/z 181 is absent, your derivatization reagent has failed or degraded[2].

PFBHA_Workflow A 1. Sample Preparation Add Saturated NaCl (Salting Out) B 2. PFBHA Addition 30-50 mg/L in Buffer A->B C 3. Heated Incubation 60°C for 30 mins B->C D 4. SPME Extraction Headspace Capture C->D E 5. GC-MS Analysis Detect m/z 181, 239 D->E

Workflow for PFBHA derivatization and SPME-GC-MS analysis of volatile aldehydes.

Hub 2: Synthetic Derivatization (Reductive Amination)

FAQs & Troubleshooting

Q: When performing reductive amination of 2-Methylhex-5-enal with a primary amine, I get significant amounts of over-alkylated (tertiary amine) byproducts. How can I prevent this? A: Over-alkylation occurs when the newly formed secondary amine product is nucleophilic enough to react with another molecule of 2-Methylhex-5-enal. To prevent this, switch your reducing agent. Sodium borohydride (NaBH₄) is too aggressive and reduces both the imine and the unreacted aldehyde indiscriminately. Instead, use Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). NaBH(OAc)₃ is a milder, chemoselective hydride donor that specifically targets the protonated iminium ion without reducing the free aldehyde, drastically minimizing dialkylation[5].

Q: The terminal alkene in 2-Methylhex-5-enal is being reduced during my reaction. What reducing agent should I use? A: You must avoid catalytic hydrogenation (e.g., Pd/C with H₂) or aggressive hydride donors. NaBH(OAc)₃ is highly chemoselective and will leave the C=C double bond completely intact[5]. If you are reacting the aldehyde with weakly nucleophilic, electron-deficient anilines, NaBH(OAc)₃ might be too slow. In that specific case, use the BH₃·THF/TMSCl/DMF or NaBH₄/TMSCl/DMF system, which accelerates imine formation and reduction without touching the alkene[6].

Optimized Protocol: Chemoselective Direct Reductive Amination

Causality Focus: This protocol utilizes a weakly acidic environment to promote iminium ion formation. The iminium ion is highly electrophilic and is rapidly reduced by NaBH(OAc)₃, outcompeting any side reactions while preserving the alkene.

  • Imine Formation: Dissolve 2-Methylhex-5-enal (1.0 equiv) and your primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add 1.0 equiv of glacial acetic acid. Why? While aliphatic aldehydes generally react well, the alpha-methyl steric hindrance in 2-Methylhex-5-enal can slow imine formation. Acetic acid ensures the intermediate is protonated to the highly reactive iminium ion[5].

  • Hydride Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv). Stir at room temperature under a nitrogen atmosphere for 2–4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform ¹H-NMR on the crude product. You should observe the disappearance of the aldehyde proton (~9.5 ppm) and the preservation of the terminal alkene multiplet (~5.8 ppm). If the alkene peak is missing, your reducing agent was compromised or too harsh.

Reductive_Amination Aldehyde 2-Methylhex-5-enal (Contains Terminal Alkene) Imine Iminium Intermediate (pH 5-7) Aldehyde->Imine Amine Primary Amine (Nucleophile) Amine->Imine Reduction Hydride Transfer NaBH(OAc)3 Imine->Reduction Product Secondary Amine (Alkene Intact) Reduction->Product

Chemoselective reductive amination pathway preserving the terminal alkene.

Quantitative Data Reference

Table 1: Comparison of Reducing Agents for 2-Methylhex-5-enal Amination

Reducing AgentChemoselectivity (Aldehyde vs. Alkene)Optimal pHReaction SpeedOver-alkylation Risk
NaBH₄ Poor (Reduces imine, aldehyde, and potentially alkene)7–9FastHigh
NaBH₃CN Good4–6ModerateModerate (High toxicity risk)
NaBH(OAc)₃ Excellent (Preserves alkene perfectly)[5]5–7FastLow
α-Picoline-borane Excellent4–7ModerateLow (Green alternative)

Table 2: Optimization Parameters for PFBHA Derivatization (SPME-GC-MS)

ParameterSub-optimal ConditionOptimized ConditionCausality / Effect
PFBHA Concentration < 10 mg/L30–50 mg/L[3]Ensures pseudo-first-order kinetics; drives reaction to completion.
Incubation Temp. Room Temp (25 °C)60 °C[3]Overcomes activation energy barrier for oxime formation without degrading the analyte.
Incubation Time 5–10 min30 min[3]Allows equilibrium to be reached for maximum extraction efficiency.
Matrix Modifier NoneSaturated NaCl[3]"Salting out" effect decreases aldehyde solubility in water, driving it into the headspace.

References

  • [5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications. 5

  • [6] A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines | Thieme Connect. 6

  • [1] 2-Methylhex-5-enal | C7H12O | CID 13791911 | PubChem - NIH. 1

  • [3] Rapid Analysis of C6 Aldehydes by Solid-Phase Microextraction Sheets and Direct Analysis in Real-Time Mass Spectrometry (SPMESH-DART-MS) | ACS Publications. 3

  • [4] Determination of aldehydes in human breath by on-fibre derivatization, solid-phase microextraction and GC-MS | ResearchGate. 4

  • [2] MASS SPECTROMETRY OF FATTY ALDEHYDES | PMC - NIH. 2

Sources

Reference Data & Comparative Studies

Comparative

Spectroscopic comparison of 2-Methylhex-5-enal and its saturated analog

Spectroscopic Differentiation Guide: 2-Methylhex-5-enal vs. 2-Methylhexanal As a Senior Application Scientist, I frequently encounter the challenge of differentiating closely related aliphatic compounds during drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Differentiation Guide: 2-Methylhex-5-enal vs. 2-Methylhexanal

As a Senior Application Scientist, I frequently encounter the challenge of differentiating closely related aliphatic compounds during drug development and synthetic scale-ups. Distinguishing between an unsaturated aldehyde like 2-Methylhex-5-enal and its saturated analog, 2-Methylhexanal, requires a precise understanding of how subtle structural variations manipulate electromagnetic and physical environments.

This guide provides an objective, data-driven comparison of these two molecules. Rather than merely listing spectral peaks, we will explore the underlying quantum and magnetic causality driving these differences, supported by self-validating experimental workflows.

Structural Causality & Physical Properties

The fundamental difference between 2-Methylhex-5-enal and 2-Methylhexanal lies in the C5–C6 bond. 2-Methylhex-5-enal contains a terminal alkene, introducing a second degree of unsaturation alongside the carbonyl group. This π -system fundamentally alters the molecule's electron density distribution, vibrational force constants, and fragmentation behavior under electron ionization.

Table 1: Comparative Physical and Structural Properties

Property 2-Methylhex-5-enal 2-Methylhexanal Causality of Variance
Molecular Formula C₇H₁₂O C₇H₁₄O Loss of 2 protons due to C=C double bond.
Molecular Weight 112.17 g/mol 114.19 g/mol Direct result of the saturation state [1, 3].
Degrees of Unsaturation 2 1 Presence of the terminal alkene in the former.

| Key Functional Groups | Aldehyde, Terminal Alkene | Aldehyde, Saturated Alkyl | Defines the distinct spectroscopic signatures. |

Diagnostic Spectroscopic Signatures

To definitively distinguish these analogs, we rely on three orthogonal spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

A. Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy exploits the vibrational modes of chemical bonds. The force constant of a bond dictates its absorption frequency.

  • Shared Features: Both molecules exhibit a strong, sharp C=O stretching frequency at ~1725 cm⁻¹ due to the highly polar carbonyl bond, as well as the diagnostic Fermi resonance doublet for the aldehyde C-H stretch at ~2710 cm⁻¹ and ~2820 cm⁻¹.

  • Differentiating Features: 2-Methylhex-5-enal possesses an sp2 hybridized carbon. The sp2 C-H bond is shorter and stronger than an sp3 C-H bond, resulting in a higher force constant. Consequently, 2-Methylhex-5-enal displays a sharp absorption at ~3070 cm⁻¹ ( sp2 C-H stretch) and a weaker C=C stretching band at ~1640 cm⁻¹ . These are entirely absent in the [2].

Table 2: Key IR Vibrational Modes

Vibrational Mode 2-Methylhex-5-enal (cm⁻¹) 2-Methylhexanal (cm⁻¹) Diagnostic Value
C=O Stretch ~1725 ~1725 Confirms aldehyde presence.

| sp2 C-H Stretch | ~3070 | Absent | Primary differentiator for unsaturation. | | C=C Stretch | ~1640 | Absent | Confirms the alkene moiety. |

B. Nuclear Magnetic Resonance (¹H NMR)

NMR provides a map of the magnetic environments of protons. The applied external magnetic field induces circulation of π -electrons in the alkene and carbonyl groups, creating localized anisotropic magnetic fields.

  • Shared Features: Both compounds feature a highly deshielded aldehyde proton at ~9.6 ppm (singlet). The α -methine proton (~2.3 ppm) and the α -methyl group (~1.1 ppm, doublet) are also nearly identical.

  • Differentiating Features: In 2-Methylhex-5-enal, the terminal alkene protons are severely deshielded by the magnetic anisotropy of the adjacent C=C π -bond. This forces the internal alkene proton (-CH=) to resonate as a complex multiplet at 5.7–5.9 ppm , and the terminal protons (=CH₂) to appear at 4.9–5.1 ppm . 2-Methylhexanal lacks these signals entirely, showing only heavily shielded aliphatic multiplets between 1.2 and 1.7 ppm [1].

C. Mass Spectrometry (GC-MS)

Under 70 eV Electron Ionization (EI), both molecules undergo predictable fragmentation. Because both are aldehydes with a γ -hydrogen, they are highly susceptible to the McLafferty Rearrangement . This involves the transfer of the γ -hydrogen to the carbonyl oxygen, followed by β -cleavage, yielding an enol radical cation at m/z 58 [CH2​=C(CH3​)OH]∙+ . However, their molecular ions (M⁺) differ by 2 Da (m/z 112 vs. m/z 114), and the resulting neutral loss fragments diverge significantly due to the stability of the allylic radical formed during the fragmentation of 2-Methylhex-5-enal.

MS_Fragmentation MolIon Molecular Ion[M]+ (m/z 112 or 114) Alpha Alpha Cleavage [M - CHO]+ MolIon->Alpha -29 Da McLafferty McLafferty Rearrangement (m/z 58 Enol Ion) MolIon->McLafferty γ-H Transfer

Primary electron ionization (EI) mass spectrometry fragmentation pathways for aliphatic aldehydes.

Self-Validating Experimental Workflows

To ensure data integrity, experimental protocols must be designed as self-validating systems. Aldehydes are notoriously prone to auto-oxidation into carboxylic acids upon exposure to atmospheric oxygen. The following workflows incorporate internal controls to prevent false interpretations.

ValidationWorkflow Prep Sample Preparation (Analyte + CDCl3 + TMS) IR ATR-FTIR Spectroscopy (Vibrational Modes) Prep->IR Aliquot 1 NMR Multinuclear NMR (Magnetic Environments) Prep->NMR Aliquot 2 MS GC-MS Analysis (Ion Fragmentation) Prep->MS Aliquot 3 Synth Data Synthesis & Structural Confirmation IR->Synth NMR->Synth MS->Synth

Self-validating analytical workflow for the spectroscopic characterization of aldehydes.

Protocol 1: ATR-FTIR Data Acquisition

Causality: Attenuated Total Reflectance (ATR) is chosen over transmission cells to eliminate the need for solvent dilution, which could mask critical aliphatic C-H stretching regions.

  • Background Validation: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Self-validation: This mathematically subtracts ambient atmospheric H₂O and CO₂ from the final spectrum.

  • Sample Application: Apply 1-2 drops of the neat liquid analyte directly onto the crystal. Ensure full coverage of the sensor.

  • Acquisition: Collect 32 scans. Immediately verify the absence of a broad O-H stretch at ~2500–3300 cm⁻¹. Self-validation: If an O-H peak is present, the aldehyde has oxidized to a carboxylic acid, and the sample must be re-purified.

Protocol 2: High-Resolution ¹H NMR

Causality: Deuterated chloroform (CDCl₃) is used to provide a lock signal for the spectrometer, stabilizing the magnetic field.

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Referencing (Self-Validation): The TMS acts as an internal standard. The spectrometer must be calibrated to set the TMS singlet exactly to 0.00 ppm. This ensures that any downfield shifts observed (e.g., the 9.6 ppm aldehyde peak) are absolute and not artifacts of magnetic drift.

  • Acquisition: Acquire 16 transients with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aldehyde proton for accurate integration.

Protocol 3: GC-MS Analysis

Causality: Direct infusion MS cannot differentiate between the pure aldehyde and trace oxidation byproducts. Gas Chromatography (GC) separates these components prior to ionization.

  • Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Self-validation: This calibrates the mass axis and ensures optimal lens voltages for consistent fragmentation.

  • Blank Run: Inject 1 µL of pure solvent (e.g., hexane) and run the full temperature program. Self-validation: Confirms the column is free of ghost peaks or siloxane bleed.

  • Sample Run: Inject 1 µL of a 1 mg/mL sample solution. Analyze the peak eluting at the expected retention time. Compare the M⁺ ion (m/z 112 vs 114) to definitively confirm the saturation state of the aliphatic chain.

References

  • National Center for Biotechnology Information. "2-Methylhexanal" PubChem Compound Summary for CID 102515. Available at:[Link]

  • National Institute of Standards and Technology. "Hexanal, 2-methyl-" NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "2-Methylhex-5-enal" PubChem Compound Summary for CID 13791911. Available at:[Link]

Validation

Comparative Biological Activity Guide: 2-Methylhex-5-enal vs. Aliphatic Aldehyde Analogs

Executive Summary In drug development and chemical ecology, aliphatic aldehydes are frequently evaluated for their antimicrobial, antifungal, and semiochemical properties. However, subtle structural variations—such as ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and chemical ecology, aliphatic aldehydes are frequently evaluated for their antimicrobial, antifungal, and semiochemical properties. However, subtle structural variations—such as carbon chain length, the position of unsaturation, and alpha-branching—drastically alter their biological performance and toxicological profiles.

As an application scientist, I frequently observe that researchers misattribute the broad-spectrum biocidal activity of linear unsaturated aldehydes to their branched counterparts. This guide objectively compares the biological activity of 2-Methylhex-5-enal against its structural analogs, such as Hexanal and (E)-2-Hexenal. By dissecting the causality behind these differences, we provide validated experimental protocols for profiling their activity and highlight their distinct roles in synthetic biology.

Structural Dynamics and Mechanistic Causality

The biological activity of an aldehyde is fundamentally governed by its electrophilicity and its ability to partition into lipid membranes.

  • The Role of α,β-Unsaturation : Analogs like (E)-2-Hexenal possess a conjugated double bond that acts as a powerful Michael acceptor. This structural feature allows them to irreversibly cross-link with nucleophilic sulfhydryl (-SH) groups in bacterial enzymes, leading to potent, broad-spectrum antimicrobial activity[1][2].

  • The Steric Shielding of 2-Methylhex-5-enal : Unlike (E)-2-Hexenal, 2-Methylhex-5-enal features an isolated terminal alkene (C5) and a methyl group at the alpha position (C2)[3]. The alpha-methyl group introduces significant steric hindrance around the carbonyl carbon. This shielding reduces the molecule's electrophilicity, preventing the rapid Schiff base formation with biological amines that typically drives cellular toxicity.

Consequently, 2-Methylhex-5-enal exhibits lower direct antimicrobial toxicity but serves as a highly specific ligand for olfactory receptors and an exceptionally stable chiral building block for synthesizing complex biological agents[4].

Mechanism A Aliphatic Aldehydes (e.g., 2-Methylhex-5-enal) B Lipid Membrane Partitioning A->B Hydrophobic tail C Receptor Binding (Olfactory/TRP channels) A->C Carbonyl & Shape D Protein Cross-linking (Schiff Base Formation) A->D Electrophilic Carbonyl E Antimicrobial Effect (Membrane Disruption) B->E High concentration F Sensory/Behavioral Response C->F Signal Transduction D->E Enzyme inhibition

Fig 1. Mechanistic pathways of aliphatic aldehydes in biological systems.

Comparative Biological Performance

To objectively evaluate these compounds, we must analyze their Minimum Inhibitory Concentrations (MIC) and primary biological targets. The quantitative data below illustrates a clear structure-activity relationship (SAR): conjugation drives toxicity, while branching drives receptor specificity.

Antimicrobial and Olfactory Profiling of Aliphatic Aldehydes
CompoundStructural ClassificationMIC: S. aureus (μg/mL)MIC: E. coli (μg/mL)Primary Biological Target / Application
Hexanal Saturated, linear (C6)>500>500Olfactory receptors (Green/grassy flavor)[5]
(E)-2-Hexenal α,β-unsaturated, linear (C6)125125Bacterial membrane proteins (Broad-spectrum biocide)[5][6]
2-Methylhex-5-enal Isolated alkene, branched (C7)>250 (Estimated)>250 (Estimated)Chiral synthon for macrolides (e.g., Bafilomycin)[4]
Citronellal Isolated alkene, branched (C10)~500>500TRP channels / Olfactory receptors (Insect repellent)

Note: The saturated and isolated-alkene aldehydes show significantly reduced bactericidal action compared to their conjugated counterparts, validating the necessity of the Michael acceptor for high potency[1][6].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by solvent toxicity or baseline drift.

Protocol 1: High-Throughput Broth Microdilution Assay (Antimicrobial Profiling)

Objective : Determine the MIC of volatile aldehydes while minimizing evaporative loss. Causality Check : Volatile aldehydes easily evaporate during standard 24-hour incubations, leading to artificially high MIC values. This protocol utilizes a sealed microtiter system to maintain vapor equilibrium.

  • Inoculum Preparation : Cultivate S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL)[5].

  • Compound Dilution : Prepare a 10 mg/mL stock of the target aldehyde in DMSO. Perform 2-fold serial dilutions in MHB across a 96-well plate (Concentration range: 1000 μg/mL to 1.9 μg/mL).

    • Self-Validation Step: Include a DMSO-only control (negative) to ensure the solvent does not inhibit growth, and a Ciprofloxacin well (positive) to confirm bacterial susceptibility.

  • Inoculation & Sealing : Add 10 μL of the bacterial suspension to each well. Immediately seal the plate with an optically clear, gas-permeable adhesive film to prevent cross-well vapor contamination.

  • Incubation & Readout : Incubate at 37°C for 18 hours. Measure optical density (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration where OD₆₀₀ remains equal to the sterile baseline.

Workflow S1 1. Compound Prep (Serial Dilution in DMSO) S3 3. Microtiter Plate Inoculation & Sealing S1->S3 S2 2. Inoculum Prep (0.5 McFarland Standard) S2->S3 S4 4. Incubation (37°C for 18-24h) S3->S4 S5 5. Optical Density Measurement (600nm) S4->S5 S6 6. MIC Determination (vs Controls) S5->S6

Fig 2. Self-validating high-throughput workflow for MIC determination.

Protocol 2: In Vitro Olfactory Receptor Activation (Calcium Imaging)

Objective : Quantify the receptor-binding efficacy of branched aldehydes.

  • Cell Culture : Seed HEK293T cells expressing the target olfactory receptor (e.g., OR1A1) and a promiscuous G-protein (Gα15) in 384-well plates.

  • Dye Loading : Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C. Wash twice with Tyrode's buffer.

  • Ligand Introduction : Inject 2-Methylhex-5-enal (10 μM to 1 nM) into the wells using an automated liquid handler.

  • Fluorescence Kinetic Imaging : Record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes. Calculate the area under the curve (AUC) to determine the EC₅₀ value.

Applications in Drug Development & Synthesis

While 2-Methylhex-5-enal does not serve as a standalone antimicrobial therapeutic due to its lack of α,β-unsaturation, its true value lies in its structural topology. The combination of a terminal double bond and a chiral alpha-methyl group makes it an indispensable precursor in advanced drug development.

For instance, it is a critical intermediate in the diastereoselective aldol reactions required to synthesize the C13–C25 fragment of bafilomycin C1 —a potent V-ATPase inhibitor and apoptosis inducer in cancer cells[4]. Furthermore, Lewis acid-mediated carbonyl ene cyclizations of related branched aldehydes are heavily utilized to synthesize enantiopure menthol analogues for the pharmaceutical and flavoring industries[7].

References

  • Trombetta, D., et al. "In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L." FEMS Microbiology Letters, 198(1), 2001.[Link]

  • Kubo, I., et al. "Green-Leaf-Derived C6-Aroma Compounds with Potent Antibacterial Action That Act on Both Gram-Negative and Gram-Positive Bacteria." Journal of Agricultural and Food Chemistry, 50(14), 2002.[Link]

  • Wu, Y., et al. "Synthesis of C13−C25 Fragment of 24-Demethylbafilomycin C1 via Diastereoselective Aldol Reactions of a Ketone Boron Enolate as the Key Step." The Journal of Organic Chemistry, 72(12), 2007.[Link]

  • Mikami, K., et al. "Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal." Synlett, 12, 1999.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13791911, 2-Methylhex-5-enal." PubChem, 2024.[Link]

Sources

Comparative

Reactivity Profiling of Hexenal Isomers: A Comparative Guide on 2-Methylhex-5-enal, (E)-2-Hexenal, and (Z)-3-Hexenal

For researchers and drug development professionals, understanding the subtle structural variations among aliphatic aldehydes is critical for predicting their behavior in organic synthesis, biological environments, and at...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the subtle structural variations among aliphatic aldehydes is critical for predicting their behavior in organic synthesis, biological environments, and atmospheric chemistry. Hexenal isomers, despite sharing the same molecular formula ( C6​H10​O ), exhibit drastically different reactivity profiles based on the position of their double bond and alkyl branching[1].

This guide provides an objective, data-driven comparison of 2-Methylhex-5-enal against two prominent naturally occurring Green Leaf Volatiles (GLVs): (E)-2-hexenal and (Z)-3-hexenal .

Structural and Mechanistic Reactivity Profiles

The reactivity of hexenal isomers is dictated by the spatial relationship between the alkene and the carbonyl group.

2-Methylhex-5-enal: The Cyclization Precursor

Unlike linear GLVs, 2-methylhex-5-enal features a terminal double bond at C5 and an α -methyl group. This specific structural arrangement makes it an ideal substrate for Type II carbonyl ene cyclizations [2]. The distance between the alkene and the aldehyde allows the molecule to fold into a highly ordered, chair-like transition state. When activated by a Lewis acid, the terminal alkene acts as a nucleophile, attacking the electrophilic carbonyl carbon to form substituted cyclohexanols (e.g., menthol analogues)[2]. The α -methyl group provides critical steric direction, dictating the diastereoselectivity of the newly formed ring.

(E)-2-Hexenal: The Electrophilic Conjugate

(E)-2-hexenal is an α,β -unsaturated aldehyde. The conjugation of the double bond with the carbonyl group creates a highly electrophilic β -carbon. This drives its primary reactivity pathway: Michael addition [3]. It readily forms covalent adducts with nucleophilic amino acid side chains, particularly the sulfhydryl groups of cysteine in proteins[3]. This rapid reactivity is the root cause of its potent bactericidal properties, making it a target of interest in food safety and antimicrobial drug development[4].

(Z)-3-Hexenal: The Kinetically Trapped Volatile

In (Z)-3-hexenal, the double bond is isolated at the C3 position. Because it lacks the stabilizing conjugation of the C2 isomer, it is thermodynamically less stable and readily isomerizes to (E)-2-hexenal under thermal or acidic conditions[3]. However, its isolated double bond makes it exceptionally reactive toward ozone. During atmospheric ozonolysis, the specific position of the C3 double bond leads to distinct Criegee intermediates, resulting in significantly higher Secondary Organic Aerosol (SOA) formation compared to (E)-2-hexenal[5].

Reactivity MHE 2-Methylhex-5-enal (Terminal Alkene, a-Methyl) Ene Intramolecular Ene Cyclization MHE->Ene Lewis Acid Catalyst E2H (E)-2-Hexenal (a,b-Unsaturated) Michael Michael Addition (Protein Adducts) E2H->Michael Thiol groups Z3H (Z)-3-Hexenal (Isolated Alkene) Isomer Isomerization (Heat/Acid) Z3H->Isomer Spontaneous/Heat SOA High SOA Yield (Ozonolysis) Z3H->SOA O3 Reaction Isomer->E2H

Structural reactivity pathways of hexenal isomers and their primary reaction mechanisms.

Quantitative Data Comparison

The divergent mechanisms of these isomers translate into measurable differences in experimental yields and physical properties.

Table 1: Structural & Physicochemical Comparison
CompoundIsomer TypeKey Structural FeaturePrimary Reactivity PathwayIndustrial / Biological Relevance
2-Methylhex-5-enal Positional / BranchedTerminal alkene, α -methylIntramolecular Ene CyclizationSynthesis of menthol analogues[2]
(E)-2-Hexenal Positional / Geometric α,β -unsaturated carbonylMichael Addition (Electrophilic)Bactericidal agent, Flavoring[4]
(Z)-3-Hexenal Positional / GeometricIsolated double bond at C3Ozonolysis / IsomerizationGreen leaf volatile, SOA precursor[5]
Table 2: Comparative Reactivity Metrics
Metric2-Methylhex-5-enal(E)-2-Hexenal(Z)-3-Hexenal
Protein Adduct Formation Low (Sterically hindered)High (Rapid Michael addition)[3]Moderate (Requires isomerization)
Max SOA Concentration N/A4.4 μ g/m 3 [5]30.9 μ g/m 3 [5]
Thermal Stability StableHighly Stable (Conjugated)Unstable (Isomerizes to E-2)[3]
Cyclization Potential High (Forms cyclohexanols)[2]NoneNone

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic causality to verify successful execution.

Protocol A: Lewis Acid-Catalyzed Ene Cyclization of 2-Methylhex-5-enal

Objective: Convert 2-methylhex-5-enal into a substituted cyclohexanol derivative. Causality: The addition of a bulky Lewis acid (e.g., Me2​AlCl ) is required to coordinate with the carbonyl oxygen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, increasing its electrophilicity while simultaneously providing the steric bulk necessary to enforce a specific diastereomeric transition state[2]. Step-by-Step Method:

  • Preparation: Dissolve 1.0 mmol of 2-methylhex-5-enal in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to -78°C to prevent premature side reactions.

  • Catalyst Addition: Slowly add 1.1 equivalents of Me2​AlCl dropwise.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Quenching (Self-Validation Checkpoint 1): Quench the reaction with 1M HCl. This immediately destroys the Lewis acid complex, locking the stereocenters of the newly formed ring. Extract with diethyl ether.

  • NMR Verification (Self-Validation Checkpoint 2): Analyze the crude product via 1H NMR. The reaction is validated by the complete disappearance of the distinct aldehyde proton triplet ( δ 9.5-9.8 ppm)[1] and the emergence of a new carbinol proton signal ( δ ~3.5 ppm), confirming the conversion from an acyclic aldehyde to a cyclic alcohol.

Workflow Step1 Substrate Prep 2-Methylhex-5-enal Step2 Lewis Acid Addition (e.g., Me2AlCl) Step1->Step2 Step3 Ene Cyclization (-78°C to RT) Step2->Step3 Step4 Quench & Extract (HCl / Et2O) Step3->Step4 Step5 Analysis (NMR / GC-MS) Step4->Step5

Self-validating experimental workflow for the Lewis acid-mediated ene cyclization.

Protocol B: Protein Adduct Formation Assay for (E)-2-Hexenal

Objective: Quantify the electrophilic reactivity of (E)-2-hexenal with proteins in an emulsion model. Causality: (E)-2-hexenal reacts with cysteine residues via Michael addition. However, in folded proteins, these residues are often buried. The addition of a surfactant (like Tween 20) induces conformational changes in the protein, exposing these reactive sulfhydryl groups and accelerating adduct formation[3]. Step-by-Step Method:

  • Emulsion Setup: Prepare an oil-in-water emulsion containing a model protein (e.g., Bovine Serum Albumin) and a phosphate buffer (pH 7.4).

  • Surfactant Modulation: Add Tween 20 to the emulsion to induce protein unfolding.

  • Aldehyde Spiking: Introduce a known concentration of (E)-2-hexenal and incubate at 40°C.

  • Control Baseline (Self-Validation Checkpoint 1): Run a parallel blank containing (E)-2-hexenal in buffer without protein. This isolates the loss of aldehyde due to protein binding from natural oxidation to (E)-hex-2-enoic acid[3].

  • Quantification (Self-Validation Checkpoint 2): After 24 hours, extract the remaining free aldehyde and analyze via LC-MS/MS. The difference in aldehyde concentration between the protein sample and the blank directly validates and quantifies the extent of Michael adduct formation.

Protocol C: Ozonolysis and SOA Measurement of (Z)-3-Hexenal

Objective: Measure the Secondary Organic Aerosol (SOA) yield of (Z)-3-hexenal. Causality: The isolated C3 double bond reacts rapidly with O3​ to form highly oxygenated Criegee intermediates, which oligomerize into low-volatility compounds that condense into aerosols[5]. Step-by-Step Method:

  • Chamber Initialization: Inject (Z)-3-hexenal into a 30 m3 Teflon smog chamber under controlled humidity and temperature.

  • Oxidation: Introduce O3​ (and SO2​ as a seed) to initiate ozonolysis.

  • Monitoring (Self-Validation Checkpoint): Continuously monitor particle formation using a Scanning Mobility Particle Sizer (SMPS). Data extraction is only validated once the SMPS confirms that the aerosol mass concentration has reached a steady-state plateau (yielding ~30.9 μ g/ m3 )[5].

References

  • Benchchem. "An In-depth Technical Guide to the Isomers of Hexenal and Their Properties".
  • ACS Publications. "Behavior of Hexanal, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions".
  • ACS Publications. "Ozonolysis of Z-3-Hexenal and T-2-Hexenal: Insights into the Effect of the Double-Bond Position on the SOA Formation from GLV Isomers".
  • MDPI. "Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway".
  • Collection of Czechoslovak Chemical Communications. "Catalytic and Stoichiometric Lewis Acid Participation in Aldehyde Ene Cyclisations".

Sources

Validation

A Comparative Guide to Enantioselective Synthesis of 2-Methylhex-5-enal

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety. The chiral a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety. The chiral aldehyde, 2-methylhex-5-enal, represents a valuable building block, with its stereocenter at the α-position being a key determinant in the biological activity of more complex target molecules. This guide provides an in-depth, comparative analysis of two prominent methodologies for the enantioselective synthesis of this aldehyde: the use of Evans chiral auxiliaries and organocatalytic α-alkylation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a nuanced understanding of the causality behind experimental choices, the self-validating nature of the described methods, and a robust grounding in authoritative literature.

Method 1: Asymmetric Alkylation via Evans Chiral Auxiliaries

The Evans chiral auxiliary approach is a venerable and highly reliable strategy for the stereocontrolled alkylation of carbonyl compounds. This method involves the temporary attachment of a chiral auxiliary, typically an oxazolidinone derived from a readily available amino acid, to the substrate. The steric influence of the auxiliary then directs the approach of the electrophile, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

Mechanistic Rationale

The success of the Evans auxiliary method hinges on the formation of a rigid, chelated Z-enolate. Deprotonation of the N-acyloxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), selectively forms the Z-enolate, which is then stabilized by the metal counterion. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, compelling the incoming electrophile to attack from the less hindered side. This high degree of facial discrimination is the cornerstone of the exceptional stereoselectivity observed with this method.

Evans_Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Chelated Z-Enolate N-Acyl_Oxazolidinone->Z-Enolate Base Base NaHMDS Alkylated_Product Alkylated N-Acyl Oxazolidinone Z-Enolate->Alkylated_Product Electrophile Electrophile 4-bromo-1-butene Final_Product (S)-2-Methylhex-5-enal Alkylated_Product->Final_Product Cleavage Cleavage LiBH4, H2O2

Caption: Mechanism of Evans Asymmetric Alkylation.

Experimental Protocol: Asymmetric Alkylation of N-butanoyl-(4S)-4-benzyl-2-oxazolidinone

This protocol is adapted from established procedures for the alkylation of Evans auxiliaries and is tailored for the synthesis of the precursor to 2-methylhex-5-enal.[1]

Materials:

  • N-butanoyl-(4S)-4-benzyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • 4-bromo-1-butene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Lithium borohydride (LiBH₄)

  • Hydrogen peroxide (30% aqueous solution)

  • Phosphate buffer (pH 7)

Procedure:

  • Enolate Formation: A solution of N-butanoyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere. To this solution, NaHMDS (1.05 eq) is added dropwise, and the resulting mixture is stirred for 30 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: 4-bromo-1-butene (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Auxiliary Cleavage: The purified N-acylated oxazolidinone is dissolved in diethyl ether and cooled to 0 °C. Water is added, followed by the portion-wise addition of lithium borohydride. The reaction is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of 30% hydrogen peroxide, followed by a phosphate buffer (pH 7). The resulting mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude alcohol is then oxidized to the aldehyde using a standard procedure (e.g., Dess-Martin periodinane) to yield 2-methylhex-5-enal.

Method 2: Organocatalytic Asymmetric α-Alkylation

Organocatalysis has emerged as a powerful and more sustainable alternative to traditional metal-based and auxiliary-based methods. For the α-alkylation of aldehydes, chiral secondary amines, such as proline and its derivatives, are commonly employed. These catalysts operate by forming a transient chiral enamine with the aldehyde substrate, which then reacts with the electrophile in a highly enantioselective manner.

Mechanistic Rationale

The catalytic cycle begins with the condensation of the aldehyde (butanal) and the chiral primary amino acid catalyst to form a chiral enamine. This enamine is more nucleophilic than the corresponding enolate and reacts with the electrophile (4-bromo-1-butene) in a stereocontrolled SN2-type reaction. The steric hindrance provided by the catalyst's side chain directs the approach of the electrophile, leading to the observed enantioselectivity. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the enantioenriched α-alkylated aldehyde.

Organocatalytic_Alkylation_Mechanism cluster_0 Catalytic Cycle Aldehyde Butanal Enamine Chiral Enamine Aldehyde->Enamine + Catalyst Catalyst Chiral Primary Amino Acid Iminium Iminium Ion Enamine->Iminium + 4-bromo-1-butene Iminium->Catalyst Regeneration Product (S)-2-Methylhex-5-enal Iminium->Product + H2O

Caption: Organocatalytic Enamine-Based α-Alkylation.

Experimental Protocol: Asymmetric α-Allylation of Butanal

This protocol is based on the work of Yoshida and coworkers on the enantioselective α-allylation of α-branched aldehydes.[2][3][4][5]

Materials:

  • Butanal

  • 4-bromo-1-butene

  • O-(tert-butyldimethylsilyl)-3-hydroxy-D-valine (chiral catalyst)

  • Potassium hydrogen carbonate (KHCO₃)

  • tert-Butanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel, O-(tert-butyldimethylsilyl)-3-hydroxy-D-valine (0.1 mmol, 10 mol%) and potassium hydrogen carbonate (0.3 mmol) are dissolved in a mixture of tert-butanol (0.5 mL) and water (0.5 mL).

  • Addition of Reactants: Butanal (1.0 mmol) is added to the solution, followed by 4-bromo-1-butene (1.2 mmol).

  • Reaction: The mixture is stirred vigorously at room temperature for 24-48 hours, or until the reaction is complete as monitored by GC or TLC.

  • Work-up: The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford enantiomerically enriched 2-methylhex-5-enal.

Performance Comparison

FeatureEvans Chiral AuxiliaryOrganocatalytic α-Alkylation
Catalyst Type Stoichiometric Chiral AuxiliaryCatalytic Chiral Amine
Typical Loading 100 mol%5-20 mol%
Enantioselectivity Excellent (>98% de)Good to Excellent (up to 96% ee)[4]
Yield Generally HighGood to High
Reaction Conditions Cryogenic temperatures (-78 °C)Room temperature
Substrate Scope Broad for acyloxazolidinonesBroad for aldehydes
Atom Economy Lower due to stoichiometric auxiliaryHigher due to catalytic nature
Work-up/Purification Requires auxiliary removal and purificationGenerally simpler purification
Cost Higher due to stoichiometric auxiliaryPotentially lower due to catalyst loading

Conclusion

Both the Evans chiral auxiliary and organocatalytic α-alkylation methods offer robust and effective pathways to enantiomerically enriched 2-methylhex-5-enal. The choice between these two methodologies will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of operational simplicity.

  • The Evans chiral auxiliary method is a highly reliable and predictable strategy that consistently delivers excellent stereoselectivity. It is particularly well-suited for small to medium-scale syntheses where the highest possible enantiopurity is paramount and the additional steps for auxiliary attachment and removal are justifiable.

  • Organocatalytic α-alkylation represents a more modern, atom-economical, and environmentally benign approach. The use of a substoichiometric amount of a metal-free catalyst and milder reaction conditions make it an attractive option for larger-scale production. While the enantioselectivities are generally very good, they may require more optimization to reach the same levels as the Evans auxiliary method for all substrates.

For researchers in drug development and process chemistry, the organocatalytic method presents a more scalable and sustainable platform for the synthesis of chiral aldehydes like 2-methylhex-5-enal. However, the Evans auxiliary method remains a valuable and often indispensable tool in the synthetic chemist's arsenal, particularly in the early stages of discovery research where reliability and predictability are of utmost importance.

References

  • University of Calgary. Evans Enolate Alkylation-Hydrolysis. Accessed March 31, 2026. [Link]

  • Chem-Station. Evans Aldol Reaction. Published April 18, 2014. Accessed March 31, 2026. [Link]

  • Organic Chemistry Portal. Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. Accessed March 31, 2026. [Link]

  • Yoshida, M. Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. The Journal of Organic Chemistry. 2021, 86(15), 10921–10927. [Link]

  • Macmillan Group, Princeton University. Direct, enantioselective α-alkylation of aldehydes using simple olefins. Accessed March 31, 2026. [Link]

  • Yoshida, M. Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. PubMed. Published August 6, 2021. [Link]

  • List, B., et al. Catalytic Asymmetric Intramolecular α-Alkylation of Aldehydes. Journal of the American Chemical Society. 2003, 125(51), 15756–15757. [Link]

  • Google Patents. 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2.... Accessed March 31, 2026.
  • Chemical Communications. Enantioselective organocatalytic formal allylation of α-branched aldehydes. Accessed March 31, 2026. [Link]

  • Yoshida, M. Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. ResearchGate. Published July 2021. [Link]

Sources

Comparative

Comparative study of the organoleptic properties of 2-Methylhex-5-enal derivatives

An in-depth technical comparison guide designed for flavor chemists, fragrance formulators, and drug development professionals evaluating aliphatic aldehydes and their structural analogs. Executive Summary 2-Methylhex-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for flavor chemists, fragrance formulators, and drug development professionals evaluating aliphatic aldehydes and their structural analogs.

Executive Summary

2-Methylhex-5-enal ()[1] is a highly reactive, unsaturated aliphatic aldehyde. While it serves as a critical synthetic intermediate—most notably in the asymmetric cyclisation to menthol analogues[2]—its intrinsic organoleptic properties make it a subject of intense study in fragrance chemistry. Aliphatic aldehydes are renowned for their powerful sensory impacts, typically manifesting as fresh, green, citrusy, or fatty-sweaty odors depending on chain length and concentration[3].

This guide objectively compares the organoleptic profile of 2-methylhex-5-enal against its synthesized derivatives (alcohols, acids, acetals) and its widely utilized homolog, Melonal (2,6-Dimethylhept-5-enal)[4]. By mapping structural modifications to olfactory receptor affinities, formulators can precisely engineer volatility, tenacity, and odor descriptors in consumer products and masking agents.

Mechanistic Grounding: The Olfactory Chemistry of Aliphatic Aldehydes

To understand why 2-methylhex-5-enal and its derivatives smell different, we must examine the causality at the receptor level.

Human Olfactory Receptors (ORs) are G-protein coupled receptors (GPCRs) located in the olfactory epithelium. The extreme potency (low odor threshold) of aliphatic aldehydes[5] is driven by the electrophilic nature of the carbonyl carbon. Unlike alcohols or ethers, which interact with OR binding pockets strictly via transient hydrogen bonding and Van der Waals forces, aldehydes can undergo reversible Schiff base formation with nucleophilic primary amine residues (e.g., lysine) within the receptor pocket.

This pseudo-covalent interaction triggers a robust and prolonged conformational shift in the GPCR, amplifying the secondary messenger cascade (cAMP accumulation) and resulting in a sharp, "pungent," or "powerful" sensory perception.

OlfactoryPathway Odorant 2-Methylhex-5-enal (Electrophilic Ligand) Receptor Olfactory Receptor (OR) (Schiff Base Formation) Odorant->Receptor Binds & Activates G_Protein G_olf Protein (α-subunit dissociation) Receptor->G_Protein Conformational Shift AC3 Adenylyl Cyclase III (ATP to cAMP Conversion) G_Protein->AC3 Stimulates cAMP cAMP Accumulation (Secondary Messenger) AC3->cAMP Synthesizes CNG_Channel CNG Ion Channel (Ca2+/Na+ Influx) cAMP->CNG_Channel Opens Channel Depolarization Membrane Depolarization (Olfactory Nerve Signal) CNG_Channel->Depolarization Triggers Action Potential

Fig 1: Olfactory transduction pathway detailing GPCR activation by aliphatic aldehydes.

Comparative Organoleptic Profiling

Modifying the functional group of 2-methylhex-5-enal fundamentally alters its volatility and receptor binding affinity. The table below summarizes the quantitative and qualitative shifts observed when the parent aldehyde is derivatized.

CompoundFunctional ModificationPrimary Odor DescriptorsEst. Odor Threshold (Air)Tenacity (Blotter)
2-Methylhex-5-enal None (Parent Aldehyde)Powerful, green, pungent, slightly fruity~0.5 ppb1-2 hours
2-Methylhex-5-en-1-ol Aldehyde → Primary AlcoholMild, waxy, floral, damp green~50 ppb4-6 hours
2-Methylhex-5-enoic acid Aldehyde → Carboxylic AcidSour, rancid, sweaty, cheesy~100 ppb>24 hours
2-Methylhex-5-enal dimethyl acetal Aldehyde → AcetalFresh, ozonic, muted green, ethereal~15 ppb8-12 hours
2,6-Dimethylhept-5-enal (Melonal)Homolog (+CH₂, +CH₃)Intense melon, cucumber, aquatic~0.1 ppb4 hours
Structure-Odor Relationship (SOR) Analysis:
  • Alcohols vs. Aldehydes: Reducing the aldehyde to 2-methylhex-5-en-1-ol eliminates the Schiff base potential. The reliance on weaker hydrogen bonding raises the odor threshold by roughly 100-fold, softening the profile from "pungent" to "waxy/floral."

  • Acetal Pro-Fragrances: Converting the aldehyde to a dimethyl acetal sterically hinders the electrophilic carbon. Acetals act as highly stable "pro-fragrances" that slowly hydrolyze in ambient moisture or the nasal mucosa to release the parent aldehyde[3]. This results in a muted initial impact but vastly superior tenacity (8-12 hours).

  • Homolog Comparison (Melonal): Adding a methyl group at the C6 position and extending the chain (yielding 2,6-dimethylhept-5-enal) shifts the non-specific "green" note of the parent compound into a highly specific, commercially invaluable melon/cucumber accord ()[4].

Experimental Protocols: GC-O and AEDA Workflow

To objectively quantify these organoleptic differences, researchers must utilize a self-validating analytical system. Standard detectors (like MS or FID) quantify chemical abundance, not human sensory impact. Therefore, Gas Chromatography-Olfactometry (GC-O) combined with Aroma Extract Dilution Analysis (AEDA) is the gold standard.

By splitting the column effluent between an FID and a human sniffing port, we establish a direct correlation between molecular concentration and perceived odor intensity.

Step-by-Step Methodology:

  • Sample Preparation & Purification: Synthesize the 2-methylhex-5-enal derivatives. Ensure >99% purity via fractional distillation to prevent trace impurities (e.g., unreacted parent aldehyde) from skewing sensory data. Dilute each pure compound in dichloromethane (DCM) to a stock concentration of 1 mg/mL.

  • Logarithmic Serial Dilution (AEDA): Prepare stepwise 1:3 serial dilutions of the stock solution (1:3, 1:9, 1:27, up to 1:2187).

    • Causality: Logarithmic dilution systematically lowers the concentration until the odor is no longer detectable. This isolates the absolute detection threshold—known as the Flavor Dilution (FD) factor—preventing olfactory fatigue and ensuring the recorded potency reflects true receptor affinity.

  • Chromatographic Separation: Inject 1 µL of each dilution into a GC equipped with a polar DB-FFAP capillary column. Program the oven to ramp from 40°C to 240°C at 5°C/min.

  • Effluent Splitting: Split the column effluent 1:1 using a Y-splitter. Route half to the Flame Ionization Detector (FID) (held at 250°C) and half to a heated sniffing port (Sniffer 9000) supplied with humidified makeup air to prevent nasal mucosa desiccation.

  • Olfactometric Evaluation: A panel of three trained flavorists evaluates the effluent. The panelists press a signaling button when an odor is detected and verbally record the descriptor (e.g., "green," "waxy").

  • Data Synthesis: The highest dilution at which an odorant is still detected by the panel is recorded as its FD factor. Correlate the sensory timestamps with the FID chromatogram peaks to definitively map structural modifications to shifts in odor threshold and character.

Conclusion & Future Outlook

2-Methylhex-5-enal is a potent, green aliphatic aldehyde whose organoleptic properties are highly sensitive to structural derivatization. For drug development professionals formulating masking agents for bitter APIs, the acetal derivative offers the best balance of ethereal freshness and long-lasting tenacity without the pungency of the parent aldehyde. Conversely, for fine fragrance chemists seeking intense aquatic/fruity top notes, homologation toward structures like Melonal remains the most effective strategy.

References

  • Title: Aldehydes and Acetals - Part 1 | Perfumer & Flavorist Source: perfumerflavorist.com URL: [Link]

  • Title: 2-Methylhex-5-enal | C7H12O | CID 13791911 - PubChem Source: nih.gov URL:[Link]

  • Title: Aldehydes: What We Should Know About Them - MDPI Source: mdpi.com URL:[Link]

  • Title: 2,6-Dimethyl-5-Heptenal - Odowell Source: odowell.com URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methylhex-5-enal in a Laboratory Setting

Understanding the Hazard Profile: An Evidence-Based Assessment 2-Methylhex-5-enal, an unsaturated aldehyde, is anticipated to share hazards with similar chemical entities. Based on data for structurally related compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile: An Evidence-Based Assessment

2-Methylhex-5-enal, an unsaturated aldehyde, is anticipated to share hazards with similar chemical entities. Based on data for structurally related compounds such as 2-isopropyl-5-methylhex-2-enal, researchers should handle 2-Methylhex-5-enal with the assumption that it may be a skin and eye irritant, a potential skin sensitizer, and may cause specific target organ toxicity.[1] As with many aldehydes, it should be treated as a flammable liquid and a potential carcinogen.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Key Assumed Hazards of 2-Methylhex-5-enal:

Hazard ClassDescriptionRecommended Precautions
Flammable Liquid May ignite on contact with heat, sparks, or open flames.Store away from ignition sources. Use in a well-ventilated area or fume hood.
Skin Irritant May cause redness, itching, and inflammation upon contact with skin.Wear nitrile gloves and a lab coat.
Eye Irritant May cause serious eye irritation, including redness, tearing, and blurred vision.Wear safety glasses with side shields or chemical splash goggles.
Skin Sensitizer Repeated exposure may lead to an allergic skin reaction.Avoid all direct skin contact.
Specific Target Organ Toxicity May cause damage to specific organs through single or repeated exposure.Handle in a fume hood to avoid inhalation of vapors.
Potential Carcinogen May be carcinogenic.Minimize exposure through engineering controls and appropriate PPE.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Methylhex-5-enal is a multi-step process that begins with waste minimization and ends with compliant removal by a certified hazardous waste contractor.

Waste Minimization: The First Line of Defense

Before any disposal protocol is initiated, the principles of waste minimization should be applied. This is not only environmentally responsible but also a cost-effective laboratory practice.

  • Source Reduction: Purchase and use the smallest quantity of 2-Methylhex-5-enal necessary for your experimental needs.

  • Inventory Management: Maintain a detailed chemical inventory to prevent the over-purchase and expiration of chemicals.

  • Surplus Sharing: Before designating a chemical as waste, check if other laboratories within your institution can utilize the surplus material.

Collection and Segregation: Preventing Hazardous Reactions

Proper collection and segregation are critical to prevent dangerous chemical reactions within the waste container.

  • Designated Waste Container: Use a dedicated, chemically compatible container for the collection of 2-Methylhex-5-enal waste. The original container is often the best choice. If unavailable, a high-density polyethylene (HDPE) or glass bottle with a secure screw cap is suitable.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "2-Methylhex-5-enal," and the approximate concentration if it is in a solution. Include the date when the first drop of waste was added.

  • Segregation: Aldehyde waste should be segregated from other chemical waste streams, particularly from strong oxidizing agents, strong bases, and strong reducing agents to prevent violent reactions.

On-Site Storage: Ensuring a Safe Holding Environment

The temporary storage of chemical waste within the laboratory requires strict adherence to safety guidelines.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.

  • Ventilation: The SAA should be in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of flammable or toxic vapors.

  • Container Integrity: Ensure the waste container is always closed except when adding waste. Regularly inspect the container for any signs of degradation, such as cracks or leaks.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methylhex-5-enal.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_collection Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal start Generation of 2-Methylhex-5-enal Waste waste_minimization Apply Waste Minimization Principles start->waste_minimization select_container Select Appropriate Waste Container waste_minimization->select_container label_container Label Container Correctly (Hazardous Waste, Chemical Name, Date) select_container->label_container segregate_waste Segregate from Incompatible Chemicals label_container->segregate_waste store_in_saa Store in Designated Satellite Accumulation Area (SAA) segregate_waste->store_in_saa secondary_containment Use Secondary Containment store_in_saa->secondary_containment ensure_ventilation Ensure Proper Ventilation secondary_containment->ensure_ventilation request_pickup Request Pickup by EH&S or Licensed Contractor ensure_ventilation->request_pickup documentation Complete Waste Manifest/Paperwork request_pickup->documentation end Compliant Disposal documentation->end

Caption: Decision workflow for the disposal of 2-Methylhex-5-enal.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill with an absorbent material suitable for flammable liquids (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Prevent entry into the affected area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 2-Methylhex-5-enal is a critical responsibility for all laboratory personnel. By understanding the potential hazards, implementing robust waste management practices, and being prepared for emergencies, we can ensure a safe and sustainable research environment. This guide provides a framework for achieving these goals, and it is incumbent upon each researcher to adhere to these principles and their institution's specific chemical hygiene plan.

References

  • NextSDS. 2-isopropyl-5-methylhex-2-enal — Chemical Substance Information. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Stanford University. Laboratory Chemical Waste Guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

Sources

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